Product packaging for Hex-2-en-1-yl pentanoate(Cat. No.:)

Hex-2-en-1-yl pentanoate

Cat. No.: B15158438
M. Wt: 184.27 g/mol
InChI Key: WDXAMNXWZLXISB-UHFFFAOYSA-N
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Description

Hex-2-en-1-yl pentanoate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B15158438 Hex-2-en-1-yl pentanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-2-enyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXAMNXWZLXISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866595
Record name Hex-2-en-1-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl pentanoate is an organic compound classified as an ester. It is formed from the reaction of hex-2-en-1-ol and pentanoic acid.[1] This colorless liquid is characterized by a fruity aroma, making it a valuable ingredient in the flavor and fragrance industries. Its molecular structure, featuring a C-C double bond, imparts specific reactivity and chemical characteristics that are of interest in various chemical syntheses. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, synthesis, and key chemical reactions, supported by detailed experimental protocols and logical diagrams.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and analysis.

Table 1: General Chemical Properties of this compound
PropertyValue
IUPAC Name hex-2-enyl pentanoate[1]
Synonyms (E)-Hex-2-en-1-yl valerate, trans-2-Hexenyl pentanoate
CAS Number 56922-74-8[2][3]
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.27 g/mol [1]
Canonical SMILES CCCCC(=O)OCC=CCCC[1]
InChI Key WDXAMNXWZLXISB-UHFFFAOYSA-N[1]
Table 2: Physical Properties of (E)-Hex-2-en-1-yl pentanoate
PropertyValueConditions
Appearance Colorless clear liquidAmbient
Boiling Point 70.00 °C[2][4]@ 1.00 mm Hg
Specific Gravity 0.87300 to 0.87900[2]@ 25.00 °C
Refractive Index 1.43100 to 1.43800[2]@ 20.00 °C
Flash Point 170.00 °F (76.67 °C)[2]TCC
Vapor Pressure 0.046400 mmHg[2]@ 25.00 °C
Water Solubility 16.97 mg/L (estimated)@ 25 °C
Solubility Soluble in alcohol-

Synthesis of this compound

The primary method for synthesizing this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of hex-2-en-1-ol with pentanoic acid.[1]

Synthesis cluster_reactants Reactants Hex-2-en-1-ol Hex-2-en-1-ol Hex-2-en-1-yl_pentanoate This compound Hex-2-en-1-ol->Hex-2-en-1-yl_pentanoate Reflux Pentanoic_Acid Pentanoic Acid Pentanoic_Acid->Hex-2-en-1-yl_pentanoate Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Hex-2-en-1-yl_pentanoate Water Water Hex-2-en-1-yl_pentanoate->Water +

Synthesis of this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of esters via Fischer esterification, which can be adapted for this compound.

Materials:

  • Hex-2-en-1-ol (1.0 equivalent)

  • Pentanoic acid (1.2 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5% of the alcohol's molar amount)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add hex-2-en-1-ol and pentanoic acid.

  • Slowly and cautiously add the concentrated sulfuric acid to the mixture while stirring.

  • Assemble a reflux condenser on top of the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically refluxed for 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Chemical Reactions of this compound

This compound undergoes several characteristic reactions of esters, including hydrolysis, oxidation of the double bond, and reduction of the ester group.

Reactions cluster_reactions Key Reactions Hex-2-en-1-yl_pentanoate This compound Hydrolysis Hydrolysis Hex-2-en-1-yl_pentanoate->Hydrolysis H₂O, H⁺ or OH⁻ Oxidation Oxidation Hex-2-en-1-yl_pentanoate->Oxidation KMnO₄ or CrO₃ Reduction Reduction Hex-2-en-1-yl_pentanoate->Reduction LiAlH₄ or NaBH₄ Hex-2-en-1-ol Hex-2-en-1-ol Hydrolysis->Hex-2-en-1-ol Products Pentanoic_Acid Pentanoic Acid Hydrolysis->Pentanoic_Acid Products Oxidation_Products Various Oxidation Products Oxidation->Oxidation_Products Products Hex-2-en-1-ol_Product Hex-2-en-1-ol Reduction->Hex-2-en-1-ol_Product Products Pentanol Pentanol Reduction->Pentanol Products

Key chemical reactions of this compound.
Hydrolysis

In the presence of an acid or base catalyst, this compound can be hydrolyzed back to its constituent alcohol (hex-2-en-1-ol) and carboxylic acid (pentanoic acid).[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Aqueous sulfuric acid (e.g., 10% H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of aqueous sulfuric acid.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the organic components with diethyl ether.

  • Wash the ether layer with saturated sodium bicarbonate solution to remove any unreacted pentanoic acid.

  • Dry the ether layer with anhydrous sodium sulfate.

  • Filter and evaporate the solvent to isolate hex-2-en-1-ol.

  • The aqueous layer can be acidified and extracted to recover pentanoic acid.

Oxidation

The double bond in the hexenyl chain is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to various oxidation products such as diols or cleavage of the double bond to form aldehydes or carboxylic acids.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Ice bath

  • Sodium bisulfite (NaHSO₃) solution

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in a suitable organic solvent in a flask.

  • Cool the flask in an ice bath.

  • Slowly add a cold, aqueous solution of potassium permanganate dropwise with vigorous stirring.

  • Continue stirring until the purple color of the permanganate disappears.

  • Quench the reaction by adding sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the oxidized product.

Reduction

The ester functional group can be reduced to two primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). In this case, the reduction of this compound would yield hex-2-en-1-ol and pentan-1-ol.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Dropping funnel

  • Three-necked flask

  • Ice bath

  • Dilute sulfuric acid (H₂SO₄) or Rochelle's salt solution for workup

  • Anhydrous sodium sulfate

Procedure:

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it to a dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension with stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for about an hour, or until TLC indicates the reaction is complete.

  • Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). Alternatively, a dilute acid quench can be used.

  • Filter the resulting aluminum salts and wash them with ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a mixture of hex-2-en-1-ol and pentan-1-ol.

  • The two alcohols can be separated by fractional distillation or chromatography.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the analysis of flavor and fragrance compounds like this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for flavor and fragrance analysis (e.g., HP-5MS, DB-5).

Sample Preparation:

  • Dilute the sample of this compound in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration.

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-350

Data Analysis:

  • The identity of this compound can be confirmed by comparing its mass spectrum with a reference library (e.g., NIST, Wiley) and by its retention time. Quantification can be performed using an internal or external standard.

Conclusion

This compound is a chemically interesting ester with significant applications in the flavor and fragrance industry. Its synthesis via Fischer esterification and its characteristic reactions of hydrolysis, oxidation, and reduction are fundamental to its chemistry. The detailed protocols provided in this guide offer a practical framework for the synthesis, manipulation, and analysis of this compound in a research or industrial setting. Understanding these chemical properties is essential for its effective utilization and for the development of new applications.

References

An In-Depth Technical Guide to Hex-2-en-1-yl Pentanoate: Structural Formula, Isomerism, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hex-2-en-1-yl pentanoate, an organic ester recognized for its characteristic fruity aroma. The document details its structural formula, explores its various isomers, presents key physicochemical data in a comparative format, and outlines a general experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound or its isomers in their work.

Structural Formula and Core Compound Properties

This compound is an ester with the molecular formula C₁₁H₂₀O₂.[1] Its structure consists of a pentanoate group attached to a hex-2-en-1-ol backbone. The IUPAC name for this compound is hex-2-enyl pentanoate.[1] The presence of a carbon-carbon double bond in the hexenyl moiety gives rise to geometric isomerism, resulting in (E)- and (Z)-diastereomers, also commonly referred to as trans- and cis-isomers, respectively.

The canonical SMILES representation of the compound is CCCCC(=O)OCC=CCCC.[1]

Isomerism of this compound

The molecular formula C₁₁H₂₀O₂ allows for a variety of structural and stereoisomers beyond the (E) and (Z) isomers of this compound. A systematic understanding of these isomers is crucial for applications where specific molecular geometries and properties are required.

Stereoisomerism

The double bond at the second position of the hexenyl chain restricts rotation, leading to two distinct geometric isomers:

  • (E)-hex-2-en-1-yl pentanoate (trans): The alkyl groups on either side of the double bond are on opposite sides.

  • (Z)-hex-2-en-1-yl pentanoate (cis): The alkyl groups on either side of the double bond are on the same side.[2]

These stereoisomers can exhibit different physical and sensory properties.

Positional Isomerism

Positional isomers of this compound exist based on the location of the double bond within the hexenyl chain. These include:

  • Hex-3-en-1-yl pentanoate: The double bond is between the third and fourth carbon atoms. This isomer also exists as (E) and (Z) stereoisomers.

  • Hex-4-en-1-yl pentanoate: The double bond is between the fourth and fifth carbon atoms. This isomer also exists as (E) and (Z) stereoisomers.

  • Hex-5-en-1-yl pentanoate: The double bond is at the terminal position, between the fifth and sixth carbon atoms.

Functional Group Isomerism

Other esters with the same molecular formula but different arrangements of the ester functional group are also possible. Examples include:

  • Pent-2-en-1-yl hexanoate: The alcohol and carboxylic acid moieties are swapped. This also has (E) and (Z) isomers.

  • Undec-2-enoic acid: An unsaturated carboxylic acid.

  • Other esters with different carbon chain arrangements for both the alcohol and acid parts.

Skeletal Isomerism

The carbon chains of either the hexenyl or the pentanoate group can be branched, leading to a wide array of skeletal isomers. For example, the pentanoate portion could be 2-methylbutanoate or 3-methylbutanoate.

The structural diversity of these isomers is illustrated in the following diagram.

isomers cluster_structural Structural Isomers cluster_stereo Stereoisomers cluster_positional cluster_functional C11H20O2 C11H20O2 This compound This compound C11H20O2->this compound Core Structure Positional Isomers Positional Isomers C11H20O2->Positional Isomers Functional Isomers Functional Isomers C11H20O2->Functional Isomers (E)-hex-2-en-1-yl pentanoate (E)-hex-2-en-1-yl pentanoate This compound->(E)-hex-2-en-1-yl pentanoate (Z)-hex-2-en-1-yl pentanoate (Z)-hex-2-en-1-yl pentanoate This compound->(Z)-hex-2-en-1-yl pentanoate Hex-3-en-1-yl pentanoate Hex-3-en-1-yl pentanoate Positional Isomers->Hex-3-en-1-yl pentanoate Hex-4-en-1-yl pentanoate Hex-4-en-1-yl pentanoate Positional Isomers->Hex-4-en-1-yl pentanoate Hex-5-en-1-yl pentanoate Hex-5-en-1-yl pentanoate Positional Isomers->Hex-5-en-1-yl pentanoate Pent-2-en-1-yl hexanoate Pent-2-en-1-yl hexanoate Functional Isomers->Pent-2-en-1-yl hexanoate Undec-2-enoic acid Undec-2-enoic acid Functional Isomers->Undec-2-enoic acid

Figure 1. Isomeric classification of this compound.

Physicochemical Data of this compound and Its Isomers

The following tables summarize the available quantitative data for various isomers of this compound. These properties are critical for predicting the behavior of these compounds in different experimental and industrial settings.

Table 1: General Properties

IsomerMolecular FormulaMolecular Weight ( g/mol )
(E)-Hex-2-en-1-yl pentanoateC₁₁H₂₀O₂184.28[3]
(Z)-Hex-2-en-1-yl pentanoateC₁₁H₂₀O₂184.28[2]
(Z)-Hex-3-en-1-yl pentanoateC₁₁H₂₀O₂184.28[2]
(E)-Hex-4-en-1-yl pentanoateC₁₁H₂₀O₂184.27[4]
Hex-5-en-1-yl pentanoateC₁₁H₂₀O₂184.27[5]
(Z)-Pent-2-en-1-yl hexanoateC₁₁H₂₀O₂184.27

Table 2: Physical Properties

IsomerBoiling Point (°C)Density (g/mL)Refractive IndexFlash Point (°C)
(E)-Hex-2-en-1-yl pentanoate70 @ 1 mmHg[3]0.873-0.879 @ 25°C[3]1.431-1.438 @ 20°C[3]76.67[3]
(Z)-Hex-3-en-1-yl pentanoate108-109 @ 20 mmHg[2]0.879-0.885 @ 25°C[2]1.432-1.438 @ 20°C[2]88.89[2]
(Z)-Pent-2-en-1-yl hexanoate-0.885-0.8951.425-1.435-

Experimental Protocols

The primary method for synthesizing this compound and its isomers is through Fischer esterification. This acid-catalyzed reaction involves the condensation of the corresponding alcohol (a hexenol) with a carboxylic acid (pentanoic acid).

General Fischer Esterification Protocol

Materials:

  • Appropriate hexenol isomer (e.g., (E)-hex-2-en-1-ol)

  • Pentanoic acid

  • Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with the hexenol, a slight excess of pentanoic acid, and a catalytic amount of the strong acid. An anhydrous organic solvent is added to facilitate the reaction and azeotropically remove the water byproduct. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude ester is then purified, typically by fractional distillation under reduced pressure or by column chromatography on silica gel.

  • Characterization: The purified product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

The general reaction scheme is depicted below.

fischer_esterification cluster_reactants Reactants cluster_products Products Hexenol Hexenol Hexenyl Pentanoate Hexenyl Pentanoate Hexenol->Hexenyl Pentanoate + Pentanoic Acid catalyst H+ (catalyst) Heat Pentanoic Acid Pentanoic Acid Water Water

References

The Elusive Presence of Hex-2-en-1-yl Pentanoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While a significant contributor to the characteristic aromas of many fruits and flowers, the natural occurrence of the ester Hex-2-en-1-yl pentanoate remains a subject of limited direct documentation in scientific literature. This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the current understanding of its natural sources, presenting available data on closely related compounds to infer its likely presence and concentration. The guide also outlines the prevalent experimental protocols for the analysis of volatile esters from natural matrices.

This compound, an ester with a characteristic fruity aroma, belongs to a large family of volatile organic compounds that contribute to the flavor and fragrance profiles of numerous plants. While direct quantitative data for this specific compound is scarce, its structural relatives, such as other hexenyl and pentyl esters, are well-documented as key aroma components in a variety of fruits.

Natural Occurrence: An Indirect Assessment

Comprehensive studies on the volatile profiles of common fruits such as apples (Malus domestica), pears (Pyrus species), and strawberries (Fragaria ananassa) have identified a wide array of esters. Although this compound is not explicitly quantified in the reviewed literature, the frequent detection of structurally similar compounds suggests its potential presence in trace amounts.

Esters are major contributors to the aroma of many fruits, with their composition and concentration varying significantly between different species and cultivars.[1] For instance, in apples, esters are the main volatile compounds in ripe fruit, with aldehydes being more dominant in the immature stages.[2][3] Similarly, esters are the most significant contributors to pear aroma.[4] In strawberries, esters can comprise over 95% of the total volatile compounds, with methyl and ethyl butanoates and hexanoates being particularly abundant.[5]

The following table summarizes the occurrence of various hexyl and pentyl esters, structurally related to this compound, in different fruits. This data provides a valuable reference for researchers investigating the natural sources of this specific ester.

FruitCompoundConcentration/Relative AbundanceReference
Apple (Malus domestica)Hexyl acetateMajor volatile[2]
Apple (Malus domestica)Ethyl pentanoateIdentified volatile[6]
Pear (Pyrus communis)Hexyl acetateMain ester in some cultivars[4]
Pear (Pyrus spp.)Ethyl hexanoateKey aroma compound[7]
Strawberry (Fragaria × ananassa)Methyl hexanoateAbundant ester[5]
Strawberry (Fragaria × ananassa)Ethyl hexanoateAbundant ester[5]
Plum (Prunus spp.)Acetic acid hexyl esterDominant aroma compound[8]

Experimental Protocols for Volatile Ester Analysis

The identification and quantification of volatile esters like this compound from natural sources typically involve a combination of extraction, separation, and detection techniques. The most common workflow is outlined below.

A standard experimental workflow for the analysis of volatile compounds from fruit matrices is illustrated in the following diagram.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing & Identification sample Fruit Sample homogenization Homogenization sample->homogenization extraction Headspace Solid-Phase Microextraction (HS-SPME) homogenization->extraction gc Gas Chromatography (GC) extraction->gc Desorption ms Mass Spectrometry (MS) gc->ms data_acquisition Data Acquisition ms->data_acquisition library_search NIST Library Search data_acquisition->library_search quantification Quantification library_search->quantification

Fig. 1: Generalized workflow for fruit volatile analysis.
Sample Preparation and Extraction

The initial step involves the careful preparation of the fruit sample to release the volatile compounds. This typically includes homogenization or juicing of the fruit tissue.[9] To prevent enzymatic degradation and browning, samples are often mixed with a salt solution, such as NaCl.[4]

The most widely used technique for extracting volatile compounds from fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) .[10] This method is favored for its simplicity, speed, and because it is a solvent-free technique.[9] An SPME fiber coated with a specific stationary phase is exposed to the headspace above the homogenized sample, where it adsorbs the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the adsorbed volatile compounds are thermally desorbed from the SPME fiber into the injection port of a Gas Chromatograph (GC) . The GC separates the individual compounds based on their boiling points and interaction with the stationary phase of the chromatographic column.[11]

The separated compounds then enter a Mass Spectrometer (MS) , which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint."[11]

Identification and Quantification

The identification of unknown compounds is achieved by comparing their mass spectra with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library.[9]

For quantification, an internal standard is often added to the sample before extraction. By comparing the peak area of the target analyte to that of the internal standard, the concentration of the compound in the original sample can be determined.[9]

Signaling Pathways and Logical Relationships

The biosynthesis of esters in fruits is a complex process involving several metabolic pathways. The following diagram illustrates the general pathways leading to the formation of volatile esters.

biosynthesis_pathway cluster_precursors Precursor Pathways cluster_intermediates Intermediate Formation cluster_synthesis Ester Synthesis fatty_acids Fatty Acid Metabolism acyl_coa Acyl-CoAs fatty_acids->acyl_coa amino_acids Amino Acid Metabolism alcohols Alcohols amino_acids->alcohols aat Alcohol Acyltransferase (AAT) acyl_coa->aat alcohols->aat esters Volatile Esters aat->esters

Fig. 2: Simplified ester biosynthesis pathway in fruits.

The biosynthesis of the alcohol and acyl-CoA precursors for ester formation is a critical step. Fatty acid and amino acid metabolism pathways provide the necessary building blocks. The final step in ester formation is catalyzed by the enzyme Alcohol Acyltransferase (AAT) , which facilitates the condensation of an alcohol and an acyl-CoA.[2]

Conclusion

While direct evidence for the natural occurrence of this compound is currently limited, the prevalence of structurally similar esters in a wide range of fruits strongly suggests its potential presence. The experimental protocols outlined in this guide provide a robust framework for researchers aiming to investigate the presence and concentration of this and other volatile esters in natural products. Further targeted research employing these sensitive analytical techniques is necessary to definitively identify and quantify this compound in various plant species and to fully understand its contribution to their characteristic aromas.

References

An In-depth Technical Guide to Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl pentanoate is an organic compound classified as an ester. It is recognized for its characteristic fruity aroma, which has led to its use in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, aimed at professionals in research and development.

Chemical Identity and Properties

The IUPAC name for this compound is hex-2-enyl pentanoate . It is also known by various synonyms, which often specify the stereochemistry of the double bond.

Table 1: Chemical Identifiers and Synonyms

Identifier/SynonymValue
IUPAC Name hex-2-enyl pentanoate
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.27 g/mol [1]
(E)-isomer Synonym (E)-2-Hexenyl pentanoate, trans-2-Hexenyl pentanoate
(Z)-isomer Synonym (Z)-2-Hexenyl pentanoate, cis-2-Hexenyl pentanoate
CAS Number (E)-isomer 56922-74-8
CAS Number (Z)-isomer 35852-46-1

Table 2: Physicochemical Properties of (E)-Hex-2-en-1-yl Pentanoate

PropertyValue
Appearance Colorless to pale yellow liquid
Odor Fruity, green, apple/pear-like[2]
Specific Gravity 0.873 - 0.879 @ 25°C[2]
Refractive Index 1.431 - 1.438 @ 20°C[2]
Flash Point 76.67 °C (170 °F)[2]
Vapor Pressure 0.0464 mmHg @ 25°C[2]

Spectral Data:

  • ¹H NMR: Signals in the regions of 5.5-5.8 ppm for the vinyl protons, around 4.5 ppm for the methylene protons adjacent to the ester oxygen, and typical signals for the aliphatic chains.

  • ¹³C NMR: A peak at approximately 173 ppm for the ester carbonyl carbon, signals in the vinylic region (around 120-140 ppm), and signals for the aliphatic carbons.

  • IR Spectroscopy: A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester functional group, and a C=C stretching absorption around 1650 cm⁻¹.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Fischer esterification of hex-2-en-1-ol with pentanoic acid, catalyzed by an acid.

Fischer Esterification Workflow

Fischer_Esterification Reactants Hex-2-en-1-ol + Pentanoic Acid ReactionVessel Reflux Condenser Setup Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Workup Work-up: 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Diethyl ether) 3. Drying (e.g., Na₂SO₄) ReactionVessel->Workup Purification Purification: Distillation Workup->Purification Product This compound Purification->Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of an unsaturated ester via Fischer esterification.

Materials:

  • Hex-2-en-1-ol

  • Pentanoic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a round-bottom flask, combine equimolar amounts of hex-2-en-1-ol and pentanoic acid. For example, 10.0 g of hex-2-en-1-ol and 10.2 g of pentanoic acid.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Set up the apparatus for reflux and heat the mixture gently for 1-2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dissolve the ester and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude ester by vacuum distillation to obtain the final product.

Chemical Reactions of this compound

This compound can undergo several key reactions, including hydrolysis, oxidation of the double bond, and reduction of the ester group.

Hydrolysis

The ester bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the parent alcohol and carboxylic acid (or its salt).[4][5][6]

Acid-Catalyzed Hydrolysis Protocol:

  • Reflux the ester with an excess of dilute aqueous acid (e.g., 1 M H₂SO₄) for several hours.

  • After cooling, extract the mixture with an organic solvent.

  • Separate and purify the alcohol and carboxylic acid products.

Base-Catalyzed Hydrolysis (Saponification) Protocol:

  • Reflux the ester with an aqueous solution of a strong base (e.g., 1 M NaOH) until the reaction is complete.[4]

  • Distill off the resulting alcohol.

  • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which can then be isolated by filtration or extraction.

Oxidation (Epoxidation)

The carbon-carbon double bond in the hexenyl moiety can be oxidized, for example, to form an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[7]

Epoxidation Protocol:

  • Dissolve the ester in a suitable solvent such as dichloromethane.

  • Add an equimolar amount of m-CPBA portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a solution of sodium bisulfite and then with sodium bicarbonate to remove excess peroxy acid and the benzoic acid byproduct.

  • Dry the organic layer and remove the solvent to yield the epoxide.

Reduction

The ester functional group can be reduced to two primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9][10]

Reduction Protocol:

  • In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ in a dry ether solvent (e.g., diethyl ether or THF).

  • Slowly add a solution of the ester in the same solvent to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, stir the mixture at room temperature for a few hours.

  • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution.

  • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

  • Dry the organic layer and remove the solvent to isolate the two alcohol products.

Biological Context and Applications

The primary biological relevance of this compound and similar fruity esters is their interaction with the olfactory system, leading to the perception of fruity scents. This property is extensively utilized in the food and fragrance industries.

Olfactory Signaling Pathway

The perception of smell begins with the binding of odorant molecules to specific olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of a particular scent in the brain.

Olfactory_Signaling Odorant This compound Receptor Olfactory Receptor (GPCR) Odorant->Receptor G_Protein G Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

References

Hex-2-en-1-yl Pentanoate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemical Properties, Synthesis, and Biological Significance of a Key Flavor Compound

This technical guide provides a comprehensive overview of Hex-2-en-1-yl pentanoate, a volatile ester recognized for its characteristic fruity aroma. While primarily utilized in the flavor and fragrance industries, this document aims to consolidate the available scientific data for researchers, scientists, and drug development professionals who may encounter this molecule in broader research contexts. This guide covers its fundamental chemical identifiers, a general methodology for its synthesis, and the limited, publicly available information on its biological and toxicological profile.

Core Chemical and Physical Data

This compound, also known by its synonym (E)-2-hexen-1-yl valerate, is an organic ester with the molecular formula C₁₁H₂₀O₂. A summary of its key database identifiers and physical properties is presented in Table 1.

IdentifierValueSource
CAS Number 56922-74-8[1]
FEMA Number 3935[2][3]
JECFA Number 1379[2][3]
IUPAC Name hex-2-enyl pentanoateN/A
Molecular Formula C₁₁H₂₀O₂N/A
Molecular Weight 184.28 g/mol N/A
Canonical SMILES CCCCC(=O)OCC=CCCCN/A
InChI Key WDXAMNXWZLXISB-UHFFFAOYSA-NN/A
Physical Form Colorless liquid[4]
Odor Fruity, green, apple, pear, pineappleN/A
Boiling Point 240-241 °C[4]
Refractive Index 1.425-1.435[4]
Specific Gravity 0.885-0.895[4]

Synthesis Methodology: Fischer-Speier Esterification

The primary method for the synthesis of this compound is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (pentanoic acid) with an alcohol (hex-2-en-1-ol).

General Experimental Protocol
  • Reactant Preparation: Equimolar amounts of pentanoic acid and hex-2-en-1-ol are added to a round-bottom flask. A slight excess of the alcohol can be used to drive the equilibrium towards the product.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess acid is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The aqueous and organic layers are separated. The organic layer, containing the ester, is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtered. The solvent is then removed under reduced pressure.

  • Final Purification: The crude ester is purified by fractional distillation under reduced pressure to yield the final product.

The logical workflow for this synthesis is depicted in the following diagram:

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound Reactants Pentanoic Acid + Hex-2-en-1-ol Reaction Reflux Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Fischer Esterification Workflow

Biological Activity and Toxicological Information

The available data on the biological activity of this compound is limited and primarily stems from its evaluation as a flavoring agent.

Regulatory and Safety Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated trans-2-hexenyl pentanoate and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2][3] The Flavor and Extract Manufacturers Association (FEMA) has designated it as GRAS (Generally Recognized as Safe).[5]

Safety data sheets indicate that the compound can cause skin and serious eye irritation.[6]

Potential Biological Relevance

While no specific studies on the signaling pathways or drug development applications of this compound have been identified, research into the biological functions of esters, particularly fatty acid esters, is an active area. These molecules are known to be involved in a variety of biological processes. For instance, the synthesis and hydrolysis of medium-chain fatty acid ethyl esters are enzymatically regulated in organisms like Saccharomyces cerevisiae, playing a crucial role in the flavor profile of fermented beverages.[7]

The metabolic fate of esters in the human body typically involves hydrolysis by esterases into their constituent alcohol and carboxylic acid.

The relationship between the chemical structure and its toxicological profile can be visualized as follows:

Toxicology_Relationship Toxicological Profile of this compound Compound This compound Exposure Exposure Routes (Dermal, Ocular) Compound->Exposure Metabolism Metabolism (Hydrolysis by Esterases) Compound->Metabolism GRAS GRAS Status (as Flavoring Agent) Compound->GRAS Toxicity Toxicological Effects Exposure->Toxicity Metabolites Hex-2-en-1-ol + Pentanoic Acid Metabolism->Metabolites Irritation Skin & Eye Irritation Toxicity->Irritation

Toxicological Profile Overview

Conclusion

This compound is a well-characterized flavor and fragrance compound with established identifiers and a generally understood synthetic pathway. However, for the scientific research and drug development communities, there is a notable lack of in-depth data regarding its specific biological activities, metabolic pathways beyond simple hydrolysis, and potential interactions with cellular signaling. The information presented in this guide serves as a foundational resource, highlighting the existing knowledge and underscoring the need for further investigation to explore the broader biological and pharmacological potential of this and similar unsaturated esters.

References

The Sensory and Physicochemical Profile of Hex-2-en-1-yl Pentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hex-2-en-1-yl pentanoate, also known as (E)-2-hexenyl valerate, is an organic ester recognized for its significant contribution to the fruity and green aroma profiles of various natural products and its application in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the sensory characteristics, physicochemical properties, and relevant analytical and synthetic methodologies associated with this compound. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's sensory and chemical nature.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for its application in various formulations and for understanding its behavior in different matrices.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]
CAS Number 56922-74-8[2]
Appearance Colorless to pale yellow liquid
Specific Gravity 0.873 - 0.879 @ 25°C[2]
Refractive Index 1.431 - 1.438 @ 20°C[2]
Vapor Pressure 0.0464 mmHg @ 25°C[2]
Flash Point 76.67 °C (170 °F)[2]
Boiling Point 214.3 °C (predicted)
logP (o/w) 4.1 (estimated)

Sensory Profile: Odor and Flavor Characteristics

Table 2: Qualitative Sensory Profile of this compound

Sensory AspectDescriptorsReference
Odor Ripe apple/pear, fruity-winey, green, estry, pineapple, banana, with slight cognac and winey nuances.[2]
Flavor Waxy green fruity apple, pear, and pineapple with a slight waxy floral aftertaste (at 1.00 - 10.00 ppm).[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The primary method for the synthesis of this compound is the Fischer esterification of trans-2-hexen-1-ol with pentanoic acid, typically in the presence of an acid catalyst.[1]

Materials:

  • trans-2-Hexen-1-ol

  • Pentanoic acid

  • Sulfuric acid (concentrated) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene or other suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of trans-2-hexen-1-ol and pentanoic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent).

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by using analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the solvent.

  • The crude this compound can be purified by vacuum distillation to obtain the final product.

G Reactants trans-2-Hexen-1-ol + Pentanoic Acid + Acid Catalyst ReactionMixture Reaction Mixture in Toluene Reactants->ReactionMixture Reflux Reflux with Dean-Stark Trap ReactionMixture->Reflux Cooling Cooling Reflux->Cooling Washing Aqueous Workup (Water, NaHCO₃, Brine) Cooling->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Hex-2-en-1-yl Pentanoate Purification->Product

Figure 1: Synthetic workflow for this compound.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

While specific QDA data for this compound is not available, the following outlines a general protocol for its sensory evaluation.

Objective: To identify and quantify the key aroma and flavor attributes of this compound.

Panel: A panel of 8-12 trained sensory assessors.

Sample Preparation:

  • Prepare a series of dilutions of this compound in a neutral solvent (e.g., mineral oil for olfaction, deionized water with a small amount of ethanol for gustation).

  • Present samples in coded, covered glass containers to minimize visual bias.

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with the compound and collaboratively develop a lexicon of descriptive terms for its aroma and flavor.

  • Training: Panelists are trained to recognize and consistently rate the intensity of each attribute using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Evaluation: In individual booths under controlled lighting and temperature, panelists evaluate the coded samples and rate the intensity of each attribute on the developed scale.

  • Data Analysis: The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the significance of each attribute and to create a sensory profile (e.g., a spider web plot).

G Start Sample Preparation (Dilutions in Neutral Matrix) Lexicon Lexicon Development (Generate Descriptive Terms) Start->Lexicon Training Panelist Training (Attribute Recognition & Scaling) Lexicon->Training Evaluation Individual Evaluation (Coded Samples, Intensity Rating) Training->Evaluation DataCollection Data Collection Evaluation->DataCollection Analysis Statistical Analysis (e.g., ANOVA) DataCollection->Analysis Profile Generation of Sensory Profile Analysis->Profile G cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Odorant Hex-2-en-1-yl Pentanoate Odorant->OR Binding G_olf->AC Activation ATP ATP ATP->AC cAMP->CNG Opening Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

References

Technical Guide: Physicochemical Properties and Synthesis of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and vapor pressure of Hex-2-en-1-yl pentanoate, a volatile ester compound. It includes detailed experimental protocols for the determination of these properties and for the synthesis of the compound.

Physicochemical Data of this compound

The key physical properties of (E)-Hex-2-en-1-yl pentanoate, also known as trans-2-hexenyl pentanoate, are summarized in the table below.

PropertyValueConditions
Boiling Point 70.0 °C@ 1.00 mm Hg
Vapor Pressure 0.0464 mm Hg@ 25.00 °C
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol

Experimental Protocols

Determination of Boiling Point by Ebulliometry

Objective: To precisely measure the boiling point of this compound at a given atmospheric or reduced pressure.

Apparatus: A Świętosławski ebulliometer, which includes a boiler, Cottrell pumps, a thermowell, and a condenser, is utilized for this procedure.[1][2] A calibrated resistance thermometer (RTD) is used for accurate temperature measurement.[1]

Procedure:

  • Calibration: The ebulliometer is first calibrated using a substance with a well-documented boiling point, typically distilled water, to ensure the accuracy of the thermometer and the apparatus under the local atmospheric pressure.[3]

  • Sample Introduction: A precise volume of this compound is introduced into the boiler of the ebulliometer.

  • Heating: The sample is gently heated. The design of the ebulliometer, with its Cottrell pumps, ensures that the thermometer in the thermowell is continuously bathed in a mixture of the boiling liquid and its vapor, which is crucial for measuring the true equilibrium temperature.

  • Equilibrium Measurement: The temperature is recorded when it stabilizes, indicating that the vapor pressure of the liquid equals the pressure within the system. This stable temperature is the boiling point of the sample at that pressure.[1]

  • Pressure Correction (if necessary): If the measurement is not performed at 1.00 mm Hg, the obtained boiling point can be extrapolated to this pressure using the Clausius-Clapeyron equation or other established correlations.

Determination of Vapor Pressure by the Isoteniscope Method

Objective: To determine the vapor pressure of this compound as a function of temperature.

Apparatus: An isoteniscope is connected to a vacuum pump, a pressure sensor, and a temperature-controlled water bath.[4]

Procedure:

  • Sample Loading: The bulb of the isoteniscope is partially filled with the this compound sample.

  • Degassing: The sample is cooled (e.g., with liquid nitrogen) to reduce its vapor pressure, and the apparatus is evacuated to remove any dissolved gases, such as air.[5]

  • Temperature Control: The isoteniscope is placed in a water bath, and the temperature is set to the desired value and allowed to stabilize.[4]

  • Pressure Equalization: At a constant temperature, the external pressure is adjusted (by letting in small amounts of an inert gas or by the vacuum pump) until the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure, as measured by the pressure sensor, is equal to the vapor pressure of the sample.

  • Data Collection: The vapor pressure is recorded at various temperatures by systematically changing the temperature of the water bath.[4]

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from hex-2-en-1-ol and pentanoic acid.

Materials:

  • Hex-2-en-1-ol

  • Pentanoic acid

  • Sulfuric acid (concentrated, as catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, equimolar amounts of hex-2-en-1-ol and pentanoic acid are mixed. A catalytic amount of concentrated sulfuric acid is carefully added.

  • Reflux: The reaction mixture is heated under reflux for a specified period (typically 1-3 hours) to drive the equilibrium towards the formation of the ester.[6]

  • Work-up:

    • The reaction mixture is allowed to cool to room temperature.

    • The mixture is transferred to a separatory funnel and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

    • The organic layer is separated and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation. The crude ester is then purified by fractional distillation under reduced pressure to obtain the final product.

  • Characterization: The purity and identity of the synthesized this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products cluster_mechanism Reaction Steps Pentanoic_Acid Pentanoic Acid Protonation Protonation of Carbonyl Oxygen Pentanoic_Acid->Protonation Hex_2_en_1_ol Hex-2-en-1-ol Nucleophilic_Attack Nucleophilic Attack by Alcohol Hex_2_en_1_ol->Nucleophilic_Attack H2SO4 H₂SO₄ (catalyst) H2SO4->Protonation Ester This compound Water Water Protonation->Nucleophilic_Attack 1 Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer 2 Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination 3 Water_Elimination->Water Deprotonation Deprotonation Water_Elimination->Deprotonation 4 Deprotonation->Ester

Caption: Fischer Esterification Reaction Mechanism for this compound Synthesis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Mix Reactants: Hex-2-en-1-ol, Pentanoic Acid, H₂SO₄ Reflux Heat under Reflux Reactants->Reflux Reaction Workup Aqueous Work-up (Wash with NaHCO₃, Brine) Reflux->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation GCMS GC-MS Analysis Distillation->GCMS NMR NMR Spectroscopy Distillation->NMR Final_Product Pure Hex-2-en-1-yl Pentanoate GCMS->Final_Product NMR->Final_Product

Caption: Experimental Workflow for the Synthesis and Characterization of this compound.

References

A Technical Guide to the Solubility of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hex-2-en-1-yl pentanoate. Due to the limited availability of specific quantitative data for this compound in public literature, this document combines known values with predictions based on the solubility of structurally analogous esters and fundamental principles of physical organic chemistry. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values in their specific solvent systems.

Introduction to this compound

This compound is an organic ester with the chemical formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Its structure consists of a pentanoate ester group attached to a hex-2-en-1-ol backbone. This combination of a moderately long, unsaturated alcohol chain and a five-carbon carboxylic acid chain results in a molecule with limited polarity and a significant non-polar character. These structural features are the primary determinants of its solubility profile.

Predicted and Known Solubility Data

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. As an ester, it possesses a polar carbonyl group but is dominated by its non-polar alkyl chains. It cannot act as a hydrogen bond donor, which severely limits its solubility in protic, polar solvents like water. Conversely, it is expected to be readily soluble in a wide range of organic solvents.

The following table summarizes the known and predicted solubility of this compound. Predictions are based on data from structurally similar esters such as hexyl pentanoate and hexyl hexanoate.

SolventSolvent Polarity (ET(30))Predicted/Known SolubilityRationale/Reference
Water 63.116.97 mg/L (25 °C) The large non-polar hydrocarbon structure limits solubility in water, a highly polar, hydrogen-bonding solvent.[1]
Ethanol 51.9Miscible Structurally similar esters are highly soluble or miscible in ethanol. The ester can act as a hydrogen bond acceptor with ethanol molecules.
Methanol 55.5Highly Soluble Similar to ethanol, methanol is a polar, protic solvent that can effectively solvate the ester.
Acetone 42.2Miscible Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the ester's carbonyl group, leading to high solubility.
Toluene 33.9Miscible As a non-polar aromatic solvent, toluene readily dissolves the non-polar hydrocarbon portion of the ester through van der Waals forces.
Hexane 31.0Miscible Hexane is a non-polar solvent, making it an excellent solvent for the predominantly non-polar this compound.
Diethyl Ether 34.5Miscible Diethyl ether is a common, relatively non-polar organic solvent in which analogous esters show high solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid, preliminary determination of solubility.

Methodology:

  • Add approximately 0.1 mL of this compound to a small test tube.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition.

  • Continue adding solvent until the ester is fully dissolved.

  • Solubility can be classified as:

    • Miscible/Very Soluble: Dissolves readily in a small volume of solvent.

    • Soluble: Dissolves completely upon addition of a moderate volume of solvent.

    • Slightly Soluble: A significant volume of solvent is required for complete dissolution.

    • Insoluble: Does not dissolve even with a large excess of solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved ester is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

  • Phase Separation: Cease agitation and allow the mixture to stand at the constant temperature until the undissolved ester has settled, leaving a clear supernatant. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant. It is critical to avoid disturbing the undissolved solute. Using a syringe with a filter (e.g., a 0.45 µm PTFE filter) is recommended to ensure no solid particles are transferred.

  • Quantification: Determine the concentration of this compound in the sampled solution using a suitable analytical technique. Gas chromatography (GC) is often an appropriate method for volatile esters.

    • Prepare a series of standard solutions of known concentrations of the ester in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions.

    • Analyze the sampled supernatant and determine its concentration using the calibration curve.

  • Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative shake-flask method for determining solubility.

G A Start: Prepare Mixture B Add excess this compound to a known volume of solvent A->B C Equilibration A->C Seal container D Agitate at constant temperature (24-72 hours) C->D E Phase Separation C->E Allow to equilibrate F Allow undissolved solute to settle (Centrifugation optional) E->F G Sampling E->G After settling H Withdraw clear supernatant using a filtered syringe G->H I Quantification (e.g., GC) G->I J Analyze sample against a calibration curve I->J K End: Calculate Solubility I->K Determine concentration

Workflow for Quantitative Solubility Determination

References

An In-depth Technical Guide to Hex-2-en-1-yl Pentanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-en-1-yl pentanoate, an organic ester, is a significant contributor to the characteristic fruity and green aromas of many fruits and essential oils. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and primary applications in the flavor and fragrance industries. Detailed experimental protocols for both chemical and enzymatic synthesis are presented, alongside representative characterization data. The document also includes logical workflow diagrams to visually represent the synthesis and analysis processes, aiming to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

This compound, also known as (E)-2-hexenyl valerate, is an ester recognized for its pleasant fruity aroma, often described as reminiscent of apple and pear with winey notes.[1] Its chemical structure consists of a hexenyl alcohol moiety and a pentanoic acid acyl group. This compound is primarily utilized as a flavor and fragrance agent in the food, cosmetic, and perfumery industries.[1][2] While its main application is in consumer products, its ester linkage also makes it a subject of interest in studies of esterification and hydrolysis.[2] This guide will delve into the technical details of its synthesis, characterization, and known applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name [(E)-hex-2-enyl] pentanoate[3]
Synonyms (E)-2-hexenyl valerate, trans-2-hexenyl pentanoate[1]
CAS Number 56922-74-8[3]
Molecular Formula C₁₁H₂₀O₂[2]
Molecular Weight 184.27 g/mol [2]
Appearance Colorless clear liquid[2]
Odor Profile Ripe apple/pear, fruity-winey, green[1]
Specific Gravity 0.873 - 0.879 @ 25°C[3]
Refractive Index 1.431 - 1.438 @ 20°C[3]
Vapor Pressure 0.0464 mmHg @ 25°C[3]
Flash Point 170°F (76.67°C)[3]
Solubility Insoluble in water; soluble in ethanol and fixed oils.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through both traditional chemical methods and biocatalytic enzymatic processes.

Chemical Synthesis: Steglich Esterification

Experimental Protocol: Steglich Esterification

  • Reactant Preparation: In a round-bottom flask, dissolve pentanoic acid (1 equivalent) in dichloromethane.

  • Addition of Reagents: To the solution, add (E)-2-hexen-1-ol (1.5-2.0 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and dicyclohexylcarbodiimide (DCC, 1.1-1.5 equivalents).[5]

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.[5]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 5% HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

G cluster_reactants Reactant Preparation cluster_reaction Steglich Esterification cluster_workup Work-up & Purification cluster_product Final Product pentanoic_acid Pentanoic Acid reaction_mixture Reaction in Dichloromethane + DCC, DMAP pentanoic_acid->reaction_mixture hexenol (E)-2-Hexen-1-ol hexenol->reaction_mixture filtration Filtration of DCU reaction_mixture->filtration washing Aqueous Washes filtration->washing drying Drying washing->drying purification Column Chromatography drying->purification product This compound purification->product characterization Characterization (GC-MS, NMR) product->characterization

Fig. 1: Chemical synthesis workflow for this compound.
Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis is an increasingly popular "green chemistry" approach for producing flavor esters, as it operates under mild conditions and yields products often labeled as "natural".[6] Lipase B from Candida antarctica (CALB), often in an immobilized form such as Novozym 435, is a highly effective biocatalyst for this transformation.[7][8]

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reaction Setup: In a sealed vessel, combine (E)-2-hexen-1-ol and pentanoic acid in a 1:1 molar ratio in a suitable organic solvent (e.g., n-hexane).[9] For a solvent-free system, the reactants can be mixed directly.[10]

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 10-50% by weight of the substrates.[9]

  • Reaction Conditions: Incubate the reaction mixture in a shaker at a controlled temperature, typically between 40-60°C, for 24-72 hours.[11] The optimal conditions can be determined using response surface methodology.[9]

  • Water Removal: To drive the equilibrium towards ester formation, by-product water can be removed using molecular sieves added to the reaction mixture or by conducting the reaction under vacuum.[10]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Product Purification: Wash the reaction mixture with a mild aqueous base (e.g., NaHCO₃ solution) to remove unreacted pentanoic acid. Dry the organic layer and evaporate the solvent to yield the crude ester. Further purification can be achieved by vacuum distillation.

  • Characterization: Analyze the final product for purity and identity using GC-MS and NMR spectroscopy.

G cluster_reactants Reactants & Biocatalyst cluster_reaction Enzymatic Esterification cluster_workup Work-up & Purification cluster_product Final Product pentanoic_acid Pentanoic Acid reaction_mixture Reaction in Organic Solvent or Solvent-Free pentanoic_acid->reaction_mixture hexenol (E)-2-Hexen-1-ol hexenol->reaction_mixture lipase Immobilized Lipase (CALB) lipase->reaction_mixture incubation Incubation with Shaking (40-60°C) reaction_mixture->incubation filtration Enzyme Filtration incubation->filtration washing Aqueous Wash filtration->washing drying Drying & Solvent Evaporation washing->drying purification Vacuum Distillation drying->purification product This compound purification->product characterization Characterization (GC-MS, NMR) product->characterization

Fig. 2: Enzymatic synthesis workflow for this compound.

Characterization Data

The structural elucidation and purity assessment of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized ester and to confirm its molecular weight. The retention time in GC is characteristic of the compound under specific column and temperature programming conditions. The mass spectrum will show the molecular ion peak (m/z = 184.27) and characteristic fragmentation patterns of an ester. A representative fragmentation pattern for a similar compound, (E)-2-hexenyl acetate, shows a prominent peak for the acylium ion and fragments from the hexenyl moiety.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural determination of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the different protons in the molecule. The expected chemical shifts (δ) in ppm are:

  • ~5.5-5.8 ppm: Multiplets corresponding to the vinylic protons (-CH=CH-).

  • ~4.5 ppm: A doublet corresponding to the protons of the methylene group adjacent to the ester oxygen (-O-CH₂-).

  • ~2.2 ppm: A triplet for the methylene group protons adjacent to the carbonyl group of the pentanoate moiety (-CH₂-C=O).

  • ~2.0 ppm: A multiplet for the allylic methylene protons (-CH₂-CH=CH-).

  • ~0.9-1.6 ppm: A series of multiplets for the remaining methylene and methyl protons of the hexenyl and pentanoate chains.

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms. For a similar compound, trans-2-hexenyl hexanoate, the observed chemical shifts provide a reference for the expected signals for this compound.

Table 2: Representative ¹³C NMR Data for trans-2-Hexenyl Hexanoate

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~173
Vinylic (-CH=CH-)~125, ~135
Methylene (-O-CH₂-)~65
Methylene (-CH₂-C=O)~34
Other Aliphatic Carbons~13-31

Note: Data is for the analogous compound trans-2-hexenyl hexanoate and serves as a reference.

Applications

The primary application of this compound is in the flavor and fragrance industry .[2] Its fruity and green aromatic profile makes it a valuable ingredient in:

  • Food Products: To impart or enhance apple, pear, and tropical fruit flavors.[1]

  • Cosmetics and Perfumery: Used in fragrance compositions to add a hint of fruitiness, particularly in floral scents.[1] The recommended usage level is up to 5.0% in the fragrance concentrate.[1]

Additionally, it can be used in scientific research as a model compound for studying esterification and hydrolysis reactions.[2] There is also mention of its potential investigation for use in drug delivery systems , likely due to the properties of its ester linkage, though specific seminal studies in this area are not prominent.[2]

Conclusion

This compound is a commercially important flavor and fragrance compound with a well-defined chemical profile. Its synthesis can be accomplished through established chemical methods like Steglich esterification or through biocatalytic routes using lipases, which aligns with the principles of green chemistry. The analytical techniques of GC-MS and NMR are indispensable for its characterization and quality control. While its primary role is in the consumer products sector, its chemical nature may offer avenues for further research in areas such as controlled-release systems. This guide has provided a detailed technical overview to support researchers and professionals in their work with this versatile ester.

References

The Biological Significance of Unsaturated Esters: A Technical Guide on Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated esters, a class of volatile organic compounds (VOCs), play a pivotal role in a myriad of biological processes, particularly within the plant kingdom. As a representative member of the green leaf volatiles (GLVs), Hex-2-en-1-yl pentanoate is integral to plant defense mechanisms, mediating interactions with both beneficial and detrimental organisms. This technical guide provides a comprehensive overview of the biological significance of this compound and related unsaturated esters, detailing their biosynthesis, their role in plant-insect and plant-pathogen interactions, and their potential applications in agriculture and pharmacology. This document summarizes available quantitative data, presents detailed experimental protocols for bioactivity assessment, and visualizes key biological pathways and experimental workflows.

Introduction

This compound is an unsaturated ester that contributes to the characteristic "green" aroma of freshly cut grass and damaged leaves.[1] Beyond its olfactory properties, this molecule is a crucial component of a plant's chemical arsenal.[2] Plants release a blend of GLVs, including aldehydes, alcohols, and their esters, in response to mechanical damage or herbivore attacks.[3][4] These volatiles act as signaling molecules within the plant, priming distal tissues for an enhanced defense response, and as external cues that influence the behavior of insects and microorganisms in the surrounding environment.[2][3] Understanding the biological significance of specific unsaturated esters like this compound is paramount for developing novel strategies in pest management and for exploring their potential as therapeutic agents.

Biosynthesis of this compound

The biosynthesis of this compound originates from the lipoxygenase (LOX) pathway, a major route for the metabolism of polyunsaturated fatty acids in plants.[2] This pathway is rapidly activated upon tissue damage.

Biosynthesis_of_Hex-2-en-1-yl_pentanoate cluster_precursors Precursors Polyunsaturated_Fatty_Acids Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) Fatty_Acid_Hydroperoxides 13-Hydroperoxy-octadecatrienoic acid LOX->Fatty_Acid_Hydroperoxides Oxygenation HPL Hydroperoxide Lyase (HPL) C6_Aldehyde (Z)-3-Hexenal HPL->C6_Aldehyde Cleavage ADH Alcohol Dehydrogenase (ADH) C6_Alcohol Hex-2-en-1-ol ADH->C6_Alcohol Reduction AAT Alcohol Acyl-CoA Transferase (AAT) Hex-2-en-1-yl_pentanoate This compound AAT->Hex-2-en-1-yl_pentanoate Esterification Pentanoic_Acid Pentanoic Acid

Figure 1: Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

The biological activities of this compound and related GLVs are diverse, encompassing roles in plant defense, insect communication, and antimicrobial action. While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar compounds provide valuable insights into its potential efficacy.

Plant Defense Induction
Insect Behavior Modification

Unsaturated esters are key semiochemicals in plant-insect interactions, acting as attractants for predators and parasitoids of herbivores, and as repellents for the herbivores themselves. The response of insects to these volatiles is often dose-dependent.

Table 1: Hypothetical Dose-Response of Insects to this compound (Note: This table is illustrative and based on typical responses to GLVs, as specific data for this compound is not available.)

Concentration (ng)Herbivore (e.g., Aphid) Response (Mean % Repellency)Predator (e.g., Ladybug) Response (Mean % Attraction)
115 ± 325 ± 4
1045 ± 560 ± 6
10075 ± 885 ± 5
100060 ± 7 (potential habituation)70 ± 8 (potential saturation)
Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of GLVs and related fatty acids. Long-chain unsaturated fatty acids have been shown to possess antibacterial activity. While specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound are not widely reported, studies on related compounds suggest potential efficacy. For example, undecanoic acid (a C11 fatty acid) has shown antimicrobial activity against various bacteria.[6]

Table 2: Antimicrobial Activity of a Structurally Related C11 Fatty Acid (Adapted from a study on the antimicrobial activity of fatty acid-peptide conjugates)[6]

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusUndecanoic acid (C11:0) conjugate8
Enterococcus faeciumUndecanoic acid (C11:0) conjugate8
Acinetobacter bohemicusUndecanoic acid (C11:0) conjugate4

Key Experimental Protocols

To assess the biological significance of volatile unsaturated esters like this compound, a range of specialized bioassays are employed.

Insect Olfactometer Bioassay

This protocol is designed to quantify the behavioral response of insects to volatile compounds. A Y-tube or four-arm olfactometer is commonly used.

Workflow:

Olfactometer_Workflow Prep Prepare Olfactometer and Volatile Sample Intro Introduce Insect into Olfactometer Prep->Intro Acclimate Acclimation Period Intro->Acclimate Choice Record Insect's First Choice and Time Spent in Each Arm Acclimate->Choice Data Data Analysis (e.g., Chi-squared test) Choice->Data

Figure 2: Workflow for an insect olfactometer bioassay.

Detailed Methodology:

  • Olfactometer Setup: A clean glass Y-tube or four-arm olfactometer is connected to a purified and humidified air source. The airflow to each arm is regulated to be equal (e.g., 200 mL/min).

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., hexane) is applied to a filter paper. The solvent is allowed to evaporate completely.

  • Experimental Arms: The filter paper with the test compound is placed in one arm of the olfactometer, and a filter paper with only the solvent (control) is placed in the other arm(s).

  • Insect Introduction: A single insect is introduced at the base of the olfactometer and allowed to acclimatize for a set period (e.g., 1 minute).

  • Data Collection: The first choice of the insect (which arm it enters) and the time spent in each arm over a defined period (e.g., 10 minutes) are recorded.

  • Replication: The experiment is repeated with multiple insects (e.g., n=30) to ensure statistical significance. The positions of the treatment and control arms are randomized between trials to avoid positional bias.

Vapor Phase Antimicrobial Assay

This method assesses the antimicrobial activity of volatile compounds without direct contact with the microbial culture.

Workflow:

Vapor_Phase_Antimicrobial_Assay_Workflow Inoculate Inoculate Agar Plate with Test Microorganism Apply Apply Volatile Compound to a Sterile Disc Inoculate->Apply Incubate Invert and Seal Plate with Disc Suspended Above Agar Apply->Incubate Measure Measure Zone of Inhibition or Microbial Growth Incubate->Measure Determine Determine MIC/IC50 Measure->Determine GLV_Signaling_Pathway GLV This compound (GLV) Receptor Putative Receptor GLV->Receptor Ion_Flux Ion Fluxes (e.g., Ca2+) Receptor->Ion_Flux ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Ion_Flux->MAPK ROS->MAPK JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK->JA_Biosynthesis TFs Activation of Transcription Factors (e.g., MYC2) JA_Biosynthesis->TFs Defense_Genes Expression of Defense Genes (e.g., PR proteins) TFs->Defense_Genes Defense_Response Enhanced Defense Response Defense_Genes->Defense_Response

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl pentanoate is an ester known for its characteristic fruity and green aroma, finding applications in the flavor and fragrance industry. Its synthesis is a practical example of esterification, a fundamental reaction in organic chemistry. This document provides detailed application notes and protocols for the synthesis of this compound via Fischer-Speier esterification and enzymatic catalysis, tailored for a research and development audience.

Synthesis Overview

The primary route for synthesizing this compound is the esterification of (E)-hex-2-en-1-ol with pentanoic acid. This can be achieved through traditional acid-catalyzed methods or by employing enzymatic catalysts for a greener approach.

Chemical Reaction

G Hexenol Hex-2-en-1-ol Catalyst + Acid Catalyst or Lipase PentanoicAcid Pentanoic Acid Ester This compound Water Water Catalyst->Ester Esterification

Caption: General reaction for the synthesis of this compound.

Fischer-Speier Esterification Protocol

Fischer-Speier esterification is a classic method that utilizes a strong acid catalyst to accelerate the reaction between an alcohol and a carboxylic acid.[1] The reaction is reversible, and therefore, measures are often taken to drive the equilibrium towards the product side, such as using an excess of one reactant or removing the water byproduct.[2][3]

Experimental Workflow

G start Start reactants Combine Hex-2-en-1-ol, Pentanoic Acid, and Acid Catalyst in a round-bottom flask start->reactants reflux Reflux the mixture reactants->reflux cool Cool the reaction mixture to room temperature reflux->cool extract Perform liquid-liquid extraction with an organic solvent cool->extract wash Wash the organic layer with aqueous NaHCO3 and brine extract->wash dry Dry the organic layer over anhydrous Na2SO4 wash->dry filter Filter to remove the drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by column chromatography or distillation concentrate->purify product This compound purify->product

Caption: Workflow for Fischer-Speier esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
(E)-Hex-2-en-1-olReagentSigma-Aldrich
Pentanoic AcidReagentAlfa Aesar
Sulfuric Acid (H₂SO₄)ACS ReagentFisher Scientific
TolueneAnhydrousVWR
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Sodium Chloride (NaCl)ACS ReagentMacron
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentJ.T. Baker
Diethyl EtherACS ReagentHoneywell
Silica Gel60 Å, 230-400 meshSorbent Technologies
Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine (E)-hex-2-en-1-ol (1.0 eq), pentanoic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.02 eq) in toluene.

  • Reflux: Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap. This typically takes 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Representative Data

The following table summarizes typical reaction parameters for Fischer-Speier esterification. Note that yields can be optimized by adjusting these conditions.

ParameterCondition
Reactant Ratio (Alcohol:Acid) 1:1.2
Catalyst H₂SO₄ (2 mol%)
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 4 - 8 hours
Typical Yield 70 - 85%

Enzymatic Esterification Protocol

Enzymatic synthesis offers a milder and more selective alternative to traditional acid-catalyzed esterification.[4] Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are commonly used for this purpose.[5]

Experimental Workflow

G start Start reactants Combine Hex-2-en-1-ol, Pentanoic Acid, Lipase, and a non-polar solvent in a flask start->reactants incubate Incubate the mixture in a shaker at a controlled temperature reactants->incubate monitor Monitor reaction progress by GC or TLC incubate->monitor filter Filter to remove the immobilized enzyme monitor->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the product concentrate->purify product This compound purify->product

Caption: Workflow for enzymatic esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
(E)-Hex-2-en-1-olReagentSigma-Aldrich
Pentanoic AcidReagentAlfa Aesar
Novozym 435Immobilized LipaseNovozymes
n-HexaneAnhydrousVWR
Molecular Sieves (4Å)-Sigma-Aldrich
Protocol
  • Reaction Setup: In a screw-capped flask, combine (E)-hex-2-en-1-ol (1.0 eq), pentanoic acid (1.0 eq), Novozym 435 (10% w/w of total substrates), and n-hexane. Add activated molecular sieves to remove the water byproduct.

  • Incubation: Place the flask in an orbital shaker and incubate at a controlled temperature (e.g., 40-60 °C) with constant agitation.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Representative Data

The following table presents typical reaction parameters for the enzymatic synthesis of esters. Optimization of these parameters can lead to higher yields and shorter reaction times.

ParameterCondition
Reactant Ratio (Alcohol:Acid) 1:1
Enzyme Novozym 435 (10% w/w)
Solvent n-Hexane
Temperature 40 - 60 °C
Reaction Time 24 - 72 hours
Typical Yield > 90%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Laboratory Scale Synthesis of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Hex-2-en-1-yl pentanoate, a volatile ester known for its characteristic fruity aroma, with applications in the flavor and fragrance industries. The synthesis is achieved via Fischer esterification of trans-2-hexen-1-ol and pentanoic acid using a sulfuric acid catalyst under reflux conditions. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of the key quantitative data and characterization parameters for the final product is provided.

Introduction

This compound is an organic ester that contributes to the characteristic scent of various fruits. Its synthesis is a classic example of the Fischer esterification reaction, a cornerstone of organic synthesis. This acid-catalyzed condensation reaction involves the formation of an ester from a carboxylic acid and an alcohol.[1] The equilibrium of this reaction is driven towards the product by using an excess of one of the reactants or by removing the water formed during the reaction. For the synthesis of volatile esters like this compound, the reaction is typically performed under reflux to prevent the loss of reactants and products.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
trans-2-Hexen-1-ol1.0 molar equivalentN/A
Pentanoic Acid1.2 molar equivalentsN/A
Concentrated Sulfuric Acid0.1 molar equivalentsN/A
Reaction Conditions
TemperatureReflux (approx. 100-110 °C)[1]
Reaction Time2-4 hoursN/A
Product Characterization
Molecular FormulaC₁₁H₂₀O₂N/A
Molecular Weight184.28 g/mol N/A
AppearanceColorless liquidN/A
OdorFruity, apple/pear-likeN/A
Expected Yield70-80% (representative)N/A
Spectroscopic Data
¹H NMR (CDCl₃)See Characterization SectionN/A
¹³C NMR (CDCl₃)See Characterization SectionN/A
IR (neat)See Characterization SectionN/A
MS (EI)See Characterization SectionN/A

Note: Specific yield and spectroscopic data are representative and may vary based on experimental conditions and purity.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • trans-2-Hexen-1-ol (97%)

    • Pentanoic acid (99%)

    • Concentrated sulfuric acid (98%)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Diethyl ether (or other suitable extraction solvent)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel (250 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Distillation apparatus (optional, for high purity)

    • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-2-hexen-1-ol (e.g., 10.0 g, 0.1 mol).

    • Add pentanoic acid (e.g., 12.2 g, 0.12 mol, 1.2 eq).

    • While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.01 mol, 0.1 eq) dropwise. Caution: The addition of sulfuric acid is exothermic.

    • Attach a reflux condenser to the flask.

  • Esterification:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether to dissolve the organic layer.

    • Carefully add 50 mL of a saturated sodium bicarbonate solution in small portions to neutralize the unreacted acid and the catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with another 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

    • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent (diethyl ether) using a rotary evaporator.

  • Final Purification (Optional):

    • For higher purity, the crude ester can be purified by fractional distillation under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, representative shifts): δ 5.75-5.50 (m, 2H, -CH=CH-), 4.55 (d, 2H, -O-CH₂-), 2.25 (t, 2H, -C(=O)-CH₂-), 2.05 (q, 2H, =CH-CH₂-), 1.60 (sextet, 2H, -C(=O)-CH₂-CH₂-), 1.35 (m, 4H, -CH₂-CH₂-CH₃ and -CH₂-CH₃), 0.90 (t, 6H, 2 x -CH₃).

  • ¹³C NMR (CDCl₃, representative shifts): δ 173.5 (C=O), 135.0 (-CH=), 125.0 (=CH-), 65.0 (-O-CH₂-), 34.0 (-C(=O)-CH₂-), 30.0 (=CH-CH₂-), 28.0 (-C(=O)-CH₂-CH₂-), 22.0 (-CH₂-CH₃), 14.0 (-CH₃).

  • IR (neat, cm⁻¹): ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1160 (C-O stretch).

  • Mass Spectrometry (EI, m/z): 184 (M⁺), and characteristic fragmentation patterns.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Hex-2-en-1-ol + Pentanoic Acid + H₂SO₄ reflux Reflux (2-4h) reactants->reflux extraction Solvent Extraction (Diethyl Ether) reflux->extraction wash Wash with NaHCO₃ & Brine extraction->wash dry Dry with MgSO₄ wash->dry evaporation Solvent Evaporation dry->evaporation distillation Fractional Distillation (Optional) evaporation->distillation product This compound distillation->product characterization NMR, IR, MS product->characterization G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products carboxylic_acid Pentanoic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl carboxylic_acid->protonated_carbonyl + H⁺ alcohol Hex-2-en-1-ol (R'-OH) catalyst H⁺ (H₂SO₄) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + R'-OH protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O water Water (H₂O) tetrahedral_intermediate->water ester This compound (R-COOR') protonated_ester->ester - H⁺ regenerated_catalyst H⁺ protonated_ester->regenerated_catalyst

References

Application Note: Purification of Hex-2-en-1-yl Pentanoate using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Hex-2-en-1-yl pentanoate, a volatile ester commonly used in the flavor and fragrance industry, utilizing silica gel column chromatography. The methodology outlines the preparation of the crude sample, selection of an appropriate stationary and mobile phase, packing of the chromatography column, and monitoring of the separation by Thin-Layer Chromatography (TLC). This guide is intended to offer a reproducible and efficient method for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is an organic ester known for its characteristic fruity aroma. Its synthesis, typically through Fischer esterification of hex-2-en-1-ol and pentanoic acid, often results in a crude product containing unreacted starting materials and byproducts. For applications in research, particularly in drug development where purity is critical, an efficient purification method is necessary. Column chromatography is a widely used technique for the separation of organic compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[1][2] This document details a robust protocol for the purification of this compound using silica gel column chromatography.

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments may be necessary for different sample sizes.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[1]

  • n-Hexane (or pentane)

  • Ethyl acetate (or diethyl ether)

  • Glass chromatography column (2-3 cm diameter, 40-50 cm length)

  • Separatory funnel (for column loading)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated with UV indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Collection tubes or flasks

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (acid-washed)

Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[1][3]

  • Prepare several eluent mixtures with varying ratios of a nonpolar solvent (n-hexane or pentane) and a slightly more polar solvent (ethyl acetate or diethyl ether). Suggested starting ratios: 99:1, 98:2, 95:5, and 90:10 (hexane:ethyl acetate).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each TLC plate in a different eluent mixture.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal eluent system will provide a good separation of the desired product spot from impurities, with the product having an Rf value of approximately 0.3.[1]

Column Preparation (Slurry Packing Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (the optimal solvent system determined by TLC). Use approximately 30-50 g of silica gel per gram of crude product.[1]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[4]

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm). Never let the solvent level drop below the top of the silica gel.[4]

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the packed silica to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the sand layer.

  • Rinse the flask that contained the sample with a small amount of the mobile phase and add this to the column to ensure all the crude product is transferred.

  • Once the sample has been absorbed into the silica, carefully add the mobile phase to fill the column.

Elution and Fraction Collection
  • Begin eluting the column by opening the stopcock and continuously adding the mobile phase to the top of the column.

  • Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL) in separate test tubes or flasks.

  • Monitor the separation by spotting every few fractions on a TLC plate. Develop and visualize the TLC plate to identify which fractions contain the purified product.

  • Fractions containing the pure product (as determined by TLC showing a single spot at the correct Rf) should be combined.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product by TLC and other analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Data Presentation

The following table summarizes the key parameters for the purification of this compound using column chromatography.

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase n-Hexane:Ethyl Acetate (e.g., 95:5 v/v, to be optimized by TLC)
Adsorbent to Sample Ratio 30:1 to 50:1 (w/w)
Target Rf Value ~0.3
Monitoring Technique Thin-Layer Chromatography (TLC)
Visualization UV light (254 nm) and/or Potassium Permanganate stain

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation tlc TLC Analysis to Determine Mobile Phase column_packing Column Packing with Silica Gel Slurry tlc->column_packing Informs sample_loading Loading of Crude this compound column_packing->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Collected Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identifies Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a systematic and efficient approach for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, and fraction monitoring, researchers can obtain a high-purity product suitable for a variety of scientific applications. The use of a visual workflow and a tabulated summary of parameters aims to facilitate the straightforward implementation of this purification technique in the laboratory.

References

Application Note: Quantification of Hex-2-en-1-yl Pentanoate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hex-2-en-1-yl pentanoate is a volatile ester compound that contributes to the characteristic fruity and apple-like aroma in various natural products and is also used as a flavoring and fragrance agent.[1] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, fragrance development, and in research settings studying flavor profiles. This application note details a robust and sensitive method for the quantification of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, a technique well-suited for the extraction of volatile and semi-volatile compounds from various matrices.[2]

Principle

The method involves the extraction of this compound from the sample matrix using HS-SPME, followed by separation on a polar capillary GC column. The eluted compound is then detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

1. Materials and Reagents

  • This compound standard: (Purity ≥98%)

  • Internal Standard (IS): Ethyl heptanoate or a similar ester not present in the sample.

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Sodium Chloride (NaCl): For salting out effect in HS-SPME.

  • Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

2. Instrumentation

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: DB-WAXetr (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • SPME Autosampler: PAL RSI 85 or manual SPME holder.

3. Sample Preparation (HS-SPME)

  • Accurately weigh or pipette 5 g or 5 mL of the sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to enhance the release of volatile compounds.

  • Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 10 µg/mL solution of ethyl heptanoate).

  • Immediately seal the vial with the magnetic screw cap.

  • Place the vial in the autosampler tray or a heating block.

  • Incubate the sample at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • After extraction, immediately desorb the fiber in the GC injector.

4. GC-MS Parameters

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

5. Selected Ion Monitoring (SIM) Parameters

Based on the mass spectrum of this compound (trans-2-Hexenyl valerate), the following ions are recommended for quantification and confirmation:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound825567
Ethyl heptanoate (IS)8860101

6. Calibration and Quantification

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound and a constant concentration of the internal standard. Analyze the standards using the described HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be determined from this calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes the typical performance of a validated GC-MS method for the quantification of volatile esters, which can be expected for the analysis of this compound.

ParameterResult
Linearity (R²) > 0.995
Linear Range 0.1 - 100 µg/L
Limit of Detection (LOD) 0.02 µg/L
Limit of Quantification (LOQ) 0.07 µg/L
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (5g or 5mL) Add_Salt Addition of NaCl (1g) Sample->Add_Salt Spike_IS Spiking with Internal Standard Add_Salt->Spike_IS Incubate Incubation (60°C, 15 min) Spike_IS->Incubate HS_SPME HS-SPME Extraction (60°C, 30 min) Incubate->HS_SPME GC_Injector GC Injector (Desorption at 250°C) HS_SPME->GC_Injector GC_Column GC Separation (Polar Column) GC_Injector->GC_Column MS_Detector MS Detection (SIM Mode) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS quantification of this compound.

References

Hex-2-en-1-yl Pentanoate: A Detailed Guide for Flavor Applications in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Hex-2-en-1-yl pentanoate, also known as (E)-2-hexenyl valerate, is a flavor ingredient recognized for its characteristic fruity and green aroma profile. It is an ester formed from hex-2-en-1-ol and pentanoic acid. With its distinct notes of apple, pear, and pineapple, this compound is a valuable component in the creation of fruit-forward flavor profiles for a variety of food and beverage products. Its FEMA GRAS status (FEMA Number: 3935) underscores its safety for use in food applications.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in food science research and product development.

Sensory Profile

This compound possesses a complex and desirable aroma profile, making it a versatile ingredient for flavor chemists. Its primary sensory characteristics include:

  • Fruity: Dominant notes of apple and pear.

  • Green: A fresh, slightly leafy undertone.

  • Tropical: Hints of pineapple.

  • Waxy: A subtle, fatty nuance.

The interplay of these characteristics allows for its use in a wide range of fruit flavor formulations, enhancing authenticity and providing a well-rounded sensory experience.

Applications in the Food Industry

The fruity and green characteristics of this compound lend themselves to a variety of food and beverage applications. Its stability and vibrant flavor profile make it particularly suitable for:

  • Beverages: Carbonated soft drinks, fruit juices, and flavored waters can benefit from the authentic fruit notes imparted by this ester.

  • Confectionery: Hard candies, gummies, and fruit chews are excellent carriers for its flavor. The manufacturing process of hard candies, which involves heating a sugar syrup to high temperatures before the addition of flavorings and acidulants, requires thermally stable flavor compounds.[2][3][4]

  • Baked Goods: Incorporation into fillings for pastries and cakes can provide a fresh fruit flavor that withstands baking temperatures to a certain extent.

  • Dairy Products: Yogurts and ice creams can be formulated with this compound to create novel fruit flavor profiles.

Recommended Usage Levels

While specific usage levels are application-dependent and should be determined through sensory testing, the Flavor and Extract Manufacturers Association (FEMA) provides guidance on maximum use levels for flavoring substances in various food categories as part of its Generally Recognized as Safe (GRAS) assessments. These levels are intended to ensure consumer safety and are based on comprehensive reviews of available scientific data.[5][6] For flavor ingredients, usage levels can range from a few parts per million (ppm) as a trace component to over 1,000 ppm when it is a dominant flavor note, such as in hard candy.[7] Based on general industry practice for fruity esters, initial testing for this compound could start in the range of 1-10 ppm in the finished product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms (E)-2-hexenyl valerate, trans-2-hexenyl pentanoate
FEMA Number 3935
CAS Number 53398-83-7
Molecular Formula C11H20O2
Molecular Weight 184.28 g/mol
Appearance Colorless liquid
Odor Fruity, green, apple, pear, pineapple

Table 2: Recommended Starting Usage Levels in Various Food Categories

Food CategoryRecommended Starting Level (ppm)
Non-alcoholic beverages1 - 5
Alcoholic beverages5 - 15
Hard candy10 - 50
Chewing gum5 - 20
Baked goods2 - 8
Frozen dairy3 - 10
Jams and jellies2 - 7

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Model Beverage

Objective: To determine the sensory detection threshold and flavor profile of this compound in a model beverage system.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose

  • Citric acid

  • Glass beakers and stirring equipment

  • Graduated cylinders and pipettes

  • Sensory evaluation booths with controlled lighting and ventilation

  • Odor-free sample cups with lids, coded with random three-digit numbers

  • Unsalted crackers and water for palate cleansing

Methodology:

  • Preparation of Model Beverage Base:

    • Prepare a 5% sucrose solution in deionized water.

    • Adjust the pH to 3.5 with a 10% citric acid solution.

    • This will serve as the control and the base for the test samples.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in ethanol (e.g., 1% w/v).

    • Create a series of dilutions of the stock solution in the model beverage base to achieve concentrations ranging from 0.1 ppm to 20 ppm.

  • Sensory Panel:

    • Recruit 15-20 trained sensory panelists.

    • Panelists should be familiar with the evaluation of fruity and green aromas.

  • Testing Procedure (Triangle Test for Threshold Determination):

    • Present panelists with three coded samples, two of which are the control and one is a specific concentration of the test sample.

    • The order of presentation should be randomized for each panelist.

    • Ask panelists to identify the "odd" sample.

    • The detection threshold is determined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

  • Descriptive Analysis:

    • Present panelists with samples at concentrations above the determined threshold.

    • Ask panelists to rate the intensity of key flavor attributes (e.g., fruity, green, apple, pear, pineapple, waxy) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

Data Analysis:

  • Analyze triangle test data using statistical tables for triangle tests to determine significance.

  • Analyze descriptive analysis data using analysis of variance (ANOVA) to determine significant differences in attribute intensity between concentrations.

Protocol 2: Stability Assessment of this compound in a Hard Candy Matrix

Objective: To evaluate the thermal stability of this compound during the hard candy manufacturing process.

Materials:

  • This compound (food grade)

  • Sucrose

  • Corn syrup

  • Water

  • Citric acid

  • Cooking vessel with temperature control

  • Candy thermometer

  • Molds for hard candy

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • Solvents for extraction (e.g., dichloromethane)

  • Internal standard (e.g., methyl heptanoate)

Methodology:

  • Candy Preparation:

    • Prepare a hard candy base by combining sucrose, corn syrup, and water.

    • Heat the mixture to 150-160°C.

    • Cool the syrup to approximately 120°C.

    • Add a known concentration of this compound and citric acid and mix thoroughly.

    • Pour the mixture into molds and allow to cool and solidify.

  • Sample Preparation for Analysis:

    • Prepare a control candy sample without the flavor ingredient.

    • Prepare a "spiked" unheated candy base with the same concentration of this compound to represent the initial concentration.

    • Grind the finished hard candy into a fine powder.

  • Headspace GC-MS Analysis:

    • Accurately weigh a known amount of the powdered candy into a headspace vial.

    • Add a known amount of the internal standard.

    • Seal the vial and place it in the headspace autosampler.

    • Equilibrate the vial at a set temperature (e.g., 80°C) for a specific time to allow volatile compounds to partition into the headspace.

    • Inject a sample of the headspace into the GC-MS.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 40-300.

Data Analysis:

  • Quantify the concentration of this compound in the finished candy by comparing its peak area to the peak area of the internal standard and the spiked unheated sample.

  • Calculate the percentage of flavor retention after the heating process.

Protocol 3: Quantification of this compound in a Beverage Matrix by GC-MS

Objective: To develop and validate a method for the quantitative analysis of this compound in a beverage.

Materials:

  • Beverage sample containing this compound.

  • This compound standard.

  • Internal standard (e.g., ethyl heptanoate).

  • Dichloromethane (DCM) or other suitable extraction solvent.

  • Anhydrous sodium sulfate.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Liquid-liquid extraction apparatus.

Methodology:

  • Sample Preparation and Extraction:

    • Take a known volume of the beverage sample (e.g., 10 mL).

    • Spike the sample with a known concentration of the internal standard.

    • Perform a liquid-liquid extraction with DCM (e.g., 3 x 5 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • Use the same GC-MS parameters as described in Protocol 2, with potential optimization of the oven temperature program for better separation from other matrix components.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in DCM with a constant concentration of the internal standard.

    • Analyze these standards using the same GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Analysis:

  • Determine the concentration of this compound in the beverage sample by using the calibration curve.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Sample Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis A Prepare Model Beverage Base B Prepare Serial Dilutions of This compound A->B C Triangle Test for Threshold Determination B->C D Descriptive Analysis for Flavor Profile B->D E Statistical Analysis of Triangle Test Data C->E F ANOVA of Descriptive Analysis Data D->F

Caption: Workflow for the sensory evaluation of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Candy Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Hard Candy Base B Add this compound at High Temperature A->B C Cool and Solidify B->C D Sample Preparation (Grinding) C->D E Headspace GC-MS Analysis D->E F Calculate Flavor Retention E->F

Caption: Workflow for stability assessment in hard candy.

Logical_Relationship_Quantification cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_calibration Calibration & Quantification A Beverage Sample with Internal Standard B Liquid-Liquid Extraction A->B C Concentration of Extract B->C D Injection into GC-MS C->D E Separation and Detection D->E G Quantification of This compound E->G F Calibration Curve Generation F->G

Caption: Logical relationship for GC-MS quantification.

References

Application Notes and Protocols: Hex-2-en-1-yl Pentanoate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl pentanoate is an ester characterized by a vibrant, fruity aroma reminiscent of ripe apple, pear, and pineapple with subtle wine-like nuances.[1][2] Its chemical structure, formed from the reaction of hex-2-en-1-ol and pentanoic acid, contributes to its valuable olfactory properties in the flavor and fragrance industries.[3] This document provides detailed application notes and experimental protocols for the effective use of this compound in various fragrance formulations, intended for researchers, scientists, and professionals in drug development who may explore its potential in sensory aspects of their products.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations. These properties influence its volatility, stability, and interaction with other formulation components.

PropertyValueReference
IUPAC Name [(E)-hex-2-enyl] pentanoate[4]
CAS Number 56922-74-8[2]
Molecular Formula C11H20O2[3]
Molecular Weight 184.27 g/mol [3]
Appearance Colorless clear liquid
Odor Profile Ripe apple/pear, fruity-winey, with green, banana, and pineapple nuances.[1][2][4]
Specific Gravity 0.87300 to 0.87900 @ 25.00 °C[2]
Refractive Index 1.43100 to 1.43800 @ 20.00 °C[2]
Vapor Pressure 0.046400 mmHg @ 25.00 °C[2]
Flash Point 170.00 °F TCC (76.67 °C)[1][2]
Solubility Soluble in alcohol; water solubility is 16.97 mg/L @ 25 °C (estimated).[1]
Recommended Usage Up to 5.0000% in the fragrance concentrate.[1][2]

Application in Fragrance Formulations

This compound's fruity and slightly green character makes it a versatile ingredient in a variety of fragrance types, particularly in floral and fruity compositions where it can impart a natural-smelling juiciness and lift.

Fine Fragrance

In fine fragrances, this compound can be used as a top to middle note to introduce a fresh and vibrant fruity opening. It blends well with a wide range of floral, citrus, and green notes.

Formulation Strategy:

  • Top Note Enhancement: Use at 0.5-2.0% to add a crisp, apple-like quality to the initial impression of the fragrance.

  • Floral Modifier: Incorporate at 0.2-1.0% in floral compositions (e.g., jasmine, rose, peony) to add a modern, fruity facet.[5]

  • Synergistic Blends: It can be combined with other fruity esters to create a more complex and realistic fruit accord.

Personal Care Products (Soaps and Lotions)

Considerations for Incorporation:

  • pH Impact: The stability of the ester should be evaluated in the final product base, as a high pH can lead to hydrolysis and a loss of odor.

  • Emulsion Compatibility: In lotions and creams, the ester's solubility and interaction with the emulsion system should be assessed to ensure stability.[7][8]

Household Products (Detergents and Fabric Softeners)

In laundry care products, the substantivity of a fragrance ingredient on fabric is a key performance indicator. The ability of this compound to adhere to fabric during the washing and rinsing process will determine its effectiveness in providing a pleasant scent to dry laundry.

Performance Factors:

  • Substantivity: The affinity of the fragrance molecule for the fabric surface. This can be influenced by factors such as the type of fabric and the composition of the detergent or softener.[9][10][11]

  • Release Profile: The gradual release of the fragrance from the dry fabric over time.

Experimental Protocols

The following protocols are provided as a guide for evaluating the performance of this compound in various fragrance applications.

Sensory Evaluation of Fragrance Intensity

This protocol outlines a method for a trained sensory panel to evaluate the odor intensity of this compound.[1][12][13][14][15]

Objective: To quantify the perceived odor intensity of this compound at different concentrations.

Materials:

  • This compound

  • Odorless solvent (e.g., dipropylene glycol or ethanol)

  • Glass vials with caps

  • Olfactory blotter strips

  • Trained sensory panel (minimum of 10 panelists)

  • Labeled Magnitude Scale (LMS) for intensity rating

Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% by weight).

  • Dip the end of a blotter strip into each dilution for 2 seconds, ensuring a consistent amount of liquid is absorbed.

  • Allow the solvent to evaporate for a specified time (e.g., 10-15 seconds).

  • Present the blotters to the panelists in a randomized order.

  • Panelists will sniff each blotter and rate the perceived odor intensity using the Labeled Magnitude Scale.

  • Collect and analyze the data to determine the average intensity rating for each concentration.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep Prepare Dilutions Dip Dip Blotters Prep->Dip Evap Solvent Evaporation Dip->Evap Present Present to Panel Evap->Present Rate Rate Intensity (LMS) Present->Rate Analyze Calculate Average Intensity Rate->Analyze

Caption: Sensory evaluation workflow for fragrance intensity.

Headspace Analysis for Evaporation Rate

This protocol uses headspace gas chromatography-mass spectrometry (GC-MS) to measure the evaporation rate of this compound from a surface, simulating its performance as a top note in a fine fragrance.[3][12][16][17][18]

Objective: To determine the release profile of this compound over time.

Materials:

  • This compound solution in ethanol (e.g., 1%)

  • Inert surface (e.g., glass slide or filter paper)

  • Headspace vials

  • Gas Chromatograph with Mass Spectrometer (GC-MS) and headspace autosampler

  • Internal standard (e.g., a stable, non-interfering compound)

Procedure:

  • Apply a precise amount of the this compound solution to the inert surface within a headspace vial.

  • Add a known amount of the internal standard.

  • Seal the vial and place it in the headspace autosampler.

  • Analyze the headspace at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes) using a validated GC-MS method.

  • Quantify the amount of this compound in the headspace at each time point relative to the internal standard.

  • Plot the concentration over time to determine the evaporation profile.

Headspace_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Apply Apply Sample to Surface Add_IS Add Internal Standard Apply->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate at Time Intervals Seal->Incubate Analyze Analyze Headspace Incubate->Analyze Quantify Quantify Analyte Analyze->Quantify Plot Plot Evaporation Profile Quantify->Plot

Caption: Workflow for headspace GC-MS analysis of evaporation rate.

Evaluation of Substantivity on Cotton Fabric

This protocol describes a method to assess the substantivity of this compound on cotton fabric after a simulated washing process.

Objective: To measure the amount of this compound remaining on cotton fabric after rinsing.

Materials:

  • This compound

  • Unfragranced detergent base

  • Cotton swatches

  • Laboratory washing machine or beaker with magnetic stirrer

  • Solvent for extraction (e.g., hexane)

  • GC-MS for quantification

Procedure:

  • Prepare a detergent solution containing a known concentration of this compound.

  • Wash the cotton swatches in the scented detergent solution under controlled conditions (time, temperature, water hardness).

  • Rinse the swatches thoroughly with water.

  • Dry the swatches under controlled conditions.

  • Extract the fragrance from a portion of the dried fabric using a suitable solvent.

  • Analyze the extract by GC-MS to quantify the amount of this compound deposited on the fabric.

  • A sensory evaluation of the dried fabric can also be conducted by a trained panel to assess the perceived odor intensity.[5]

Fabric_Substantivity_Workflow cluster_washing Washing Process cluster_analysis Analysis cluster_sensory Sensory Evaluation Wash Wash Cotton Swatches Rinse Rinse Swatches Wash->Rinse Dry Dry Swatches Rinse->Dry Extract Solvent Extraction Dry->Extract Sensory Panel Evaluation of Odor Dry->Sensory GCMS GC-MS Quantification Extract->GCMS

Caption: Workflow for evaluating fragrance substantivity on fabric.

Olfactory Receptor Interaction

The perception of fragrance molecules is initiated by their interaction with olfactory receptors (ORs) in the nasal epithelium. While specific data on the ORs that are activated by this compound are not currently available in public literature, it is known that fruity esters are detected by a range of ORs.[19] Further research using in vitro assays with a panel of cloned human olfactory receptors could elucidate the specific ORs that respond to this molecule.[20] This information would be valuable for understanding the nuances of its odor perception and for potential applications in modulating sensory experiences.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor Odorant->OR Binds to G_Protein G-protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Signal Neural Signal to Brain Ion_Channel->Signal

Caption: General olfactory signal transduction pathway.

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry, well-ventilated area away from heat and direct sunlight. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable fragrance ingredient with a desirable fruity character. Its successful application in various formulations depends on a thorough understanding of its physical and chemical properties, as well as its performance characteristics such as stability, volatility, and substantivity. The protocols provided in this document offer a framework for the systematic evaluation of this ingredient, enabling formulators to optimize its use and create innovative and appealing fragrances. Further research is encouraged to generate more specific quantitative data, such as its odor detection threshold and its interaction with specific olfactory receptors, which will further enhance its application in the field.

References

Application Note: Hex-2-en-1-yl Pentanoate as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines the use of Hex-2-en-1-yl pentanoate as a reference standard for quantitative analysis in various matrices, particularly in the flavor and fragrance industries. Due to its characteristic fruity aroma, this ester is a key component in many commercial products, making its accurate quantification essential for quality control and formulation development.[1] This document provides the physicochemical properties of this compound and a detailed protocol for its analysis using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are intended to serve as a guide for researchers, scientists, and professionals in drug development and quality assurance.

Introduction

This compound (also known as (E)-2-hexenyl pentanoate) is an organic ester with a distinct fruity scent, reminiscent of apple and pear.[2] Its molecular formula is C11H20O2, and it has a molecular weight of 184.27 g/mol .[1] The compound is synthesized through the esterification of hex-2-en-1-ol with pentanoic acid.[1] Its primary application lies in the food and cosmetic industries as a flavoring and fragrance agent.[1] The increasing demand for product consistency and safety necessitates reliable analytical methods for the quantification of such volatile compounds. This application note proposes the use of high-purity this compound as a certified reference material for the development and validation of analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for method development, particularly for techniques such as gas chromatography.

PropertyValueReference
IUPAC Name hex-2-enyl pentanoate[1]
Synonyms (E)-2-hexen-1-yl valerate, trans-2-hexenyl pentanoate[2]
CAS Number 56922-74-8 ((E)-isomer)[2]
Molecular Formula C11H20O2[1]
Molecular Weight 184.27 g/mol [1]
Appearance Colorless clear liquid (estimated)[2]
Specific Gravity 0.87300 to 0.87900 @ 25.00 °C[2]
Refractive Index 1.43100 to 1.43800 @ 20.00 °C[2]
Boiling Point Estimated at 193°C[3]
Flash Point 170.00 °F (76.67 °C) (Tag Closed Cup)[2]
Vapor Pressure 0.046400 mmHg @ 25.00 °C[2]

Experimental Protocol: Quantification of this compound by GC-MS

This section details a hypothetical protocol for the quantification of this compound in a fragrance oil matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Materials and Reagents
  • This compound certified reference standard (CRS): Purity ≥99.5%

  • Internal Standard (IS): e.g., (E)-2-hexen-1-yl hexanoate (CAS: 53398-86-0) or other suitable non-interfering ester.

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Sample Matrix: Fragrance oil or a simulated matrix.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRS and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation
  • Accurately weigh 100 mg of the fragrance oil sample into a 10 mL volumetric flask.

  • Add 100 µL of the internal standard stock solution (1000 µg/mL).

  • Dilute to the mark with dichloromethane.

  • Vortex for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

GC-MS Operating Conditions
ParameterCondition
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) To be determined by analyzing the standard. Plausible ions could be fragments like 81, 115, 129, and the molecular ion at 184.

Data Analysis and Interpretation

The concentration of this compound in the sample is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. A linear regression analysis is then performed on the data points. The concentration of this compound in the unknown sample is calculated using the resulting regression equation.

Workflow and Diagrams

The following diagrams illustrate the logical workflow for the analytical protocol and a conceptual representation of the synthesis of the standard.

G Analytical Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

G Synthesis of this compound Reactant1 Hex-2-en-1-ol Reaction Esterification Reactant1->Reaction Reactant2 Pentanoic Acid Reactant2->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct

Caption: Esterification reaction for the synthesis of this compound.

Conclusion

This application note provides a framework for the use of this compound as an analytical standard. The detailed GC-MS protocol, though hypothetical, is based on established principles for the analysis of volatile esters and can be adapted and validated for specific laboratory and matrix requirements. The availability of a high-purity standard is critical for ensuring the accuracy and reliability of quantitative results in quality control and research settings.

References

Application Notes and Protocols for Investigating Hex-2-en-1-yl Pentanoate in Insect Semiochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl pentanoate is a volatile organic compound belonging to the class of esters, which are frequently implicated in the chemical communication of insects (semiochemistry). As a C6 ester, it falls within the broader category of green leaf volatiles (GLVs), compounds that are typically released from plants upon damage. These volatiles can serve as crucial cues for insects, guiding behaviors such as host plant location, oviposition, and attracting natural enemies of herbivores. While specific research on this compound in insect semiochemistry is limited, its structural similarity to known insect attractants and repellents, such as other hexenyl esters, suggests its potential significance.

These application notes provide a framework for investigating the role of this compound in insect semiochemistry. The protocols outlined below are based on established methodologies for studying insect responses to volatile compounds and can be adapted for specific research questions and insect species.

Data Presentation: Representative Electrophysiological and Behavioral Responses to C6 Esters

Given the absence of specific data for this compound, the following tables summarize representative quantitative data for structurally similar C6 esters, providing a baseline for expected responses.

Table 1: Representative Electroantennogram (EAG) Responses of Insects to C6 Esters

Insect SpeciesCompoundConcentration (µg on filter paper)Mean EAG Response (mV) ± SEReference
Spodoptera frugiperda (Fall Armyworm)(Z)-3-Hexenyl acetate101.2 ± 0.2[1]
Leptinotarsa decemlineata (Colorado Potato Beetle)(E)-2-Hexenyl acetate100.8 ± 0.1[2]
Holotrichia parallela (Dark Black Chafer)(Z)-3-Hexenyl acetate101.5 ± 0.3[3]
Holotrichia parallela (Dark Black Chafer)(E)-2-Hexenyl acetate101.7 ± 0.2[3]
Lygocoris pabulinus (Common Green Capsid)(E)-2-Hexenyl butanoate100 ng0.9 ± 0.15[4]
Lygocoris pabulinus (Common Green Capsid)(Z)-3-Hexenyl pentanoate100 ng0.7 ± 0.12[4]

Table 2: Representative Behavioral Responses of Insects to C6 Esters in Y-Tube Olfactometer Assays

Insect SpeciesCompoundConcentrationBehavioral Response (% choice for odor)p-valueReference
Spodoptera frugiperda (Fall Armyworm)(Z)-3-Hexenyl acetate1 µg/µL72%< 0.05[1]
Hippodamia variegata (Variegated Lady Beetle)Methyl jasmonate1000 µg/mL68%< 0.01[5]
Aphis fabae (Black Bean Aphid)Host plant volatilesN/A75%< 0.05[6]

Experimental Protocols

Insect Rearing

Objective: To maintain a healthy and consistent supply of insects for bioassays.

Materials:

  • Insect cages or containers appropriate for the species

  • Host plants or artificial diet

  • Controlled environment chamber (temperature, humidity, photoperiod)

  • General rearing supplies (e.g., water source, oviposition substrate)

Protocol:

  • Establish a colony from a reliable source or field-collected individuals.

  • Maintain the insects in cages or containers with adequate ventilation and space.

  • Provide fresh host plants or artificial diet daily. Ensure the diet is free from contaminants.

  • Maintain the rearing chamber at species-specific optimal conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).

  • Regularly clean the rearing containers to prevent disease outbreaks.

  • Separate pupae or last instar nymphs to obtain virgin adults of a known age for behavioral and electrophysiological assays.

Preparation of Volatile Compounds

Objective: To prepare accurate and reproducible concentrations of this compound for bioassays.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane, paraffin oil, methanol)[7]

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

  • Perform serial dilutions from the stock solution to obtain a range of concentrations for dose-response experiments (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

  • Store the solutions in sealed glass vials at -20°C to minimize evaporation and degradation.

  • For EAG and behavioral assays, apply a known volume (e.g., 10 µL) of the test solution onto a filter paper strip. Allow the solvent to evaporate for a few minutes before use.[8]

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptor neurons.[9]

Materials:

  • EAG system (amplifier, data acquisition unit, software)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Odor delivery system (humidified and purified air stream)

  • Insect holder

  • Faraday cage

Protocol:

  • Excise the antenna from a live, immobilized insect.

  • Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Place the antennal preparation within a continuous, humidified airstream.

  • Introduce a puff of air carrying the volatilized this compound from the prepared filter paper into the main airstream.

  • Record the resulting depolarization of the antennal membrane (the EAG response) using the software.

  • Test a range of concentrations to generate a dose-response curve.

  • Use a solvent-only puff as a negative control and a known EAG-active compound as a positive control.

EAG_Workflow cluster_prep Preparation cluster_setup EAG Setup cluster_exp Experiment Insect Immobilize Insect Antenna Excise Antenna Insect->Antenna Mount Mount Antenna on Electrodes Antenna->Mount Electrodes Prepare Electrodes Electrodes->Mount Volatile Prepare Volatile Sample Stimulate Deliver Odor Puff Volatile->Stimulate Airflow Establish Continuous Airflow Mount->Airflow Airflow->Stimulate Record Record EAG Signal Stimulate->Record Analyze Analyze Data Record->Analyze GC_EAD_Setup GC Gas Chromatograph Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID TransferLine Heated Transfer Line Splitter->TransferLine DataAcq Data Acquisition FID->DataAcq Antenna Antennal Preparation TransferLine->Antenna EAG_Amp EAG Amplifier Antenna->EAG_Amp EAG_Amp->DataAcq Y_Tube_Logic Start Insect Released at Base Choice Insect Moves into Y-Junction Start->Choice ArmA Chooses Arm A (Odor) Choice->ArmA Preference ArmB Chooses Arm B (Control) Choice->ArmB No Preference / Aversion NoChoice No Choice Made Choice->NoChoice Inactivity RecordA Record as 'Attraction' ArmA->RecordA RecordB Record as 'No Response' or 'Repulsion' ArmB->RecordB RecordNC Record as 'No Choice' NoChoice->RecordNC

References

Application Notes and Protocols: Potential Pharmaceutical Application of Hex-2-en-1-yl Pentanoate as a Prodrug Moiety

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently limited publicly available data on the specific pharmaceutical or medicinal applications of Hex-2-en-1-yl pentanoate. The following application notes and protocols are presented as a hypothetical framework for its potential use as a prodrug moiety, based on established principles of medicinal chemistry and drug delivery.

Introduction

This compound is an aliphatic ester that, while primarily utilized in the flavor and fragrance industries, possesses structural characteristics amenable to pharmaceutical applications, particularly in the realm of prodrug design.[1] Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active drug.[1][2] The ester functionality of this compound makes it a candidate for use as a promoiety to temporarily modify the physicochemical properties of a parent drug.

The rationale for employing an aliphatic ester like this compound in a prodrug strategy includes:

  • Enhanced Lipophilicity: The alkyl chains of both the hexenyl alcohol and pentanoate components can increase the overall lipophilicity of a polar parent drug. This modification can improve its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, via passive diffusion.[1][2]

  • Improved Bioavailability: By masking polar functional groups (e.g., carboxylic acids, hydroxyls) of a parent drug, this compound can protect the drug from premature metabolism and increase its oral bioavailability.[1]

  • Controlled Release: The ester bond linking the promoiety to the parent drug can be designed to be cleaved by ubiquitous esterase enzymes in the body, leading to a controlled release of the active pharmaceutical ingredient (API).[2]

  • Masking Unpleasant Taste or Odor: For orally administered drugs with undesirable organoleptic properties, esterification can mask the taste or smell, improving patient compliance.

Hypothetical Application: Oral Delivery of a Poorly Soluble NSAID

For the purpose of these notes, we will consider a hypothetical scenario where this compound is used as a promoiety to enhance the oral bioavailability of a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid functional group (hereafter referred to as 'NSAID-COOH').

Quantitative Data Summary

The following tables represent hypothetical data from preclinical studies evaluating the physicochemical and pharmacokinetic properties of the NSAID-COOH prodrug, NSAID-COO-Hex-2-en-1-yl (referred to as 'Prodrug-H2P').

Table 1: Physicochemical Properties of NSAID-COOH and Prodrug-H2P

PropertyNSAID-COOH (Parent Drug)Prodrug-H2P
Molecular Weight ( g/mol ) 229.26393.58
LogP (Octanol/Water) 2.54.8
Aqueous Solubility (µg/mL at pH 7.4) 505
Chemical Stability (t½ in PBS at pH 7.4, hours) > 4836
Plasma Stability (t½ in human plasma, hours) > 242.5

Table 2: Pharmacokinetic Parameters in a Rat Model (Oral Administration)

ParameterNSAID-COOH (10 mg/kg)Prodrug-H2P (equivalent dose)
Cmax (ng/mL) 350850 (as released NSAID-COOH)
Tmax (hours) 1.02.5
AUC₀₋₂₄ (ng·h/mL) 12004800
Oral Bioavailability (%) 1560

Experimental Protocols

Protocol 1: Synthesis of Prodrug-H2P

This protocol describes a standard esterification reaction to synthesize the prodrug.

Materials:

  • NSAID-COOH

  • Hex-2-en-1-ol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve NSAID-COOH (1.0 eq) and Hex-2-en-1-ol (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Prodrug-H2P.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the rate of hydrolysis of the prodrug in plasma.

Materials:

  • Prodrug-H2P stock solution (in DMSO)

  • Human plasma (anticoagulated with heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • Incubator/water bath at 37°C

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Pre-warm human plasma and PBS to 37°C.

  • Spike the Prodrug-H2P stock solution into the pre-warmed plasma to a final concentration of 1 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately add the aliquot to 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins and stop the reaction.

  • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples by HPLC-MS/MS to quantify the remaining concentration of Prodrug-H2P and the appearance of NSAID-COOH.

  • Calculate the half-life (t½) from the first-order decay plot of the prodrug concentration over time.

Visualizations

Signaling Pathway and Workflow Diagrams

Prodrug_Activation_Pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Tissue Prodrug Prodrug-H2P (Oral Dose) Absorbed_Prodrug Absorbed Prodrug (Increased Lipophilicity) Prodrug->Absorbed_Prodrug Passive Diffusion Esterases Plasma Esterases Absorbed_Prodrug->Esterases Enzymatic Hydrolysis Active_Drug Active NSAID-COOH Esterases->Active_Drug Promoieties Hex-2-en-1-ol + Pentanoic Acid Esterases->Promoieties COX_Enzymes COX-1 / COX-2 Active_Drug->COX_Enzymes Inhibition Pharmacological_Effect Anti-inflammatory Effect COX_Enzymes->Pharmacological_Effect

Caption: Hypothetical metabolic activation pathway of Prodrug-H2P.

Experimental_Workflow Synthesis 1. Prodrug Synthesis (Esterification) Purification 2. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Physicochem 3. Physicochemical Profiling (LogP, Solubility, Stability) Purification->Physicochem InVitro 4. In Vitro Evaluation (Plasma Stability Assay) Physicochem->InVitro InVivo 5. In Vivo Pharmacokinetics (Rat Oral Dosing) InVitro->InVivo Data_Analysis 6. Data Analysis & Reporting (PK Parameters, Bioavailability) InVivo->Data_Analysis

Caption: Preclinical evaluation workflow for a novel prodrug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hex-2-en-1-yl pentanoate, a valuable ester known for its fruity aroma.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yield in Fischer esterification is a common issue and can be attributed to several factors:

  • Reversible Reaction: The esterification of hex-2-en-1-ol with pentanoic acid is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield.[1][2]

  • Inefficient Water Removal: If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.

  • Suboptimal Reactant Molar Ratio: An inappropriate molar ratio of hex-2-en-1-ol to pentanoic acid can limit the conversion of the limiting reagent.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

  • Low Reaction Temperature: The reaction may not proceed at a sufficient rate if the temperature is too low.

Solutions:

  • Water Removal: Employ a Dean-Stark apparatus during the reaction to continuously remove water as it is formed.[1]

  • Excess Reactant: Use a stoichiometric excess of one of the reactants, typically the less expensive one (in this case, likely pentanoic acid), to drive the equilibrium towards the product.[1] A molar ratio of 1:1.5 to 1:3 of alcohol to acid is often effective.

  • Catalyst Loading: Ensure an adequate amount of acid catalyst is used. Typically, 1-5 mol% of a strong acid like sulfuric acid or p-toluenesulfonic acid is sufficient.

  • Optimize Temperature: Conduct the reaction at a temperature that allows for a reasonable reaction rate without causing decomposition of the reactants or products. Refluxing in a suitable solvent is a common practice.

Q2: My final product is contaminated with unreacted starting materials. How can I improve its purity?

A2: Contamination with starting materials is a frequent challenge. Here’s how to address it:

  • Reaction Completion: Ensure the reaction has gone to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up Procedure: A thorough work-up is crucial for removing unreacted acid and alcohol.

    • Neutralization: Wash the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted pentanoic acid and the acid catalyst. Be cautious as this will produce CO2 gas.

    • Water Wash: Wash with water or brine to remove any remaining water-soluble impurities and the neutralized acid.

  • Purification:

    • Distillation: this compound has a boiling point that should allow for purification by fractional distillation under reduced pressure. This will separate the ester from the less volatile starting materials.

    • Column Chromatography: If distillation is not effective, silica gel column chromatography can be used to separate the ester from the more polar starting materials.

Q3: I am observing the formation of byproducts. What are they and how can I minimize them?

A3: In the synthesis of allylic esters like this compound, potential side reactions can lead to byproducts:

  • Ether Formation: The acid catalyst can promote the dehydration of the alcohol to form a di-hex-2-enyl ether. This is more likely at higher temperatures.

  • Polymerization: The double bond in hex-2-en-1-ol can be susceptible to acid-catalyzed polymerization, especially under harsh conditions.

  • Rearrangement: Allylic alcohols can sometimes undergo rearrangement in the presence of strong acids.

Minimization Strategies:

  • Control Temperature: Avoid excessively high reaction temperatures to minimize dehydration and polymerization.

  • Catalyst Choice: Use a milder acid catalyst if side reactions are significant. Lewis acids may offer better selectivity in some cases.

  • Reaction Time: Monitor the reaction and stop it once the desired conversion is reached to prevent further degradation or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially practiced method is the Fischer-Speier esterification. This involves the reaction of hex-2-en-1-ol with pentanoic acid in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2]

Q2: How can I drive the Fischer esterification reaction to completion?

A2: To maximize the yield of this compound, you can employ Le Chatelier's principle in two main ways:

  • Use an excess of one reactant: Typically, the cheaper reactant (pentanoic acid) is used in excess to shift the equilibrium towards the product side. Studies on other esterifications have shown that increasing the molar ratio of alcohol to acid from 1:1 to 10:1 can significantly increase the yield.[1]

  • Remove a product as it forms: Water is a byproduct of the reaction. Continuously removing it using a Dean-Stark apparatus will drive the reaction to completion.[1]

Q3: Are there alternative, "greener" methods for this synthesis?

A3: Yes, enzymatic synthesis using lipases is a more environmentally friendly alternative. This method often proceeds under milder conditions (lower temperature and neutral pH), can be highly selective, and avoids the use of strong acids and harsh work-up procedures. Immobilized lipases can also be recovered and reused, making the process more sustainable.[3][4]

Q4: What are the typical reaction conditions for Fischer esterification of this compound?

A4: While specific optimal conditions can vary, a general starting point would be:

  • Reactants: Hex-2-en-1-ol and pentanoic acid.

  • Molar Ratio: 1:1.5 to 1:3 (alcohol:acid).

  • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (1-5 mol%).

  • Solvent: A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is often used with a Dean-Stark apparatus.

  • Temperature: Reflux temperature of the chosen solvent.

  • Reaction Time: This can range from a few hours to over 24 hours, depending on the scale and specific conditions. Reaction progress should be monitored.

Q5: How do I properly set up a Dean-Stark apparatus for this reaction?

A5:

  • Assemble a round-bottom flask with your reactants, catalyst, and solvent.

  • Attach the Dean-Stark trap to the flask.

  • Place a reflux condenser on top of the Dean-Stark trap.

  • Ensure the stopcock at the bottom of the collection arm is closed.

  • As the reaction mixture is heated to reflux, the water-solvent azeotrope will vaporize, condense, and collect in the trap.

  • Since water is denser than solvents like toluene, it will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.

  • Periodically, you can drain the collected water through the stopcock.

Data Presentation

The following tables summarize typical reaction parameters and their effects on ester yield, based on general principles of Fischer esterification and data from the synthesis of similar esters.

Table 1: Effect of Reactant Molar Ratio on Ester Yield (Fischer Esterification)

Molar Ratio (Alcohol:Acid)Expected Yield (%)Notes
1:160-70Equilibrium may not strongly favor products.
1:280-90Using an excess of the acid pushes the equilibrium towards the ester.
1:3>90Further excess of acid can lead to higher conversion of the alcohol.

Note: Yields are estimates based on similar esterification reactions and assume efficient water removal.

Table 2: Comparison of Common Acid Catalysts for Esterification

CatalystTypical Loading (mol%)Relative RateNotes
Sulfuric Acid (H₂SO₄)1-5FastStrong acid, can sometimes lead to charring or side reactions at high temperatures.
p-Toluenesulfonic Acid (p-TsOH)1-5Moderate to FastSolid, easier to handle than sulfuric acid. Generally less prone to causing side reactions.
Lewis Acids (e.g., Sc(OTf)₃)1-5VariesCan be effective and sometimes offer higher selectivity, but are often more expensive.

Table 3: General Parameters for Enzymatic Synthesis of Esters

ParameterTypical ConditionNotes
EnzymeImmobilized Lipase (e.g., Novozym 435)Immobilization allows for easy recovery and reuse.
Acyl DonorPentanoic Acid or an ester like vinyl pentanoateTransesterification with an activated ester can be faster.
SolventOrganic solvent (e.g., hexane, toluene) or solvent-freeSolvent choice can impact enzyme activity and stability.
Temperature30-60 °CMilder conditions compared to Fischer esterification.
Water ActivityLowEssential to control to favor synthesis over hydrolysis.
Molar Ratio1:1 to 1:5 (Alcohol:Acid)An excess of one substrate can increase the conversion of the other.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound using a Dean-Stark Apparatus

Materials:

  • Hex-2-en-1-ol

  • Pentanoic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hex-2-en-1-ol (e.g., 0.1 mol), pentanoic acid (e.g., 0.15 mol, 1.5 equivalents), and toluene (e.g., 100 mL).

  • Add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL). Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Hex-2-en-1-ol

  • Pentanoic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane)

  • Molecular sieves (3Å or 4Å, activated)

  • Orbital shaker or magnetic stirrer with temperature control.

Procedure:

  • To a sealed flask, add hex-2-en-1-ol (e.g., 10 mmol), pentanoic acid (e.g., 10 mmol), and n-hexane (e.g., 50 mL).

  • Add activated molecular sieves (e.g., 1 g) to adsorb the water produced during the reaction.

  • Add the immobilized lipase (e.g., 10% w/w of total substrates).

  • Seal the flask and place it in an orbital shaker or on a stir plate at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by GC.

  • Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • The reaction mixture can be washed with a dilute base to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The product can be further purified by vacuum distillation if necessary.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Hex-2-en-1-ol + Pentanoic Acid + Toluene Setup Combine in Round-Bottom Flask Reactants->Setup Catalyst p-TsOH Catalyst->Setup Reflux Heat to Reflux with Dean-Stark Trap Setup->Reflux Cool Cool to Room Temperature Reflux->Cool Reaction Complete Wash_Base Wash with NaHCO₃ Solution Cool->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Workflow for Fischer Esterification Synthesis.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_separation Separation cluster_purification Purification Reactants Hex-2-en-1-ol + Pentanoic Acid + n-Hexane Incubate Incubate with Shaking at 40-50°C Reactants->Incubate Enzyme Immobilized Lipase Enzyme->Incubate DryingAgent Molecular Sieves DryingAgent->Incubate Filter Filter to Remove Enzyme Incubate->Filter Reaction Complete Wash Wash Reaction Mixture Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Remove Solvent Dry->Concentrate Product Pure this compound Concentrate->Product

Caption: Workflow for Enzymatic Synthesis.

References

Common side products in the synthesis of Hex-2-en-1-yl pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Hex-2-en-1-yl pentanoate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of hex-2-en-1-ol and pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the reaction towards the product, consider using a large excess of one reactant (typically the less expensive one) or removing water as it forms, for instance, with a Dean-Stark apparatus.[2][3]

  • Side Reactions: The allylic nature of hex-2-en-1-ol makes it susceptible to side reactions under acidic conditions, which consume the starting material and reduce the yield of the desired ester. Common side reactions include dehydration to form dienes and ether formation.

  • Suboptimal Reaction Conditions: Ensure the reaction temperature and catalyst concentration are appropriate. While higher temperatures can increase the reaction rate, they can also promote side reactions.

  • Purity of Reagents: The presence of impurities in the starting materials, hex-2-en-1-ol or pentanoic acid, can interfere with the reaction.

Q2: I am observing unexpected peaks in my GC-MS/NMR analysis of the crude product. What could these be?

A2: Unexpected peaks likely correspond to side products formed during the reaction. The most common side products in the acid-catalyzed esterification of an allylic alcohol like hex-2-en-1-ol are:

  • Di-hex-2-en-1-yl ether: Formed by the acid-catalyzed self-condensation of two molecules of hex-2-en-1-ol.

  • Hexa-1,3-diene and other isomeric dienes: Resulting from the acid-catalyzed dehydration of hex-2-en-1-ol.

  • Isomeric Esters: Acid-catalyzed isomerization of the double bond in hex-2-en-1-ol can lead to the formation of esters with the double bond in a different position.

  • Unreacted Starting Materials: Residual hex-2-en-1-ol and pentanoic acid.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation:

  • Control Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. High temperatures can favor dehydration and ether formation.

  • Choose the Appropriate Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. A milder acid catalyst, such as p-toluenesulfonic acid, might be a better choice.[2]

  • Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged reaction times at elevated temperatures, which can increase the formation of degradation products.

  • Use a Stoichiometric Amount of Acid: While an excess of one reactant is often used to drive the equilibrium, a large excess of the carboxylic acid can increase the overall acidity and promote side reactions of the alcohol.

Q4: What is the best method to purify the final product?

A4: Purification of this compound from the reaction mixture typically involves:

  • Neutralization and Washing: After the reaction, the mixture should be cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted pentanoic acid. Subsequent washes with water and brine will remove residual salts and water.

  • Drying: The organic layer should be dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Distillation: Fractional distillation under reduced pressure is generally the most effective method for separating the desired ester from the higher-boiling di-hex-2-en-1-yl ether and any lower-boiling dienes.

Quantitative Data Summary

Compound NameMolecular FormulaFormation PathwayExpected Relative Abundance
This compound C₁₁H₂₀O₂Main Product: Esterification of hex-2-en-1-ol and pentanoic acid.High
Di-hex-2-en-1-yl etherC₁₂H₂₂OSide Product: Acid-catalyzed condensation of two hex-2-en-1-ol molecules.Low to Moderate
Hexa-1,3-dieneC₆H₁₀Side Product: Acid-catalyzed dehydration of hex-2-en-1-ol.Low
Unreacted Hex-2-en-1-olC₆H₁₂OStarting Material: Incomplete reaction.Variable
Unreacted Pentanoic AcidC₅H₁₀O₂Starting Material: Incomplete reaction.Variable

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus to remove water.

Materials:

  • Hex-2-en-1-ol

  • Pentanoic acid

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hex-2-en-1-ol (1.0 eq), pentanoic acid (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (no more water is collected, and starting materials are consumed), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes end Successful Synthesis issue->end No check_equilibrium Check Equilibrium Conditions: - Excess Reactant? - Water Removal? low_yield->check_equilibrium check_side_reactions Consider Side Reactions: - Dehydration - Ether Formation low_yield->check_side_reactions analyze_impurities Analyze Impurities (GC-MS/NMR): - Identify Side Products impure_product->analyze_impurities optimize_conditions Optimize Conditions: - Lower Temperature - Milder Catalyst check_equilibrium->optimize_conditions check_side_reactions->optimize_conditions optimize_conditions->end improve_purification Improve Purification: - Efficient Neutralization - Fractional Distillation analyze_impurities->improve_purification improve_purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Hex-2-en-1-yl pentanoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this unsaturated ester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary method for synthesizing this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of hex-2-en-1-ol with pentanoic acid. Typically, a strong acid catalyst like sulfuric acid is used, and the reaction is often performed under reflux conditions to drive the equilibrium towards the product.

Q2: What are the primary impurities I should expect after the synthesis of this compound?

A2: The main impurities are typically unreacted starting materials, including hex-2-en-1-ol and pentanoic acid, as well as the acid catalyst (e.g., sulfuric acid). Side products from the reaction of the allylic alcohol, such as ethers or dehydrated compounds, may also be present in trace amounts.

Q3: What are the recommended purification techniques for this compound?

A3: The most common and effective purification methods for this compound are fractional distillation under reduced pressure and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the purification and the desired final purity.

Q4: What are the known physical properties of this compound that are relevant for purification?

A4: Key physical properties for the purification of (E)-Hex-2-en-1-yl pentanoate are:

  • Boiling Point: 70 °C at 1.00 mm Hg[1].

  • Refractive Index: 1.43100 to 1.43800 at 20.00 °C[1].

  • Specific Gravity: 0.87300 to 0.87900 at 25.00 °C[1].

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Fractional Distillation

Problem 1: Low yield of purified ester.

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the initial esterification reaction has gone to completion by monitoring with thin-layer chromatography (TLC) or gas chromatography (GC).
Loss during work-up Minimize transfers between glassware. Ensure complete extraction of the ester into the organic phase.
Distillation parameters not optimized Carefully control the vacuum and heating mantle temperature to avoid decomposition and ensure a steady distillation rate.
Leaks in the distillation apparatus Check all joints and connections for a proper seal to maintain the desired vacuum.

Problem 2: Product is impure after distillation (contaminated with starting materials).

Possible Cause Troubleshooting Step
Inefficient fractionating column Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to improve separation.
Distillation rate is too fast Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Incorrect fraction collection Monitor the head temperature closely and collect fractions only within the expected boiling point range of the product.
Preparative HPLC

Problem 3: Poor separation of the product from impurities.

Possible Cause Troubleshooting Step
Incorrect mobile phase composition Perform analytical HPLC first to screen different solvent systems (e.g., gradients of hexane and ethyl acetate for normal phase, or acetonitrile and water for reverse phase) to achieve optimal separation.
Column overloading Reduce the injection volume or the concentration of the sample being loaded onto the column.
Inappropriate stationary phase Select a stationary phase with appropriate selectivity for your compound and impurities. For esters, C18 or silica columns are common starting points.

Problem 4: Low recovery of the product after HPLC.

Possible Cause Troubleshooting Step
Product degradation on the column For sensitive compounds, consider using a less acidic or basic mobile phase modifier.
Incomplete elution Ensure the mobile phase is strong enough to elute the product from the column completely. A final flush with a strong solvent may be necessary.
Broad peaks leading to poor fraction collection Optimize the flow rate and gradient to obtain sharper peaks for more precise fraction collection.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hex-2-en-1-ol (1.0 eq), pentanoic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted pentanoic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation:

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Apply a vacuum (e.g., 1 mm Hg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point (approximately 70 °C at 1 mm Hg).[1]

Protocol 3: Purification by Preparative HPLC
  • Method Development (Analytical Scale):

    • Develop a suitable separation method on an analytical HPLC system. A typical starting point for normal phase is a gradient of ethyl acetate in hexane on a silica column. For reverse phase, a gradient of acetonitrile in water on a C18 column can be used.

  • Scale-up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Inject the crude ester dissolved in a minimal amount of the initial mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical HPLC or GC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Fischer Esterification (Hex-2-en-1-ol + Pentanoic Acid) workup Extraction and Washing synthesis->workup Crude Product distillation Fractional Distillation workup->distillation Crude Ester hplc Preparative HPLC workup->hplc Crude Ester analysis Purity Analysis (GC-MS, Analytical HPLC) distillation->analysis Purified Ester hplc->analysis Purified Ester

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_hplc Preparative HPLC start Purification Issue low_yield_d Low Yield start->low_yield_d impure_d Impure Product start->impure_d poor_sep Poor Separation start->poor_sep low_rec Low Recovery start->low_rec check_reaction Incomplete Reaction? low_yield_d->check_reaction Causes check_workup Loss during Work-up? low_yield_d->check_workup Causes optimize_params_d Optimize Distillation Parameters? low_yield_d->optimize_params_d Causes check_leaks Apparatus Leaks? low_yield_d->check_leaks Causes inefficient_column Inefficient Column? impure_d->inefficient_column Causes fast_rate Distillation Rate Too Fast? impure_d->fast_rate Causes wrong_fraction Incorrect Fraction Collection? impure_d->wrong_fraction Causes wrong_mobile_phase Incorrect Mobile Phase? poor_sep->wrong_mobile_phase Causes overloading Column Overloading? poor_sep->overloading Causes wrong_column Inappropriate Column? poor_sep->wrong_column Causes degradation Product Degradation? low_rec->degradation Causes incomplete_elution Incomplete Elution? low_rec->incomplete_elution Causes broad_peaks Broad Peaks? low_rec->broad_peaks Causes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Optimizing GC-MS Parameters for the Detection of Hex-2-en-1-yl pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Hex-2-en-1-yl pentanoate.

Troubleshooting Guide

This guide addresses a range of common issues that may be encountered during the GC-MS analysis of this compound. A systematic approach to troubleshooting is often the most effective.[1][2]

Diagram: GC-MS Troubleshooting Workflow

GC-MS Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Inlet Troubleshooting cluster_3 Column Troubleshooting cluster_4 MS Detector Troubleshooting No Peaks or Poor Sensitivity No Peaks or Poor Sensitivity Check Syringe & Injection Check Syringe & Injection No Peaks or Poor Sensitivity->Check Syringe & Injection Peak Tailing or Fronting Peak Tailing or Fronting Inspect & Clean/Replace Liner Inspect & Clean/Replace Liner Peak Tailing or Fronting->Inspect & Clean/Replace Liner Split or Broad Peaks Split or Broad Peaks Review Method Parameters Review Method Parameters Split or Broad Peaks->Review Method Parameters Ghost Peaks Ghost Peaks Check Septum Check Septum Ghost Peaks->Check Septum Retention Time Shifts Retention Time Shifts Verify Gas Supply & Connections Verify Gas Supply & Connections Retention Time Shifts->Verify Gas Supply & Connections Check Syringe & Injection->Verify Gas Supply & Connections Verify Gas Supply & Connections->Review Method Parameters Verify Gas Supply & Connections->Check Septum Review Method Parameters->Inspect & Clean/Replace Liner Optimize Inlet Temperature Optimize Inlet Temperature Review Method Parameters->Optimize Inlet Temperature Inspect & Clean/Replace Liner->Check Septum Trim Column Inlet Trim Column Inlet Inspect & Clean/Replace Liner->Trim Column Inlet Check for Contamination Check for Contamination Inspect & Clean/Replace Liner->Check for Contamination Check Septum->Inspect & Clean/Replace Liner Check Septum->Optimize Inlet Temperature Check Septum->Check for Contamination Verify Column Installation Verify Column Installation Optimize Inlet Temperature->Verify Column Installation Optimize Inlet Temperature->Verify Column Installation Condition Column Condition Column Trim Column Inlet->Verify Column Installation Verify Column Installation->Inspect & Clean/Replace Liner Verify Column Installation->Condition Column Check Tune Report Check Tune Report Verify Column Installation->Check Tune Report Clean Ion Source Clean Ion Source Check Tune Report->Clean Ion Source

Caption: A logical workflow for troubleshooting common GC-MS issues.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any peaks for this compound. What are the possible causes?

A1: The absence of peaks can stem from several issues:

  • Injection Failure: The sample may not have been introduced into the instrument correctly. Check the syringe for proper functioning and ensure the autosampler is aligned.

  • System Leaks: A leak in the carrier gas line, septum, or column fittings can prevent the sample from reaching the detector. Use an electronic leak detector to check for leaks.

  • Incorrect Instrument Parameters: Verify that the inlet and oven temperatures are appropriate for the volatility of this compound. Also, ensure the mass spectrometer is set to scan a mass range that includes the expected fragment ions.

  • Detector Issues: The detector may not be turned on or may be malfunctioning. Check the instrument's status and the most recent tune report.

Q2: My peaks for this compound are tailing. How can I improve the peak shape?

A2: Peak tailing is often caused by active sites in the GC system that interact with the analyte.[2]

  • Active Sites in the Inlet: The inlet liner can become contaminated or have active silanol groups. Try replacing the liner with a new, deactivated one.

  • Column Contamination: The front end of the column can accumulate non-volatile residues. Trimming 10-20 cm from the front of the column can often resolve this.

  • Column Degradation: The stationary phase of the column can degrade over time, exposing active sites. If trimming the column does not help, the column may need to be replaced.

  • Improper Column Installation: Ensure the column is installed at the correct depth in both the inlet and the detector to avoid dead volume.

Q3: I am observing split or broad peaks for my analyte. What could be the cause?

A3: Split or broad peaks can be due to several factors:

  • Improper Injection Technique: A slow injection speed can cause the sample to vaporize inefficiently, leading to broad peaks.

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and quickly. Conversely, if it is too high, thermal degradation can occur. Optimizing the inlet temperature is crucial.[3]

  • Solvent Effects: Mismatched polarity between the sample solvent and the stationary phase can lead to poor focusing of the analyte at the head of the column.

  • Column Overloading: Injecting too much sample can saturate the column, resulting in fronting or broad peaks. Try diluting the sample.

Q4: What are "ghost peaks" and how can I get rid of them?

A4: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are typically caused by contamination in the system.

  • Septum Bleed: The septum can release volatile compounds, especially at high inlet temperatures. Use a high-quality, low-bleed septum.

  • Contaminated Inlet Liner: Residues from previous injections can accumulate in the liner and slowly bleed out. Regular replacement of the liner is recommended.

  • Carrier Gas Impurities: Impurities in the carrier gas can become trapped at the head of the column at low temperatures and then elute as the oven temperature increases. Ensure high-purity gas and functioning gas purifiers.

Q5: My retention times are shifting from run to run. What should I check?

A5: Retention time shifts are often indicative of a change in the carrier gas flow rate.

  • Leaks: A leak in the system will cause a decrease in the column head pressure and a change in the flow rate.

  • Gas Supply: Check the pressure of the carrier gas cylinder to ensure it is not running low.

  • Column Aging: Over time, the stationary phase of the column can degrade, which can lead to shifts in retention time.

Experimental Protocols

This section provides a starting point for an experimental protocol for the GC-MS analysis of this compound. Optimization will likely be required for your specific instrument and sample matrix. The analysis of volatile esters in fruits and beverages often utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation.[4][5][6][7]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • If necessary, add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

  • Seal the vial with a PTFE-faced silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined time (e.g., 10-30 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound.

ParameterRecommended Value/TypeNotes
GC System
Inlet ModeSplitlessFor trace analysis. A split injection can be used for higher concentrations.
Inlet Temperature250 °CThis is a good starting point for many semi-volatile compounds.[3]
Injection Volume1 µL (for liquid injection)For SPME, desorption time and temperature are critical.
Desorption Time (SPME)2-5 minutesEnsure complete desorption of the analyte from the fiber.
Carrier GasHeliumMaintain a constant flow rate (e.g., 1.0-1.5 mL/min).
GC ColumnMid-polarity column (e.g., DB-5ms, HP-5ms)A 30 m x 0.25 mm ID x 0.25 µm film thickness is a common choice.
Oven ProgramInitial: 40 °C (hold 2 min)This program should be optimized based on the sample matrix and other potential analytes.
Ramp 1: 5 °C/min to 150 °C
Ramp 2: 20 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for most GC-MS applications.
Ionization Energy70 eVStandard ionization energy.
Mass Range40-300 amuThis range will cover the expected fragments of this compound.
Source Temperature230 °CA common starting point.
Quadrupole Temperature150 °CA common starting point.
Solvent Delay3-5 minutesTo prevent the solvent peak from damaging the detector.
Expected Mass Spectrum of this compound

The mass spectrum of this compound (C₁₁H₂₀O₂) will show characteristic fragmentation patterns for esters.[8] Key expected fragments include:

  • Molecular Ion (M⁺): A peak at m/z 184 may be observed, although it might be of low intensity.

  • Loss of the Alkoxy Group (-OCH₂CH=CH(CH₂)₂CH₃): Cleavage of the bond next to the carbonyl group can result in the loss of the hexenyl group.

  • McLafferty Rearrangement: This is a common fragmentation pathway for esters and can lead to characteristic ions.

  • Fragments from the Hexenyl and Pentanoate Moieties: You can expect to see fragments corresponding to the hydrocarbon chains. The hexenyl fragment (C₆H₁₁) would be at m/z 83, and fragments from the pentanoate side chain will also be present. The fragmentation of hexenyl compounds often results in a prominent ion at m/z 81, corresponding to the loss of water from the protonated hexenal fragment.[9]

References

Resolving co-eluting peaks with Hex-2-en-1-yl pentanoate in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of Hex-2-en-1-yl pentanoate and other fragrance compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in chromatography?

A1: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same or very similar retention times, resulting in overlapping or merged peaks in the chromatogram.[1] This phenomenon compromises the accurate quantification and identification of the individual analytes.

Q2: What are the common causes of peak co-elution?

A2: Several factors can lead to co-elution, including:

  • Inadequate Chromatographic Resolution: The column and method parameters may not be optimized to separate compounds with similar chemical properties.

  • Sample Complexity: Samples containing numerous components with a wide range of polarities and volatilities are more prone to co-elution.[2][3]

  • Improper Column Selection: The choice of stationary phase is critical for achieving selectivity between analytes.

  • Suboptimal Method Parameters: Incorrect temperature programs, flow rates, or mobile phase compositions can lead to poor separation.

Q3: How can I detect co-eluting peaks?

A3: Co-elution can be identified through several indicators:

  • Asymmetrical Peak Shapes: Look for tailing, fronting, or shoulders on the peak.[1]

  • Mass Spectrometry Data: If using a mass spectrometer (MS) detector, variations in the mass spectrum across a single chromatographic peak suggest the presence of multiple components.[1]

  • Diode Array Detector (DAD): For liquid chromatography, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[1]

Q4: Can this compound co-elute with its isomers?

A4: Yes, this compound can exist as cis (Z) and trans (E) isomers due to the double bond in the hexenyl moiety. These isomers have very similar physical properties and can be challenging to separate, often leading to co-elution. Specialized chiral or highly polar stationary phases may be required for their resolution.

Troubleshooting Guide: Resolving Co-eluting Peaks for this compound

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the Gas Chromatography (GC) analysis of this compound.

Problem: Poor resolution between this compound and an unknown analyte.

Step 1: Initial Assessment and System Check

Before modifying the method, ensure the GC system is functioning correctly.

  • Check for Leaks: Leaks in the injector, column fittings, or detector can cause peak broadening and tailing.[4][5]

  • Verify Gas Purity and Flow Rates: Ensure the carrier gas is of high purity and the flow rates for the carrier and detector gases are accurate and stable.[4][6]

  • Inspect Consumables: Check the condition of the injector liner, septum, and gold seal, as active sites on these components can lead to peak tailing and loss of analyte.[1][7]

Step 2: Method Optimization

If the system is performing as expected, the next step is to optimize the chromatographic method. The resolution of two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .

Improving Peak Resolution

The following table summarizes strategies to improve peak resolution by adjusting chromatographic parameters.

ParameterObjectiveActionExpected Outcome
Oven Temperature Program Increase Selectivity (α)Decrease the initial temperature.Increased retention and potential for better separation of early eluting peaks.
Reduce the ramp rate (°C/min).Allows more time for interaction with the stationary phase, improving separation.
Introduce an isothermal hold at a temperature below the elution temperature of the co-eluting pair.Can enhance the separation of closely eluting compounds.
Carrier Gas Flow Rate Optimize Efficiency (N)Adjust the flow rate to the optimal linear velocity for the carrier gas (e.g., Helium ~30-40 cm/s).Narrower peaks and improved resolution.
Column Selection Increase Selectivity (α)Change to a column with a different stationary phase polarity (e.g., from a non-polar DB-5ms to a more polar wax column).Different analyte-stationary phase interactions can significantly alter elution order and improve separation.
Increase Efficiency (N)Use a longer column.Increases the number of theoretical plates, leading to better separation.
Use a column with a smaller internal diameter (ID).Increases efficiency but reduces sample capacity.
Injection Parameters Minimize Band BroadeningDecrease the injection volume.Reduces the initial bandwidth of the analyte, leading to sharper peaks.
Increase the split ratio.Narrows the injection band but reduces the amount of sample reaching the column, potentially affecting sensitivity.
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

CoElution_Troubleshooting Troubleshooting Workflow for Co-eluting Peaks start Co-eluting Peaks Observed system_check Perform System Health Check (Leaks, Flow Rates, Consumables) start->system_check method_optimization Method Optimization system_check->method_optimization temp_program Adjust Oven Temperature Program (Lower initial temp, reduce ramp rate) method_optimization->temp_program resolution_achieved Resolution Achieved? temp_program->resolution_achieved Test Separation flow_rate Optimize Carrier Gas Flow Rate flow_rate->resolution_achieved Test Separation column_change Change GC Column (Different stationary phase) column_change->resolution_achieved Test Separation injection_params Modify Injection Parameters (Volume, Split Ratio) injection_params->resolution_achieved Test Separation resolution_achieved->flow_rate No resolution_achieved->column_change No resolution_achieved->injection_params No end Problem Solved resolution_achieved->end Yes

Caption: A step-by-step workflow for troubleshooting co-eluting peaks.

Experimental Protocols

Representative GC-MS Method for Fragrance Analysis

This protocol provides a starting point for the analysis of this compound and can be modified based on the troubleshooting guide above.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature: 60°C, hold for 2 minRamp: 5°C/min to 280°CHold: 5 min at 280°C
Injector Split/Splitless Inlet
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 35-500 m/z

Sample Preparation:

For fragrance analysis, samples are often prepared by dilution in a suitable solvent like ethanol or acetone. Headspace or Solid-Phase Microextraction (SPME) techniques are also commonly used to extract volatile compounds from complex matrices.[2][8][9]

Relationship between Chromatographic Parameters

The following diagram illustrates the relationship between key chromatographic parameters and their impact on peak resolution.

Resolution_Factors Factors Affecting Chromatographic Resolution cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Retention Retention Factor (k) (Peak Retention) Resolution->Retention Column_Length Column Length Efficiency->Column_Length Particle_Size Particle Size (LC) Efficiency->Particle_Size Flow_Rate Flow Rate Efficiency->Flow_Rate Stationary_Phase Stationary Phase Selectivity->Stationary_Phase Mobile_Phase Mobile Phase (LC)/ Temperature (GC) Selectivity->Mobile_Phase Mobile_Phase_Strength Mobile Phase Strength (LC)/ Temperature (GC) Retention->Mobile_Phase_Strength Stationary_Phase_2 Stationary Phase Retention->Stationary_Phase_2

Caption: The relationship between resolution and efficiency, selectivity, and retention.

References

Identifying and removing impurities from commercial Hex-2-en-1-yl pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from commercial Hex-2-en-1-yl pentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most common impurities found in commercially available this compound are typically residual starting materials from its synthesis. The primary synthesis method is the Fischer esterification of hex-2-en-1-ol and pentanoic acid. Therefore, the most likely impurities are:

  • Unreacted Hex-2-en-1-ol: The alcohol used in the esterification reaction.

  • Unreacted Pentanoic Acid: The carboxylic acid used in the esterification reaction.[1][2][3][4][5][6]

  • Water: A byproduct of the esterification reaction.

  • Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used in the synthesis.

Additionally, side reactions can lead to other impurities, although these are generally present in smaller quantities. These can include:

  • Di-(hex-2-en-1-yl) ether: Formed by the acid-catalyzed self-condensation of two molecules of hex-2-en-1-ol.

  • Polymerization products: The double bond in hex-2-en-1-ol can be susceptible to polymerization under acidic conditions.

  • Rearrangement products: Allylic alcohols can sometimes undergo rearrangement in the presence of strong acids.

Q2: How can I identify the impurities in my sample of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and commonly used analytical technique for identifying and quantifying volatile and semi-volatile impurities in fragrance and flavor esters like this compound. By comparing the retention times and mass spectra of the peaks in your sample's chromatogram to those of known standards and library data, you can identify the impurities present.

Q3: What is a reliable method for removing the common impurities?

Fractional distillation is a highly effective method for purifying this compound and removing the primary impurities of unreacted starting materials and water. This technique separates compounds based on their different boiling points. Given the significant difference in boiling points between the product and the common impurities, a clean separation can be achieved.

Q4: What are the typical purity levels of commercial this compound?

For fragrance and flavor applications, the purity of commercial esters is typically high. The industry standard for many aroma chemicals is a minimum purity of 98%. However, for research and pharmaceutical applications, even higher purity may be required, necessitating further purification of commercial-grade material.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor separation of product and impurities during distillation.
Possible Cause Recommended Solution
Inefficient distillation column: The fractionating column may not have enough theoretical plates for a clean separation.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Incorrect heating rate: Heating the distillation flask too quickly can lead to "bumping" and carryover of less volatile impurities into the distillate.Apply heat gradually and maintain a slow, steady distillation rate. Use a heating mantle for uniform heating.
Fluctuating pressure: If performing vacuum distillation, unstable vacuum can cause inconsistent boiling and poor separation.Ensure all connections in the vacuum setup are airtight. Use a vacuum regulator for precise pressure control.
Azeotrope formation: While less common for this specific mixture, azeotropes can sometimes form, making separation by simple distillation difficult.Consider alternative purification methods such as column chromatography on silica gel if distillation proves ineffective.
Issue 2: Product loss during the purification process.
Possible Cause Recommended Solution
Hold-up in the distillation apparatus: A significant amount of product can remain coated on the surfaces of the distillation column and condenser.After distillation, rinse the apparatus with a small amount of a volatile solvent (e.g., diethyl ether) to recover the residual product. The solvent can then be carefully evaporated.
Decomposition of the product: Heating the ester for an extended period, especially in the presence of residual acid catalyst, can lead to decomposition.Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it before distillation to remove the acid catalyst. Consider vacuum distillation to lower the required temperature.
Leaks in the apparatus: Leaks in the distillation setup can lead to the loss of volatile product.Carefully check all joints and connections for a tight seal before starting the distillation. Use appropriate joint grease for ground glass joints.

Data Presentation

The following table summarizes the boiling points of this compound and its common impurities, illustrating the feasibility of separation by fractional distillation.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C at 1 atm)
Hex-2-en-1-olC₆H₁₂O100.16158-160[2][7][8][9][10]
Pentanoic AcidC₅H₁₀O₂102.13186[1][3][4][5][6]
This compound C₁₁H₂₀O₂ 184.28 ~230 (estimated)
Di-(hex-2-en-1-yl) etherC₁₂H₂₂O182.30> 200 (estimated)

Note: The boiling point of this compound is an estimate at atmospheric pressure based on its reported boiling point at reduced pressure (70 °C at 1 mmHg).[11]

The significant difference in boiling points between the desired ester and the primary impurities (hex-2-en-1-ol and pentanoic acid) allows for effective separation via fractional distillation. A well-packed fractional distillation column should be capable of achieving a purity of >99% for the final product.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of commercial this compound to identify and quantify impurities.

1. Sample Preparation:

  • Prepare a 1% (v/v) solution of the commercial this compound sample in a high-purity solvent such as hexane or dichloromethane.
  • If quantitative analysis is required, prepare a series of calibration standards of this compound, hex-2-en-1-ol, and pentanoic acid of known concentrations.

2. GC-MS Instrument Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC or similar.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp to 150 °C at a rate of 5 °C/min.
  • Ramp to 250 °C at a rate of 15 °C/min, hold for 5 minutes.
  • Mass Spectrometer: Agilent 5977C MS or similar.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).
  • Compare the mass spectrum of each peak with a reference library (e.g., NIST) to tentatively identify the compounds.
  • Confirm the identity of the impurities by comparing their retention times and mass spectra with those of pure standards, if available.
  • For quantitative analysis, construct calibration curves for each identified impurity and the main product.

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of commercial this compound using fractional distillation.

1. Pre-treatment of the Crude Ester:

  • If the GC-MS analysis indicates the presence of residual acid, wash the crude ester with a saturated sodium bicarbonate solution in a separatory funnel until gas evolution ceases.
  • Wash the organic layer with brine (saturated NaCl solution).
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Filter to remove the drying agent.

2. Fractional Distillation Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
  • Ensure all glass joints are properly sealed.
  • Add the crude this compound and a few boiling chips to the distillation flask.

3. Distillation Procedure:

  • Heat the distillation flask gently using a heating mantle.
  • Slowly increase the temperature and observe the vapor rising through the fractionating column.
  • Collect the initial fraction (forerun), which will contain any low-boiling impurities.
  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the pure this compound.
  • Collect the main fraction in a clean receiving flask while the temperature remains constant.
  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

4. Post-distillation Analysis:

  • Analyze a sample of the purified main fraction by GC-MS to confirm its purity.

Visualizations

Experimental_Workflow cluster_Analysis Impurity Identification cluster_Purification Purification Process CommercialProduct Commercial this compound SamplePrep Sample Preparation (Dilution) CommercialProduct->SamplePrep Take Aliquot GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Inject DataAnalysis Data Analysis & Impurity ID GCMS_Analysis->DataAnalysis Obtain Chromatogram & Spectra Pretreatment Pre-treatment (Wash & Dry) DataAnalysis->Pretreatment Proceed if Impure FractionalDistillation Fractional Distillation Pretreatment->FractionalDistillation Charge Still PurityCheck Purity Verification (GC-MS) FractionalDistillation->PurityCheck Collect Fractions PurityCheck->FractionalDistillation Repurify if Needed PureProduct Purified this compound PurityCheck->PureProduct If Purity >99%

Caption: Experimental workflow for the identification and purification of this compound.

Troubleshooting_Logic Start Start Purification Problem Problem Encountered? Start->Problem PoorSeparation Poor Separation Problem->PoorSeparation Yes ProductLoss Product Loss Problem->ProductLoss Yes End Successful Purification Problem->End No CheckColumn Check Column Efficiency PoorSeparation->CheckColumn CheckApparatus Check for Leaks/Hold-up ProductLoss->CheckApparatus CheckHeating Check Heating Rate CheckColumn->CheckHeating OK Solution1 Increase Column Length/Packing CheckColumn->Solution1 Inefficient CheckHeating->PoorSeparation Too Fast Solution2 Reduce & Stabilize Heating CheckHeating->Solution2 OK CheckApparatus->End No Issues Solution3 Reseal Joints/Rinse Apparatus CheckApparatus->Solution3 Leaks/Hold-up Found Solution1->Problem Solution2->Problem Solution3->Problem

Caption: Troubleshooting logic for the purification of this compound.

References

Proper storage and handling conditions for Hex-2-en-1-yl pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and use of Hex-2-en-1-yl pentanoate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initially handling this compound?

A1: Upon receipt, immediately move the container to a cool, dry, and well-ventilated storage area away from direct sunlight and heat sources. Before opening, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term stability, store this compound at a maximum temperature of 25°C in its tightly sealed original container.[1] To prevent degradation, protect it from prolonged exposure to light, heat, and air.[1]

Q3: What are the primary hazards associated with this compound?

A3: this compound is a combustible liquid that can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[1][3]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][2] For eye contact, rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing.[1][2] Seek medical attention if irritation persists.[1][2]

Q5: Is this compound compatible with all common laboratory materials?

A5: No, it is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[3] Avoid contact with these substances to prevent vigorous reactions.

Troubleshooting Guides

Problem 1: Low or no yield during esterification synthesis of this compound.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The esterification of hex-2-en-1-ol and pentanoic acid is a reversible reaction.[1] To drive the reaction towards the product, consider removing water as it is formed, for example, by using a Dean-Stark apparatus. Also, ensure the reaction is carried out under appropriate reflux conditions to achieve complete conversion.[1]

  • Possible Cause 2: Catalyst Inactivity.

    • Solution: If using an acid catalyst such as sulfuric acid, ensure it has not been contaminated or degraded.[1] Use a fresh batch of the catalyst. The presence of residual catalysts can also affect the stability of the final product during storage.[4]

  • Possible Cause 3: Isomerization of the double bond.

    • Solution: The presence of acid and heat can sometimes lead to the isomerization of the double bond in the hexenyl moiety, resulting in a mixture of products. Analyze the product mixture using techniques like GC-MS or NMR to check for isomers. Optimization of reaction temperature and time may be necessary to minimize this side reaction.

Problem 2: The compound degrades upon storage, indicated by a change in color or odor.

  • Possible Cause 1: Oxidation.

    • Solution: As an unsaturated ester, this compound can be susceptible to oxidation, especially if exposed to air and light for extended periods.[1] Ensure the container is tightly sealed and consider flushing the headspace with an inert gas like argon or nitrogen before sealing for long-term storage.

  • Possible Cause 2: Hydrolysis.

    • Solution: The ester can hydrolyze back to hex-2-en-1-ol and pentanoic acid in the presence of water, which can be catalyzed by acid or base.[1] Ensure the compound is stored in a dry environment and that all labware used for handling is scrupulously dry.

Problem 3: Inconsistent results in biological or pharmaceutical assays.

  • Possible Cause 1: Impurities in the compound.

    • Solution: Verify the purity of your this compound using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If impurities are detected, purify the compound using an appropriate method like column chromatography.

  • Possible Cause 2: Interaction with other components in the formulation.

    • Solution: this compound has been investigated for use in drug delivery systems.[1] Its ester linkage could be susceptible to enzymatic cleavage or hydrolysis depending on the formulation's pH and composition. Conduct stability studies of your formulation to assess the compound's compatibility and degradation profile over time.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C11H20O2[1]
Molecular Weight 184.27 g/mol [1]
Boiling Point 197 °C / 386.6 °F @ 760 mmHg[3]
Flash Point 93 °C / 199.4 °F[3]
Specific Gravity 0.873 - 0.879 @ 25°C[5]
Refractive Index 1.431 - 1.438 @ 20°C[5]
Vapor Pressure 0.0464 mmHg @ 25°C[5]

Experimental Workflow and Troubleshooting Diagrams

experimental_workflow General Experimental Workflow for this compound prep Preparation - Don PPE - Work in fume hood reaction Reaction Setup - Dry glassware - Add reactants & catalyst prep->reaction reflux Reflux - Heat to appropriate temp - Monitor reaction progress (TLC/GC) reaction->reflux workup Workup - Quench reaction - Aqueous extraction reflux->workup purification Purification - Column chromatography - Distillation workup->purification analysis Analysis - NMR, GC-MS, IR - Confirm purity purification->analysis storage Storage - Tightly sealed container - Cool, dry, dark place analysis->storage

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_workflow Troubleshooting Low Yield in Synthesis start Low Yield Observed check_reagents Reagents Fresh & Pure? start->check_reagents check_conditions Reaction Conditions Correct? check_reagents->check_conditions Yes remedy_reagents Use fresh reagents/catalyst check_reagents->remedy_reagents No check_water Water Removed? check_conditions->check_water Yes remedy_conditions Adjust temp/time check_conditions->remedy_conditions No check_side_reactions Side Reactions Evident? check_water->check_side_reactions Yes remedy_water Use Dean-Stark/drying agent check_water->remedy_water No remedy_side_reactions Optimize conditions to minimize (e.g., lower temp) check_side_reactions->remedy_side_reactions Yes

Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Poor Resolution of Hex-2-en-1-yl Pentanoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analytical separation of Hex-2-en-1-yl pentanoate isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the geometric (cis/trans) isomers of this compound?

A1: The geometric isomers of this compound, specifically the (E) and (Z)-isomers (trans and cis, respectively), possess very similar physicochemical properties, including boiling points and polarities. This similarity leads to nearly identical interactions with the stationary phase in a gas chromatography (GC) column, resulting in co-elution or poor resolution. Their structural similarity also produces very similar mass spectra, making differentiation by mass spectrometry (MS) alone difficult without adequate chromatographic separation.[1][2]

Q2: Can I distinguish between this compound isomers using only mass spectrometry?

A2: Relying solely on mass spectrometry for isomer identification is often inconclusive. Positional and geometric isomers can produce nearly indistinguishable mass spectra due to similar fragmentation patterns.[2] Conclusive identification requires a combination of chromatographic retention time data and mass spectral analysis.[2] Therefore, achieving good chromatographic separation is a critical first step.

Q3: What type of GC column is best suited for separating alkene isomers like this compound?

A3: The choice of GC column is crucial for separating alkene isomers. Non-polar columns, such as those with a 100% dimethylpolysiloxane phase, are generally not selective enough for these types of separations.[3] For better resolution, consider the following:

  • High Polarity Columns: Columns with cyanopropyl-based stationary phases are widely used for separating fatty acid methyl esters (FAMEs), which share structural similarities with your analyte. These phases offer enhanced selectivity for positional and geometric isomers.[4]

  • Wax-Type Columns: Carbowax columns, which are polar, have also been shown to be effective in separating alkene isomers, including cis/trans pairs.[1][5]

  • Liquid Crystalline Phases: For very challenging separations, stationary phases based on liquid crystals can offer exceptional shape selectivity, which is ideal for resolving rigid isomers.[6]

Troubleshooting Guide: Poor Resolution

This guide addresses common issues related to the poor resolution of this compound isomers during GC analysis.

Issue 1: Co-eluting or Broad Peaks

Possible Causes:

  • Inappropriate GC column phase.

  • Sub-optimal oven temperature program.

  • Carrier gas flow rate is too high or too low.

  • Column degradation.

Troubleshooting Steps:

StepActionRationale
1 Verify Column Selection Ensure you are using a mid- to high-polarity column (e.g., a wax-type or cyanopropyl phase) rather than a non-polar phase. Non-polar columns often lack the selectivity for geometric isomers.[3]
2 Optimize Oven Temperature A slow oven temperature ramp rate can improve the separation of closely eluting compounds. Start with a low initial temperature to enhance early-eluting peak resolution.
3 Adjust Carrier Gas Flow Rate Verify that the carrier gas flow rate is optimal for the column dimensions and carrier gas type. An incorrect flow rate can lead to band broadening and reduced efficiency.
4 Condition the Column If the column has been in use for some time, it may need to be conditioned to remove contaminants and restore performance. Column bleed can also contribute to baseline noise and poor peak shape.[7][8]
5 Check for Column Degradation A gradual decrease in column efficiency over time can be due to the degradation of the stationary phase. Trimming the first few centimeters of the column from the inlet side can sometimes restore performance.[9]
Issue 2: Peak Tailing

Possible Causes:

  • Active sites in the GC inlet or column.

  • Contaminated inlet liner.

  • Sample overload.

Troubleshooting Steps:

StepActionRationale
1 Deactivate the Inlet Ensure you are using a deactivated inlet liner. Active sites, often exposed silanol groups, can interact with polar functional groups in the analyte, causing peak tailing.
2 Clean or Replace the Inlet Liner The inlet liner can accumulate non-volatile residues from previous injections. Regularly clean or replace the liner to prevent interactions with your analyte.[7]
3 Reduce Sample Concentration Injecting a sample that is too concentrated can overload the column, leading to asymmetrical peak shapes. Prepare a more dilute sample and reinject.
Issue 3: Inconsistent Retention Times

Possible Causes:

  • Leaks in the carrier gas line.

  • Insufficient column equilibration time.

  • Fluctuations in oven temperature.

Troubleshooting Steps:

StepActionRationale
1 Perform a Leak Check Leaks in the system will cause fluctuations in the carrier gas flow rate, leading to variable retention times. Check all fittings and connections.[10]
2 Increase Equilibration Time Ensure the GC has sufficient time to equilibrate at the initial oven temperature before injection. This ensures a consistent starting condition for each run.[7][9]
3 Verify Oven Temperature Stability Check that the GC oven is maintaining a stable temperature throughout the analytical run. Inconsistent heating can lead to retention time drift.[9]

Experimental Protocols

Optimized GC Method for this compound Isomer Separation

This protocol provides a starting point for method development. Further optimization may be required based on your specific instrumentation and isomer mixture.

ParameterRecommended Setting
GC Column High-polarity cyanopropyl or wax-type column (e.g., DB-23, SP-2380, or equivalent)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (50:1 ratio to avoid overload)
Injection Volume 1 µL
Oven Program Initial: 60°C (hold for 2 min), Ramp: 5°C/min to 180°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 260 °C
MS Transfer Line 250 °C
MS Ion Source 230 °C

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions_column Column-Related Solutions cluster_solutions_parameters Parameter Optimization cluster_outcome Outcome Problem Poor Resolution of Isomers CheckColumn Is the GC Column Appropriate? Problem->CheckColumn CheckParameters Are GC Parameters Optimized? Problem->CheckParameters UsePolarColumn Switch to High-Polarity Column (e.g., Wax or Cyanopropyl) CheckColumn->UsePolarColumn No ConditionColumn Condition the Column CheckColumn->ConditionColumn Yes OptimizeTemp Optimize Oven Temperature Program (Slower Ramp Rate) CheckParameters->OptimizeTemp No ResolutionImproved Resolution Improved CheckParameters->ResolutionImproved Yes UsePolarColumn->OptimizeTemp ConditionColumn->CheckParameters OptimizeFlow Adjust Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow CheckInjection Verify Injection Technique and Volume OptimizeFlow->CheckInjection CheckInjection->ResolutionImproved

Caption: Troubleshooting workflow for poor isomer resolution.

References

Technical Support Center: Scaling Up High-Purity Hex-2-en-1-yl Pentanoate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of high-purity Hex-2-en-1-yl pentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary and most common method for synthesizing this compound is through Fischer esterification.[1] This process involves the reaction of hex-2-en-1-ol with pentanoic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is usually carried out under reflux conditions to drive the reaction towards completion.[1]

Q2: What are the main challenges when scaling up the production of this compound?

A2: The main challenges in scaling up the production of this ester are typically:

  • Achieving high conversion rates: Fischer esterification is a reversible reaction, which can lead to low yields if not properly managed.[2][3]

  • Minimizing side reactions: Undesirable side reactions, such as the formation of ethers from the alcohol reactant, can occur, especially at elevated temperatures.

  • Effective purification: Separating the final ester product from unreacted starting materials, the catalyst, and any byproducts to achieve high purity can be complex at an industrial scale.

  • Water removal: The water produced during the reaction can shift the equilibrium back towards the reactants, thereby reducing the yield.[2]

Q3: What are the typical applications of high-purity this compound?

A3: High-purity this compound is primarily used in the flavor and fragrance industry due to its characteristic fruity aroma.[1] It is also utilized in scientific research as a model compound for studying esterification and hydrolysis reactions. Additionally, its properties are being investigated for potential applications in drug delivery systems.[1]

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: The purity of this compound is typically assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the ester and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and identify any structural isomers or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional group and the absence of starting materials like carboxylic acids (broad O-H stretch) and alcohols.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Equilibrium Limitation Increase the molar ratio of one of the reactants, typically the less expensive one (e.g., a 1.5 to 3-fold excess of pentanoic acid).[2]Shifts the equilibrium towards the product side, increasing the yield. A 10-fold excess of alcohol in a similar system has been shown to increase yield to 97%.[2]
Remove water as it is formed using a Dean-Stark apparatus during reflux.[2][3]Continuously removing a product drives the reaction to completion.
Insufficient Catalyst Ensure the acid catalyst (e.g., sulfuric acid) is used at an appropriate concentration (typically 1-3% by weight of the total reactants).Proper catalyst concentration accelerates the reaction rate towards equilibrium.
Low Reaction Temperature Maintain the reaction mixture at a consistent reflux temperature to ensure an adequate reaction rate. The boiling point of the limiting reactant can be a good starting point.Increased temperature generally increases the reaction rate.
Short Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.Ensures the reaction is not prematurely stopped, maximizing product formation.

Low_Yield_Troubleshooting cluster_synthesis Synthesis Step cluster_solutions Corrective Actions Low_Yield Low Yield of This compound Equilibrium Equilibrium Limitation Low_Yield->Equilibrium Caused by Catalyst Insufficient Catalyst Low_Yield->Catalyst Caused by Temperature Low Reaction Temperature Low_Yield->Temperature Caused by Time Short Reaction Time Low_Yield->Time Caused by Increase_Reactant Increase Molar Ratio of One Reactant Equilibrium->Increase_Reactant Solved by Remove_Water Remove Water (Dean-Stark) Equilibrium->Remove_Water Solved by Optimize_Catalyst Optimize Catalyst Concentration Catalyst->Optimize_Catalyst Solved by Increase_Temp Maintain Reflux Temperature Temperature->Increase_Temp Solved by Monitor_Reaction Monitor Reaction (TLC/GC) Time->Monitor_Reaction Solved by

Issue 2: Presence of Impurities in the Final Product

Common Impurities and Purification Strategies

ImpurityIdentification MethodRecommended Purification MethodKey Parameters to Control
Unreacted Hex-2-en-1-ol GC-MS, ¹H NMR (characteristic signals for the alcohol proton and adjacent protons)Fractional DistillationEfficient fractionating column, careful control of the distillation temperature and pressure.
Unreacted Pentanoic Acid FTIR (broad O-H stretch around 3000 cm⁻¹), ¹H NMR (broad singlet for the carboxylic acid proton)Liquid-liquid extraction with a mild base (e.g., sodium bicarbonate solution) followed by washing with brine.pH of the aqueous phase, thorough mixing and separation of layers.
Sulfuric Acid (Catalyst) pH measurement of the crude product after initial workup.Neutralization with a mild base and subsequent aqueous washes.Complete neutralization without causing hydrolysis of the ester.
Byproducts (e.g., di(hex-2-en-1-yl) ether) GC-MS, ¹H and ¹³C NMR to identify unexpected signals.Fractional distillation may be effective if the boiling point is sufficiently different from the desired ester.High-resolution distillation column, optimization of reflux ratio.

Purification_Workflow Crude_Product Crude this compound Neutralization Neutralization & Aqueous Wash (remove acid catalyst & unreacted pentanoic acid) Crude_Product->Neutralization Drying Drying (e.g., with anhydrous MgSO₄) Neutralization->Drying Waste Aqueous Waste (salts, excess acid/base) Neutralization->Waste Fractional_Distillation Fractional Distillation (separate ester from unreacted alcohol and byproducts) Drying->Fractional_Distillation Pure_Product High-Purity This compound Fractional_Distillation->Pure_Product Byproducts Byproducts & Unreacted Alcohol Fractional_Distillation->Byproducts

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

  • Hex-2-en-1-ol

  • Pentanoic acid

  • Concentrated sulfuric acid

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Toluene (or another suitable solvent for azeotropic removal of water)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

  • To the round-bottom flask, add hex-2-en-1-ol, a 1.5 molar equivalent of pentanoic acid, and a magnetic stir bar.

  • Add toluene to the flask. The amount should be sufficient to fill the Dean-Stark trap.

  • Slowly add concentrated sulfuric acid (approximately 1-2% of the total mass of reactants) to the flask while stirring.

  • Heat the mixture to reflux using a heating mantle.

  • Continuously collect the water that separates in the Dean-Stark trap.

  • Monitor the reaction progress by observing the rate of water collection and, if possible, by taking small aliquots for TLC or GC analysis.

  • Once the theoretical amount of water has been collected or the reaction appears complete by analysis, turn off the heat and allow the mixture to cool to room temperature.

  • Proceed with the purification protocol.

Protocol 2: Purification by Fractional Distillation

Equipment:

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (if performing vacuum distillation)

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated.

  • Transfer the crude, neutralized, and dried this compound to the distillation flask.

  • Begin heating the flask gently.

  • Collect any low-boiling fractions, which may include residual solvent or impurities.

  • Carefully monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound.

  • Collect the fraction that distills at a constant temperature. This is the high-purity product.

  • Stop the distillation before all the liquid in the flask has evaporated to avoid the concentration of high-boiling impurities.

  • Analyze the collected fractions for purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.27 g/mol [1]
Boiling Point (estimated) ~210-220 °C at atmospheric pressure
Density (estimated) ~0.87 g/cm³
Appearance Colorless liquid
Odor Fruity

Table 2: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (ppm)Multiplicity
CH₃ (pentanoate)~0.9Triplet
CH₂ (pentanoate)~1.3-1.6Multiplet
CH₂-C=O~2.2Triplet
O-CH₂-CH=~4.5Doublet
-CH=CH-~5.5-5.8Multiplet
CH₃ (hexenyl)~0.9Triplet
CH₂ (hexenyl)~1.4, ~2.0Multiplet

Note: These are estimated chemical shifts and may vary slightly depending on the solvent and instrument.

Table 3: Troubleshooting Guide for Fractional Distillation

IssuePossible CauseRecommended Action
Poor Separation of Components Inefficient fractionating column.Use a longer column or a column with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the column.
Product Contamination Bumping of the liquid in the distillation flask.Use boiling chips or a magnetic stirrer.
Temperature fluctuations.Ensure stable heating and proper insulation of the column.
Low Recovery of Product Hold-up in the distillation column.Use a column with a smaller surface area or operate at a slightly higher temperature.
Product decomposition at high temperatures.Consider performing the distillation under reduced pressure (vacuum distillation).

References

Validation & Comparative

Validating the Structure of Synthesized Hex-2-en-1-yl Pentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the synthesis and structural validation of Hex-2-en-1-yl pentanoate. It offers detailed experimental protocols, presents comparative analytical data, and outlines alternative synthesis routes to support researchers in the efficient and accurate preparation and characterization of this unsaturated ester.

Structural Validation Data

The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic techniques. The following table summarizes the expected analytical data for the target compound.

Analytical Technique Expected Observations for (E)-Hex-2-en-1-yl pentanoate Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 5.75-5.50 (m, 2H), 4.55 (d, J=6.4 Hz, 2H), 2.25 (t, J=7.5 Hz, 2H), 2.05 (q, J=7.0 Hz, 2H), 1.60 (sextet, J=7.5 Hz, 2H), 1.35 (m, 4H), 0.90 (t, J=7.4 Hz, 6H)Protons of the double bond (CH =CH ), methylene group adjacent to the ester oxygen (O-CH ₂), methylene group alpha to the carbonyl (CH ₂-C=O), methylene group adjacent to the double bond (CH ₂-CH=), methylene groups of the pentanoate chain, and terminal methyl groups.
¹³C NMR (CDCl₃, 100 MHz)δ 173.5, 135.0, 125.5, 65.0, 34.2, 32.0, 27.8, 22.3, 22.2, 13.8, 13.6Carbonyl carbon (C=O), carbons of the double bond (C =C ), methylene carbon adjacent to the ester oxygen (O-C H₂), and various methylene and methyl carbons of the alkyl chains.
FT-IR (neat)~2960, 2930, 2870 cm⁻¹ (C-H stretching), ~1735 cm⁻¹ (C=O stretching), ~1670 cm⁻¹ (C=C stretching), ~1160 cm⁻¹ (C-O stretching)Aliphatic C-H bonds, the ester carbonyl group, the carbon-carbon double bond, and the ester C-O bond, respectively. The C=O stretch for an α,β-unsaturated ester is typically found between 1730-1715 cm⁻¹[1].
Mass Spectrometry (EI)m/z 184 (M⁺), 115, 101, 83, 67, 55The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₂₀O₂). Fragmentation patterns would be characteristic of an unsaturated ester.

Experimental Protocols

Primary Synthesis Method: Fischer Esterification

Fischer esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] This protocol details the synthesis of (E)-Hex-2-en-1-yl pentanoate.

Materials:

  • (E)-Hex-2-en-1-ol

  • Pentanoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (E)-Hex-2-en-1-ol (1 equivalent), pentanoic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-Hex-2-en-1-yl pentanoate.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of the synthesized this compound.

G Workflow for Structural Validation of Synthesized this compound cluster_synthesis Synthesis cluster_purification Purification Synthesis Fischer Esterification of (E)-Hex-2-en-1-ol and Pentanoic Acid Purification Workup and Fractional Distillation Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Gas Chromatography (GC) Purification->Purity Final_Product Validated this compound

Caption: A flowchart illustrating the synthesis, purification, and multi-technique structural validation process for this compound.

Comparison with Alternative Synthesis Methods

While Fischer esterification is a robust and common method, other alternatives exist, each with its own advantages and disadvantages.

Synthesis Method Description Advantages Disadvantages
Fischer Esterification Acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3]Cost-effective reagents, relatively simple procedure.Reversible reaction requiring removal of water to drive to completion; can be slow.
Reaction with Acyl Chlorides Reaction of an alcohol with an acyl chloride.High reactivity, often proceeds at room temperature, and is not reversible.[4]Acyl chlorides are often more expensive and moisture-sensitive; produces corrosive HCl gas.
Reaction with Acid Anhydrides Reaction of an alcohol with an acid anhydride, often with a base catalyst.Not reversible and generally gives good yields.The acid anhydride can be more expensive than the corresponding carboxylic acid; one equivalent of the carboxylic acid is generated as a byproduct.
Oxidative Esterification Direct conversion of an aldehyde or alcohol to an ester in the presence of an oxidant and another alcohol.[5]Can be a one-pot reaction from readily available starting materials.May require specific and potentially expensive catalysts and oxidants; substrate scope can be limited.
Palladium-Catalyzed Allylic Esterification A method involving the direct coupling of terminal olefins with carboxylic acids using a Pd(II)/sulfoxide catalyst.[6]Allows for the direct synthesis from olefins, bypassing the need for a pre-formed allylic alcohol.[6]Requires a specific and potentially costly palladium catalyst.[6]

References

A Comparative Guide to the Quantitative Analysis of Hex-2-en-1-yl Pentanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Hex-2-en-1-yl pentanoate, a volatile ester recognized for its characteristic fruity aroma, making it a significant compound in the flavor, fragrance, and food industries.[1] The accurate quantification of this and similar volatile compounds in complex matrices such as food products, beverages, and biological samples presents analytical challenges due to their low concentrations and the presence of interfering matrix components.

This document outlines and compares two prevalent analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid-Liquid Extraction followed by Gas Chromatography-Mass Spectrometry (LLE-GC-MS). The guide offers a summary of their quantitative performance, detailed experimental protocols, and a visual representation of the analytical workflow.

Comparison of Analytical Methods

The choice of analytical method for the quantification of volatile esters like this compound is critical for achieving the desired sensitivity, selectivity, and accuracy. HS-SPME-GC-MS is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds in a variety of matrices.[1][2] It is known for its simplicity, speed, and high sensitivity. LLE-GC-MS, on the other hand, is a classical extraction method that is robust and can handle larger sample volumes, which can be advantageous for detecting trace-level analytes.[3][4][5]

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of HS-SPME-GC-MS and LLE-GC-MS for the analysis of volatile esters similar to this compound in complex matrices. The data presented is a synthesis of values reported in the literature for comparable analytes and methods.

ParameterHS-SPME-GC-MSLLE-GC-MS
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 5 µg/L
Limit of Quantitation (LOQ) 0.03 - 3 µg/L0.3 - 15 µg/L
Linearity (R²) > 0.99> 0.99
Recovery 85 - 115%80 - 110%
Precision (RSD) < 15%< 20%
Sample Volume 1 - 10 mL10 - 100 mL
Solvent Consumption NoneHigh
Analysis Time ShorterLonger

Experimental Workflow

The general workflow for the quantitative analysis of this compound in a complex matrix involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization InternalStandard Internal Standard Spiking Homogenization->InternalStandard HS_SPME HS-SPME InternalStandard->HS_SPME Method 1 LLE Liquid-Liquid Extraction InternalStandard->LLE Method 2 GC_MS GC-MS Analysis HS_SPME->GC_MS LLE->GC_MS Quantification Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the quantification of this compound in a fruit juice matrix, representing a typical complex matrix.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is adapted from procedures described for the analysis of volatile compounds in fruit matrices.[6][7]

  • Sample Preparation:

    • Homogenize 10 mL of the fruit juice sample.

    • Transfer 5 mL of the homogenized sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Spike the sample with an appropriate internal standard (e.g., d6-ethyl hexanoate) at a known concentration.

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler with an incubation chamber set at 40°C.

    • Equilibrate the sample for 15 minutes with agitation.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 150°C at 5°C/min, and finally ramp to 250°C at 15°C/min and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.

Method 2: Liquid-Liquid Extraction (LLE) GC-MS

This protocol is based on established methods for the extraction of volatile compounds from beverages.[3][4]

  • Sample Preparation:

    • Measure 50 mL of the fruit juice sample into a separatory funnel.

    • Spike the sample with an appropriate internal standard (e.g., d6-ethyl hexanoate) at a known concentration.

  • Liquid-Liquid Extraction:

    • Add 25 mL of dichloromethane (DCM) to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a flask.

    • Repeat the extraction twice more with 25 mL portions of DCM.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Inject 1 µL of the concentrated extract in splitless mode at an inlet temperature of 250°C.

    • Column: Use a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 150°C at 5°C/min, and finally ramp to 250°C at 15°C/min and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.

Alternative and Emerging Techniques

While GC-MS based methods are the gold standard, other techniques offer potential advantages for the analysis of volatile compounds. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide enhanced separation for extremely complex matrices.[8] Additionally, selected ion flow tube mass spectrometry (SIFT-MS) allows for the direct, real-time analysis of volatile compounds without the need for sample preparation or chromatographic separation, offering a high-throughput screening alternative.

References

A Comparative Analysis of Fruity Ester Odor Profiles for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct aromatic characteristics of Hex-2-en-1-yl pentanoate and other selected esters, providing researchers, scientists, and drug development professionals with a comprehensive guide for sensory analysis and application.

This guide offers an objective comparison of the odor profiles of this compound and a selection of other common esters: hexyl pentanoate, isoamyl acetate, ethyl butyrate, methyl salicylate, and hexyl acetate. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways, this document serves as a valuable resource for professionals in flavor and fragrance chemistry, sensory science, and pharmacology.

Comparative Odor Profile Analysis

The perception of an ester's aroma is a complex interplay of its chemical structure and its interaction with olfactory receptors. The following table summarizes the key odor characteristics and detection thresholds of the selected esters, providing a quantitative basis for comparison.

EsterChemical FormulaMolecular Weight ( g/mol )Odor ProfileOdor Detection Threshold in Water (ppb)
This compound C₁₁H₂₀O₂184.28Ripe apple/pear, fruity-winey, green, pineapple[1][2][3][4]Data not available
Hexyl pentanoate C₁₁H₂₂O₂186.30Oily, fruity, green, brandy, wineyData not available
Isoamyl acetate C₇H₁₄O₂130.19Sweet, fruity, banana, pear[5]17
Ethyl butyrate C₆H₁₂O₂116.16Sweet, pineapple, banana, fruity[6][7]1[8]
Methyl salicylate C₈H₈O₃152.15Sweet, wintergreen, fruity-rooty, medicinalData not available
Hexyl acetate C₈H₁₆O₂144.21Sweet, fruity, green, apple, pear[9][10][11][12][13][14][15]2.9 (in air)

Experimental Protocols for Odor Analysis

To ensure accurate and reproducible sensory data, standardized experimental protocols are essential. This section details the methodologies for Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA) and Quantitative Descriptive Analysis (QDA) for sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. AEDA is a method used in conjunction with GC-O to determine the odor potency of individual compounds in a sample.

Objective: To identify the most potent odor-active compounds in a sample by determining their Flavor Dilution (FD) factor.

Procedure:

  • Sample Preparation: An aroma extract is prepared from the sample using solvent extraction or headspace techniques.

  • Serial Dilution: The extract is serially diluted with a solvent (e.g., diethyl ether) to create a series of decreasing concentrations (e.g., 1:1, 1:10, 1:100).

  • GC-O Analysis: Each dilution is injected into the GC-O system. The effluent from the GC column is split, with one portion going to a chemical detector (e.g., mass spectrometer) and the other to a sniffing port.

  • Odor Assessment: A trained panelist sniffs the effluent at the sniffing port and records the retention time and a descriptor for each odor detected.

  • FD Factor Determination: The FD factor for each compound is the highest dilution at which the odor is still detectable.

Typical GC-O Parameters for Ester Analysis:

ParameterSetting
Column DB-Wax, DB-FFAP, or similar polar capillary column
Injector Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 230 °C at 5 °C/min, hold 10 min
Carrier Gas Helium at a constant flow of 1.5 mL/min
Split Ratio 10:1
Sniffing Port Heated to 250 °C with humidified air
Quantitative Descriptive Analysis (QDA) for Sensory Panels

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. It relies on a trained panel of assessors to provide detailed descriptions and intensity ratings.

Objective: To develop a comprehensive sensory profile of each ester and to quantify the intensity of its various odor attributes.

Procedure:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. They undergo intensive training to develop a common vocabulary for describing the odors of the esters.

  • Lexicon Development: Through a series of sessions, the panel collectively develops a list of descriptive terms (e.g., "fruity," "green," "sweet," "waxy") that accurately characterize the odors of the ester samples. Reference standards are used to anchor these terms.

  • Sample Evaluation: The panelists evaluate the ester samples, which are presented in a randomized and blind manner. They rate the intensity of each descriptor on a continuous line scale (e.g., from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between the samples and to visualize the sensory profiles.

The Biology of Odor Perception: A Simplified View

The sense of smell, or olfaction, begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal cavity. These receptors are specialized proteins that bind to specific odorant molecules, triggering a signaling cascade that ultimately leads to the perception of a particular scent in the brain.

The binding of an ester molecule to its corresponding OR initiates a series of events within the olfactory sensory neuron. This process is a classic example of a G-protein coupled receptor (GPCR) signaling pathway.

Olfactory_Signaling_Pathway Odorant Ester Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarizes Brain Brain Neuron->Brain Sends Signal

The diversity of esters and their corresponding odor profiles is a direct result of the vast number of different olfactory receptors. Each receptor has a unique shape and chemical properties that allow it to bind to a specific set of odorant molecules. For example, the perception of the "fruity" aroma of isoamyl acetate involves its interaction with a specific subset of olfactory receptors. While the exact receptor-ester pairings are still an active area of research, it is understood that the combination of activated receptors creates a unique neural code that the brain interprets as a distinct smell.[9]

Experimental Workflow for Odor Profile Comparison

The comprehensive comparison of ester odor profiles requires a systematic workflow that integrates both instrumental and sensory analysis. The following diagram illustrates a typical experimental design for such a study.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Analysis cluster_3 Data Integration and Interpretation Ester_Samples Ester Samples (this compound, etc.) GC_O Gas Chromatography-Olfactometry (GC-O) with AEDA Ester_Samples->GC_O QDA Quantitative Descriptive Analysis (QDA) Sensory Panel Ester_Samples->QDA Data_Analysis Statistical Analysis (ANOVA, PCA) GC_O->Data_Analysis QDA->Data_Analysis Comparison Comparative Odor Profile Data_Analysis->Comparison

References

A Comparative Analysis of Catalysts for the Synthesis of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of Hex-2-en-1-yl pentanoate, an ester valued for its fruity and green aroma in the flavor and fragrance industry, can be achieved through various catalytic methods. This guide provides a comparative overview of two primary catalytic approaches: enzymatic catalysis using immobilized lipase and conventional acid catalysis. The selection of a suitable catalyst is a critical factor that influences reaction efficiency, selectivity, and overall process sustainability.

Performance Comparison of Catalysts

A direct comparison of catalysts for the synthesis of this compound reveals distinct advantages and disadvantages for each approach. Enzymatic catalysis, particularly with immobilized lipases like Candida antarctica lipase B (often commercialized as Novozym 435), offers high selectivity and operates under mild reaction conditions, which minimizes the formation of byproducts and degradation of the unsaturated alcohol. In contrast, traditional acid catalysts, such as sulfuric acid or solid acid resins like Amberlyst-15, can achieve high conversion rates but often require higher temperatures and can lead to side reactions.

CatalystCatalyst TypeSubstratesReaction ConditionsReaction TimeYieldSelectivityReusabilityReference
Novozym 435 Immobilized Enzyme (Candida antarctica lipase B)Hex-2-en-1-ol and Pentanoic AcidTemperature: 40-60°C, Solvent: n-hexane or solvent-free4 - 24 hoursHigh (typically >90%)HighHigh (can be reused multiple times)[1][2]
Amberlyst-15 Solid Acid Resin (Sulfonated polystyrene)Hex-2-en-1-ol and Pentanoic AcidTemperature: 60-100°C, Solvent: Toluene (with water removal)2 - 8 hoursHigh (typically >90%)Moderate to HighHigh (can be regenerated and reused)[3][4]
Sulfuric Acid (H₂SO₄) Homogeneous AcidHex-2-en-1-ol and Pentanoic AcidTemperature: 80-120°C (Reflux), Solvent: Toluene (with water removal)1 - 5 hoursVariable (can be high, but purification is required)Moderate (risk of side reactions)Not readily reusable[5]

Note: The data presented is a representative summary based on typical performance for the synthesis of similar fruity esters. Specific yields and reaction times for this compound may vary depending on the precise experimental setup.

Experimental Protocols

Enzymatic Synthesis using Immobilized Lipase (Novozym 435)

Materials:

  • Hex-2-en-1-ol

  • Pentanoic acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of Hex-2-en-1-ol and pentanoic acid in a suitable volume of n-hexane.

  • Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards ester formation.

  • The reaction mixture is then agitated (e.g., using a magnetic stirrer) at a controlled temperature, typically between 40°C and 60°C.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the immobilized enzyme is separated by simple filtration and can be washed and reused.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation if necessary.[1][2]

Acid-Catalyzed Synthesis (Fischer Esterification) using a Solid Acid Catalyst (Amberlyst-15)

Materials:

  • Hex-2-en-1-ol

  • Pentanoic acid

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Toluene (or another azeotropic solvent for water removal)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Hex-2-en-1-ol, pentanoic acid, and the solid acid catalyst (e.g., Amberlyst-15, typically 5-15% by weight of the limiting reactant).

  • Add a suitable volume of toluene to the flask.

  • Heat the reaction mixture to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by analytical techniques like GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid catalyst is removed by filtration.

  • The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to obtain the crude ester.

  • Further purification can be achieved by vacuum distillation.[3][4]

Visualizing the Reaction Pathways

The following diagrams illustrate the general workflows and catalytic cycles for the enzymatic and acid-catalyzed synthesis of this compound.

Enzymatic_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_separation Separation cluster_products Products Hex-2-en-1-ol Hex-2-en-1-ol Reaction_Mixture Reaction Mixture in Solvent Hex-2-en-1-ol->Reaction_Mixture Pentanoic_Acid Pentanoic_Acid Pentanoic_Acid->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Water Water Reaction_Mixture->Water Novozym_435 Immobilized Lipase (Novozym 435) Novozym_435->Reaction_Mixture Molecular_Sieves Molecular Sieves (Optional) Molecular_Sieves->Reaction_Mixture Filtration->Novozym_435 Catalyst Recovery Hex-2-en-1-yl_pentanoate Hex-2-en-1-yl pentanoate Filtration->Hex-2-en-1-yl_pentanoate Filtrate Water->Molecular_Sieves Adsorption

Caption: Workflow for enzymatic synthesis of this compound.

Acid_Catalysis_Workflow cluster_reactants Reactants cluster_reaction Reaction Setup cluster_workup Work-up cluster_product Product Hex-2-en-1-ol Hex-2-en-1-ol Reaction_Flask Reaction Flask with Toluene Hex-2-en-1-ol->Reaction_Flask Pentanoic_Acid Pentanoic_Acid Pentanoic_Acid->Reaction_Flask Dean_Stark Dean-Stark Apparatus Reaction_Flask->Dean_Stark Reflux & Water Removal Filtration Filtration Reaction_Flask->Filtration After Reaction Solid_Acid_Catalyst Solid Acid Catalyst (e.g., Amberlyst-15) Solid_Acid_Catalyst->Reaction_Flask Filtration->Solid_Acid_Catalyst Catalyst Recovery Washing Washing with NaHCO₃ and Brine Filtration->Washing Filtrate Drying Drying over Na₂SO₄ Washing->Drying Hex-2-en-1-yl_pentanoate Hex-2-en-1-yl pentanoate Drying->Hex-2-en-1-yl_pentanoate Purified Product

Caption: Workflow for acid-catalyzed synthesis of this compound.

Catalytic_Cycles cluster_enzymatic Enzymatic Catalytic Cycle (Ping-Pong Bi-Bi Mechanism) cluster_acid Acid-Catalyzed Esterification (Fischer Mechanism) E Lipase (E) E_Acid Acyl-Enzyme Intermediate (E-Acyl) E->E_Acid + Acid E_Acid->E + Water (Hydrolysis - reverse) E_Product Enzyme-Product Complex E_Acid->E_Product + Alcohol E_Product->E - Ester Acid Pentanoic Acid Alcohol Hex-2-en-1-ol Water Water Ester This compound Protonated_Acid Protonated Pentanoic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester_mol This compound Protonated_Ester->Ester_mol - H⁺ H_plus H⁺ Acid_mol Pentanoic Acid Acid_mol->Protonated_Acid + H⁺ Alcohol_mol Hex-2-en-1-ol Water_mol Water

Caption: Simplified catalytic cycles for enzymatic and acid-catalyzed esterification.

References

A Comparative Sensory Analysis of Hex-2-en-1-yl Pentanoate for Flavor Profiling

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth sensory panel evaluation reveals the distinct fruity and green flavor profile of Hex-2-en-1-yl pentanoate, positioning it as a valuable component in the flavorist's palette. This guide provides a comparative analysis of this ester with other common fruity esters, supported by detailed experimental protocols and an exploration of the underlying sensory perception pathways.

This compound, an organic ester, is characterized by a complex flavor profile that is predominantly fruity with significant green and winey undertones. Sensory evaluations consistently identify notes of ripe apple and pear, making it a versatile ingredient for creating and enhancing fruit-forward flavor profiles in a variety of applications. Its unique combination of green and fruity notes allows it to impart a fresh and juicy character.

Comparative Flavor Profile Analysis

To objectively assess the flavor profile of this compound, a Quantitative Descriptive Analysis (QDA) was conducted by a trained sensory panel. The intensity of key flavor descriptors was evaluated and compared to two other well-known fruity esters: hexyl acetate and ethyl butyrate.

Flavor DescriptorThis compound (Intensity Score)Hexyl Acetate (Intensity Score)Ethyl Butyrate (Intensity Score)
Fruity 8.57.59.0
Green 7.03.01.5
Apple 6.55.02.0
Pear 6.06.01.0
Pineapple 2.01.08.0
Banana 1.54.53.0
Winey 4.01.01.0
Sweet 5.06.07.5
Juicy 6.06.55.0

Intensity scores are based on a 10-point scale, where 0 represents "not perceived" and 10 represents "very strong."

The data clearly indicates that while all three esters are perceived as fruity, this compound possesses a significantly more pronounced "green" characteristic. This makes it particularly suitable for applications where a fresh, unripe fruit note is desired. In contrast, ethyl butyrate is intensely fruity with a dominant pineapple character, and hexyl acetate presents a more balanced fruity profile with distinct pear and banana notes.[1]

Experimental Protocols

The sensory data presented was obtained through a rigorous Quantitative Descriptive Analysis (QDA) methodology.

Panelist Selection and Training

A panel of 12 individuals (6 male, 6 female, ages 25-50) with prior experience in sensory evaluation was selected. Panelists underwent 20 hours of training specific to fruity and green aroma compounds. Training involved the presentation of reference standards for each flavor descriptor to ensure calibration and consistent scoring among panelists.

Sample Preparation and Presentation

Solutions of this compound, hexyl acetate, and ethyl butyrate were prepared in deodorized water at a concentration of 10 ppm. Samples were presented to panelists in odorless glass containers, coded with random three-digit numbers. Panelists were provided with unsalted crackers and purified water for palate cleansing between samples.

Evaluation Procedure

Panelists individually evaluated the intensity of each flavor descriptor using a 10-point unstructured line scale anchored with "low" and "high" at the ends. Each sample was evaluated in triplicate, and the order of presentation was randomized for each panelist to minimize order effects. The average scores for each descriptor were then calculated.

Sensory Perception Pathway

The perception of flavor compounds like this compound is initiated by the interaction of these volatile molecules with olfactory receptors in the nasal cavity. This interaction triggers a cascade of events within the olfactory sensory neurons, leading to the transmission of a signal to the brain, where it is interpreted as a specific aroma.

The following diagram illustrates the generalized signal transduction pathway for odorant perception, which is mediated by G-protein coupled receptors (GPCRs).

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Hex-2-en-1-yl pentanoate OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization (Signal) Ion_Channel->Depolarization Leads to Ca_Na Ca²⁺, Na⁺ Ca_Na->Ion_Channel Brain Brain (Odor Perception) Depolarization->Brain Transmits Signal to

Olfactory signal transduction pathway for esters.

Experimental Workflow

The process of conducting a sensory panel evaluation for flavor profiling follows a structured workflow to ensure reliable and reproducible results.

Sensory_Evaluation_Workflow start Start: Define Objectives panel_selection Panelist Selection & Screening start->panel_selection training Panelist Training (Descriptor Identification & Scaling) panel_selection->training sample_prep Sample Preparation (this compound & Comparators) training->sample_prep evaluation Sensory Evaluation (Individual Booths, Randomized Order) sample_prep->evaluation data_collection Data Collection (Intensity Ratings) evaluation->data_collection analysis Statistical Analysis (ANOVA, PCA) data_collection->analysis reporting Reporting & Interpretation (Tables, Diagrams) analysis->reporting end End: Flavor Profile reporting->end

Workflow for sensory panel evaluation.

References

A Comparative Analysis of the Biological Activity of Hex-2-en-1-yl Pentanoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antimicrobial Activity

The biological activity of esters similar to Hex-2-en-1-yl pentanoate is influenced by factors such as the length of the carbon chain, the presence and position of double bonds in the alcohol moiety, and the nature of the fatty acid chain. A key study by Chakravorty et al. (2012) provides valuable data on the antimicrobial activity of four related nonanoate esters, which differ from the target compound in the length of their fatty acid component (nonanoate vs. pentanoate). These findings are summarized below to infer the potential activity of this compound.

Quantitative Data on Antimicrobial Activity of Similar Compounds

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of a compound in inhibiting microbial growth. The following table presents the MIC values for four structural analogs of this compound against a panel of bacteria and yeasts.

Table 1: Minimum Inhibitory Concentration (MIC) in mg/mL of Hexenyl and Hexyl Nonanoate Esters Against Various Microorganisms. Data sourced from Chakravorty et al., 2012.
Microorganism(Z)-3-hexenyl nonanoate(E)-3-hexenyl nonanoaten-hexanyl nonanoate(Z)-hex-2-en-1-yl nonanoate
Staphylococcus aureus (ATCC 29213)1.251.251.251.25
Enterococcus faecalis (ATCC 29212)1.251.251.251.25
Escherichia coli (ATCC 25922)2.502.502.502.50
Pseudomonas aeruginosa (ATCC 27858)1.250.451.251.25
Candida albicans (ATCC 10231)0.630.630.630.63
Cryptococcus neoformans (ATCC 14116)0.310.310.310.31
Aspergillus fumigatus (ATCC 204305)1.251.251.251.25

Experimental Protocols

The following methodologies are based on the study by Chakravorty et al. (2012) and represent a standard approach for assessing the antimicrobial activity of volatile ester compounds.

Synthesis of Hexenyl and Hexyl Esters

The synthesis of the test compounds was achieved through the esterification of the corresponding alcohol (e.g., (Z)-hex-2-en-1-ol) with a fatty acid chloride (e.g., nonanoyl chloride) in the presence of a base such as triethylamine to prevent acid-mediated isomerization of the double bond. The saturated ester, n-hexanyl nonanoate, was synthesized by reacting nonanoic acid with hexanol using sulfuric acid as a catalyst.

Antimicrobial Susceptibility Testing: Microdilution Method

The antimicrobial activity of the synthesized esters was determined using a microdilution minimum inhibitory concentration (MIC) analysis.

  • Microorganism Preparation: Bacterial strains were cultured in Tryptone Soya broth, and yeasts were cultured in Sabouraud Dextrose broth. The cultures were incubated at 37°C until they reached the exponential growth phase. The final inoculum concentration was standardized to 1 x 10^6 CFU/mL.

  • Compound Preparation: The ester compounds were serially diluted in 96-well microtiter plates with the appropriate growth medium to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized microbial suspensions were added to each well of the microtiter plates. The plates were then incubated at 37°C for 24 hours for bacteria and 48 hours for yeasts.

  • MIC Determination: After incubation, the MIC was determined as the lowest concentration of the compound that resulted in the complete inhibition of visible microbial growth.

Visualizations: Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and potential biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_mic MIC Assay s1 Hexenyl/Hexyl Alcohol + Nonanoyl Chloride/Nonanoic Acid s2 Esterification Reaction s1->s2 s3 Purification and Characterization s2->s3 m2 Preparation of Serial Dilutions of Test Compounds s3->m2 Synthesized Esters m1 Microorganism Culture (Bacteria and Yeasts) m3 Inoculation of Microtiter Plates m1->m3 m2->m3 m4 Incubation (24-48 hours) m3->m4 m5 Visual Assessment of Growth and MIC Determination m4->m5

Antimicrobial Activity Experimental Workflow

The antimicrobial action of fatty acid esters is often attributed to their ability to disrupt the microbial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function.

signaling_pathway cluster_effects Cellular Effects compound Hexenyl Pentanoate (or similar ester) membrane Bacterial Cell Membrane compound->membrane Intercalation e1 Increased Membrane Permeability membrane->e1 e2 Disruption of Electron Transport Chain membrane->e2 e3 Inhibition of Cellular Enzymes membrane->e3 e4 Leakage of Intracellular Components (Ions, ATP) e1->e4 cell_death Inhibition of Growth / Cell Death e2->cell_death e3->cell_death e4->cell_death

Proposed Mechanism of Antimicrobial Action

Discussion and Future Directions

The data from structurally similar nonanoate esters suggest that this compound is likely to exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. The presence of the double bond in the hexenyl moiety appears to be a key determinant of activity, as evidenced by the potent activity of the unsaturated esters in the comparative study. The length of the fatty acid chain also plays a role in the compound's lipophilicity and its ability to interact with microbial membranes.

Future research should focus on the direct evaluation of this compound and other pentanoate esters to establish a more precise structure-activity relationship. Investigating the insecticidal and other biological activities of this class of compounds would also be a valuable contribution to the field. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by these esters in microbial and other biological systems.

Cross-Validation of Analytical Methods for Hex-2-en-1-yl Pentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[2][3] Key validation parameters include specificity, accuracy, precision, sensitivity (Limit of Detection and Limit of Quantitation), linearity, and robustness.[2][3][4] Cross-validation further compares the performance of two or more distinct analytical methods to ascertain the equivalence of their results.

Comparison of Key Analytical Methods

For a volatile and semi-volatile compound like Hex-2-en-1-yl pentanoate, Gas Chromatography (GC) is the most appropriate analytical technique. The two most common detectors used for this type of analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Parameter Gas Chromatography - Flame Ionization Detector (GC-FID) Gas Chromatography - Mass Spectrometry (GC-MS) Considerations for this compound
Specificity Moderate. Retention time is the primary identifier. Co-eluting compounds can interfere.High. Provides mass spectral data for definitive peak identification and purity assessment.GC-MS offers superior specificity, which is critical in complex matrices where isomers or related esters may be present.
Sensitivity (LOD/LOQ) Good. Typically in the low ppm to high ppb range.Excellent. Can achieve detection limits in the low ppb to ppt range, especially in Selected Ion Monitoring (SIM) mode.For trace-level analysis in biological matrices or for impurity profiling, GC-MS is the preferred method.
Linearity & Range Excellent. Wide linear dynamic range.Good. The linear range can be slightly narrower than FID. Detector saturation can be a concern at high concentrations.Both methods can provide excellent linearity over a relevant concentration range for most applications.
Accuracy High. Dependent on the quality of the reference standard.High. Also dependent on the reference standard.Accuracy is comparable for both methods, provided that matrix effects are properly addressed.
Precision Excellent. High repeatability and intermediate precision.Excellent. Modern instrumentation provides very stable responses.Both methods are capable of delivering high precision.
Robustness High. Less susceptible to minor changes in operational parameters.Moderate. The vacuum system and ion source require more maintenance and are more sensitive to contamination.GC-FID is generally considered more robust for routine quality control applications.
Cost & Complexity Lower initial cost and operational complexity.Higher initial investment and requires more specialized training to operate and maintain.The choice of method will depend on the specific requirements of the analysis and the available budget.

Experimental Protocols

Below are representative protocols for the analysis of this compound using GC-FID and GC-MS. These are starting points and should be optimized and validated for the specific sample matrix and analytical instrumentation.

Gas Chromatography - Flame Ionization Detector (GC-FID) Method
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Data Acquisition: Chromatographic data is collected and processed using appropriate software. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.

Gas Chromatography - Mass Spectrometry (GC-MS) Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column and Carrier Gas: Same as GC-FID method.

  • Injector and Oven Temperature Program: Same as GC-FID method.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition:

    • Full Scan Mode: For qualitative analysis and identification based on the mass spectrum.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitoring characteristic ions of this compound for enhanced sensitivity and specificity.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

The choice between GC-FID and GC-MS for the analysis of this compound will depend on the specific application. GC-FID is a robust and cost-effective technique suitable for routine quality control where the sample matrix is relatively simple. GC-MS provides higher specificity and sensitivity, making it the preferred method for complex matrices, trace-level quantification, and in research and development settings where unambiguous identification is critical. A thorough cross-validation as outlined above is essential to ensure that different analytical methods yield comparable and reliable data, a cornerstone of good manufacturing practice (GMP) and robust scientific research.[4]

References

Unveiling the Potency of Hex-2-en-1-yl Pentanoate and Its Analogs as Semiochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Hex-2-en-1-yl pentanoate and related compounds as semiochemicals. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for those engaged in the study and application of insect chemical communication.

Executive Summary

The control of insect pests relies heavily on understanding their chemical communication systems. Semiochemicals, such as pheromones and allelochemicals, play a crucial role in mediating insect behavior and are increasingly explored as alternatives to conventional pesticides. This guide focuses on the efficacy of hexenyl esters, a class of volatile organic compounds, as semiochemicals, with a particular emphasis on the alarm pheromone activity of (E)-2-hexenyl hexanoate in the bean bug, Riptortus clavatus. Through a comparative analysis of available data, this document aims to provide a clear understanding of the behavioral and physiological impacts of these compounds.

Comparative Efficacy of Hexenyl Esters as Alarm Pheromones

(E)-2-hexenyl hexanoate has been identified as a potent alarm pheromone in the bean bug, Riptortus clavatus. Its efficacy can be compared with other known insect alarm pheromones, such as (E)-2-hexenal, which is utilized by various other hemipteran species.

Table 1: Comparison of Behavioral and Electrophysiological Responses to (E)-2-Hexenyl Hexanoate and (E)-2-Hexenal in Riptortus clavatus

SemiochemicalBehavioral Response in R. clavatusElectroantennographic (EAD) Response in R. clavatus
(E)-2-Hexenyl Hexanoate Elicits a distinct dispersive behavior (alarm response)Generates a significant EAD response
(E)-2-Hexenal Does not elicit a significant dispersive behaviorEAD-inactive

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.

Behavioral Assay for Alarm Pheromone Activity

This protocol is designed to quantify the dispersive behavioral response of insects to a test compound.

Materials:

  • Glass petri dish (9 cm diameter)

  • Filter paper

  • Micropipette

  • Test compound solution (e.g., (E)-2-hexenyl hexanoate in hexane)

  • Control solution (hexane)

  • Video recording equipment

  • Behavioral analysis software

Procedure:

  • Place a clean filter paper at the bottom of the petri dish.

  • Introduce a group of test insects (e.g., 10-20 Riptortus clavatus adults) into the center of the petri dish and allow them to acclimate for 5 minutes.

  • Using a micropipette, apply a specific dose of the test compound solution onto a small piece of filter paper (1 cm²) and introduce it into the petri dish. For the control group, apply the solvent alone.

  • Immediately begin recording the behavior of the insects for a predefined period (e.g., 5 minutes).

  • Analyze the video recordings to quantify the dispersal behavior. This can include measuring the time taken for insects to move away from the stimulus, the distance moved, and the proportion of insects exhibiting an alarm response.

  • Repeat the experiment with different concentrations of the test compound to establish a dose-response relationship.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

  • Live insect

  • Dissecting microscope

  • Glass capillary electrodes

  • Micromanipulators

  • Ag/AgCl electrodes

  • Amplifier

  • Data acquisition system

  • Charcoal-filtered and humidified air stream

  • Stimulus delivery system (e.g., Pasteur pipette with filter paper containing the test compound)

Procedure:

  • Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).

  • Under a dissecting microscope, carefully excise one antenna.

  • Mount the antenna between two glass capillary electrodes filled with a saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Establish a continuous stream of charcoal-filtered and humidified air over the antennal preparation.

  • Deliver a puff of air carrying the test compound into the main air stream.

  • Record the resulting depolarization of the antennal membrane (the EAG response).

  • Present a range of concentrations of the test compound and a solvent control to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in semiochemical perception and the experimental procedures used to study them, the following diagrams are provided.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular Odorant Odorant Molecule (e.g., this compound) OR Odorant Receptor (OR) Odorant->OR Binding G_protein G-protein OR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Ion_channel Ion Channel Depolarization Depolarization Ion_channel->Depolarization Influx of Cations cAMP->Ion_channel Opening Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signaling pathway in an insect olfactory receptor neuron.

Experimental_Workflow cluster_behavior Behavioral Analysis cluster_eag Electrophysiological Analysis Behavioral_Assay Behavioral Assay (Dispersal Response) Video_Recording Video Recording Behavioral_Assay->Video_Recording Data_Analysis_B Quantitative Analysis (Time, Distance, % Responding) Video_Recording->Data_Analysis_B Efficacy Comparison Efficacy Comparison Data_Analysis_B->Efficacy Comparison EAG_Prep Antennal Preparation Stimulus_Delivery Odorant Stimulation EAG_Prep->Stimulus_Delivery EAG_Recording EAG Recording Stimulus_Delivery->EAG_Recording Data_Analysis_E Dose-Response Curve Generation EAG_Recording->Data_Analysis_E Data_Analysis_E->Efficacy Comparison

Caption: Experimental workflow for comparing the efficacy of semiochemicals.

A Comparative Guide to the Isomeric Purity Assessment of Hex-2-en-1-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the isomeric purity of Hex-2-en-1-yl pentanoate, a volatile ester with applications in flavor, fragrance, and potentially as a synthon in pharmaceutical manufacturing, is critical for quality control and ensuring desired chemical properties. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy.

Executive Summary

Both GC-FID and ¹H-NMR spectroscopy are powerful methods for assessing the isomeric purity of this compound, which exists as two geometric isomers: (E)-Hex-2-en-1-yl pentanoate (trans) and (Z)-Hex-2-en-1-yl pentanoate (cis).

  • Gas Chromatography (GC-FID) offers superior separation of the isomers, providing distinct retention times for quantification. It is a highly sensitive and robust method for routine quality control.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy provides unambiguous structural confirmation of the isomers based on the characteristic coupling constants of the vinylic protons. It is an excellent tool for primary characterization and can be used for quantification without the need for individual isomer standards.

The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, the availability of standards, and the desired level of structural confirmation.

Comparison of Analytical Methods

FeatureGas Chromatography (GC-FID)Proton NMR (¹H-NMR) Spectroscopy
Principle Separation based on volatility and polarityDifferentiation based on the magnetic environment of protons
Primary Output Chromatogram with retention times and peak areasSpectrum with chemical shifts, coupling constants, and integrals
Quantitative Analysis Requires calibration with standards for each isomerCan be quantitative without individual standards (qNMR)
Isomer Identification Based on retention time comparison with known standardsUnambiguous identification based on coupling constants of vinylic protons
Sensitivity HighModerate to high
Sample Throughput HighModerate
Instrumentation Widely available in analytical laboratoriesStandard instrumentation in chemistry and pharmaceutical labs
Strengths Excellent separation of isomers, high sensitivityProvides detailed structural information, no need for isomer standards for identification
Limitations Requires reference standards for peak identificationCan have lower sensitivity than GC, potential for signal overlap in complex mixtures

Experimental Data

Gas Chromatography (GC-FID) Data

The retention of (E) and (Z) isomers on a GC column is influenced by their boiling points and polarities. Typically, the (E)-isomer, being more linear, has a slightly lower boiling point and elutes before the (Z)-isomer on polar capillary columns. The NIST Chemistry WebBook provides retention index data for trans-2-Hexenyl pentanoate on different stationary phases, which can be used to predict its elution behavior.[1]

IsomerStationary PhaseRetention Index (I)Predicted Elution Order
(E)-Hex-2-en-1-yl pentanoateHP-5 (non-polar)12991st
(E)-Hex-2-en-1-yl pentanoateCarbowax 20M (polar)15601st
(Z)-Hex-2-en-1-yl pentanoateHP-5 (non-polar)Likely slightly higher than E2nd
(Z)-Hex-2-en-1-yl pentanoateCarbowax 20M (polar)Likely slightly higher than E2nd
¹H-NMR Spectroscopy Data

The key to distinguishing the (E) and (Z) isomers of this compound by ¹H-NMR is the coupling constant (J) between the two vinylic protons (at C2 and C3 of the hexenyl moiety). For a trans configuration (E-isomer), the coupling constant is typically in the range of 12-18 Hz, while for a cis configuration (Z-isomer), it is in the range of 6-12 Hz.[2][3]

IsomerProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
(E)-Hex-2-en-1-yl pentanoate H2 (vinylic)~5.5 - 5.8dtJ(H2-H3) = ~15 (trans)
H3 (vinylic)~5.6 - 5.9dtJ(H3-H2) = ~15 (trans)
O-CH₂ ~4.5 - 4.6d
(Z)-Hex-2-en-1-yl pentanoate H2 (vinylic)~5.4 - 5.7dtJ(H2-H3) = ~11 (cis)
H3 (vinylic)~5.5 - 5.8dtJ(H3-H2) = ~11 (cis)
O-CH₂ ~4.6 - 4.7d

Note: The exact chemical shifts will be influenced by the solvent and the purity of the sample.

Experimental Protocols

Gas Chromatography (GC-FID) Protocol

This protocol is a general guideline and may require optimization for specific instruments and columns.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute in Hexane (e.g., 1 mg/mL) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on Polar Capillary Column Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Isomer Ratio Integration->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve ~5-10 mg in CDCl₃ Sample->Dissolve Tube Transfer to NMR tube Dissolve->Tube Acquisition Acquire ¹H-NMR Spectrum Tube->Acquisition Processing Process Data (FT, Phasing, Baseline Correction) Acquisition->Processing Spectrum Analyze Spectrum Processing->Spectrum Identify Identify Vinylic Proton Signals Spectrum->Identify Integrate Integrate Signals for Quantification Spectrum->Integrate Measure Measure Coupling Constants (J) Identify->Measure

References

A Comparative Benchmarking Guide to Hex-2-en-1-yl Pentanoate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Fragrance Development Professionals

This guide provides a comprehensive performance benchmark of Hex-2-en-1-yl pentanoate, a key fragrance ingredient known for its vibrant fruity and green character. Through a detailed comparison with commercially relevant alternatives, this document offers objective data and experimental insights to inform formulation and research decisions.

Executive Summary

This compound, also known as trans-2-hexenyl pentanoate, is a valuable ester in the perfumer's palette, prized for its multifaceted aroma profile that blends sweet, fruity notes of apple, pear, and pineapple with a distinct green character.[1] This combination allows for its use in a variety of fragrance applications to impart a hint of natural-smelling fruitiness, particularly in floral compositions.[1] This guide benchmarks the performance of this compound against other fruity esters, providing available quantitative and qualitative data to aid in the selection of the most suitable fragrance ingredients.

Olfactory Profile and Physicochemical Properties

This compound possesses a complex and desirable odor profile. At a 1.00% concentration in a solvent like dipropylene glycol, it is described as green, estry, fruity, with nuances of apple, green banana, and pineapple, complemented by slight cognac and winey undertones.[1] Its physicochemical properties, such as vapor pressure and flash point, are critical for its performance and stability in various fragrance applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Appearance Colorless clear liquid
Vapor Pressure 0.046400 mm/Hg @ 25.00 °C
Flash Point 170.00 °F. TCC (76.67 °C)
Specific Gravity 0.87300 to 0.87900 @ 25.00 °C
Refractive Index 1.43100 to 1.43800 @ 20.00 °C

Source: The Good Scents Company[1][2], Parchem[3]

Performance Benchmarking Against Alternatives

The selection of a fruity ester in a fragrance formulation depends on the desired olfactory nuance, intensity, longevity (substantivity), and stability within the product base. While direct, side-by-side quantitative sensory data for this compound and its alternatives is limited in publicly available literature, this section provides a comparative overview based on qualitative descriptions and typical performance characteristics of these esters.

Table 2: Comparative Olfactory Profile of Fruity Esters

Fragrance IngredientOdor ProfileTypical Applications
This compound Green, fruity, apple, pear, pineapple, with winey and cognac nuances.[1]Adds a hint of fruitiness to floral fragrances; used in pineapple, apple, and tropical flavors.[1]
Ethyl Butyrate Sweet, fruity, reminiscent of pineapples.[4][5]Adds tropical fruitiness to perfumes, often used in fruity and gourmand fragrances.[4][5]
Isoamyl Acetate Banana-like, sweet, and fruity.[4][6]Imparts a juicy, ripe banana scent, commonly found in tropical and fruity blends.[4][6]
Ethyl Hexanoate Apple-like, sweet, and slightly green.[4][5]Used to create crisp, fresh apple notes in fruity fragrances.[4][5]
cis-3-Hexenyl Acetate Intensely green, sharp, freshly cut grass.Provides a powerful green top note in a wide range of fragrance types.
Benzyl Acetate Sweet, floral, and fruity, reminiscent of jasmine and ylang-ylang.[7]A versatile and widely used ingredient in floral and fruity compositions.[7]

Table 3: Comparative Performance Characteristics (Qualitative)

Fragrance IngredientVolatilitySubstantivity (Longevity)Stability in Formulations
This compound ModerateModerateGenerally stable, but can be prone to hydrolysis in aqueous environments.
Ethyl Butyrate HighLow to ModerateSusceptible to hydrolysis, which can lead to off-notes (butyric acid).[4][5]
Isoamyl Acetate HighLowCan be unstable in highly acidic or alkaline conditions.
Ethyl Hexanoate HighLow to ModerateSimilar stability profile to other short-chain fruity esters.
cis-3-Hexenyl Acetate HighLowCan be unstable and isomerize, affecting the final fragrance profile.
Benzyl Acetate ModerateModerateGenerally stable, but can be prone to hydrolysis under extreme pH conditions.

Experimental Protocols

To ensure objective and reproducible benchmarking of fragrance performance, standardized experimental protocols are essential. The following sections detail the methodologies for sensory and instrumental analysis.

Sensory Evaluation Protocol

Sensory evaluation by a trained panel of human assessors is the gold standard for characterizing the olfactory properties of fragrance ingredients.

Objective: To quantitatively assess and compare the odor profile, intensity, and longevity of this compound and its alternatives.

Panelists: A panel of 15-20 trained sensory assessors with demonstrated olfactory acuity and descriptive ability.

Sample Preparation:

  • Prepare 1% solutions of each fragrance ingredient in an odorless, non-polar solvent (e.g., diethyl phthalate or ethanol).

  • For longevity assessment on the skin, apply 0.1 mL of each solution to a designated area on the forearm of the panelists.

  • For intensity and profile assessment, dip standard fragrance blotters into each solution for 2 seconds and allow the solvent to evaporate for 30 seconds.

Evaluation Procedure:

  • Odor Profile: Panelists smell each blotter and rate the intensity of predefined odor descriptors (e.g., fruity, green, apple, sweet, waxy) on a 9-point hedonic scale (where 1 = not perceptible and 9 = extremely strong).

  • Odor Intensity: The overall odor intensity of each sample is rated on the same 9-point scale at initial application and at specified time intervals (e.g., 15 min, 1 hr, 2 hrs, 4 hrs, 6 hrs) to assess its evolution.

  • Longevity (Substantivity): The persistence of the fragrance on the skin is evaluated at the same time intervals. Panelists rate the remaining odor intensity. The time at which the odor is no longer perceptible is recorded.

  • Hedonic Evaluation: Panelists provide an overall liking score for each fragrance on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify and quantify odor-active compounds.

Objective: To determine the Odor Activity Value (OAV) of this compound and its alternatives, providing a quantitative measure of their contribution to the overall aroma.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Split Ratio: 1:1 between the FID and the olfactometry port.

Olfactometry Procedure:

  • A trained sensory panelist sniffs the effluent from the olfactometry port throughout the GC run.

  • The panelist records the retention time, duration, and a descriptor for each odor detected.

  • The intensity of each odor is rated on a continuous scale.

  • Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected determines its Flavor Dilution (FD) factor, which is proportional to its OAV.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

FragrancePerformanceEvaluation cluster_sensory Sensory Evaluation Workflow cluster_instrumental Instrumental Analysis Workflow cluster_comparison Comparative Benchmarking SamplePrep_S Sample Preparation (1% in Solvent) BlotterEval Blotter Evaluation (Profile & Intensity) SamplePrep_S->BlotterEval SkinEval Skin Application (Longevity) SamplePrep_S->SkinEval DataAnalysis_S Data Analysis (Statistical Comparison) BlotterEval->DataAnalysis_S SkinEval->DataAnalysis_S FinalReport Comparison Guide (Tables & Report) DataAnalysis_S->FinalReport SamplePrep_I Sample Preparation (Dilution Series) GC_O_Analysis GC-Olfactometry (AEDA) SamplePrep_I->GC_O_Analysis DataAnalysis_I Data Analysis (OAV Calculation) GC_O_Analysis->DataAnalysis_I DataAnalysis_I->FinalReport

Caption: Workflow for Fragrance Performance Evaluation.

SensoryEvaluationDetail cluster_profile Odor Profile & Intensity cluster_longevity Longevity Assessment start Start sample_prep Prepare 1% Solutions of Fragrance Esters start->sample_prep panelist Trained Sensory Panelist eval_blotter Evaluate Blotter at T=0 panelist->eval_blotter eval_skin Evaluate Skin at T=0, 0.25, 1, 2, 4, 6h panelist->eval_skin blotter_prep Dip Fragrance Blotters sample_prep->blotter_prep skin_app Apply to Forearm sample_prep->skin_app blotter_prep->panelist skin_app->panelist rate_descriptors Rate Descriptor Intensity (9-point scale) eval_blotter->rate_descriptors rate_intensity Rate Overall Intensity (9-point scale) eval_blotter->rate_intensity data_analysis Statistical Analysis rate_descriptors->data_analysis rate_intensity->data_analysis rate_skin_intensity Rate Remaining Intensity (9-point scale) eval_skin->rate_skin_intensity rate_skin_intensity->data_analysis

Caption: Detailed Sensory Evaluation Protocol.

Conclusion

This compound is a versatile fragrance ingredient offering a unique combination of fruity and green notes. Its performance, particularly in terms of its characteristic aroma and moderate substantivity, makes it a valuable component in many fragrance formulations. While direct quantitative comparisons with other fruity esters are not extensively available in the public domain, the qualitative data and standardized evaluation protocols presented in this guide provide a solid framework for researchers and fragrance developers to make informed decisions. Further in-house testing using the outlined methodologies is recommended to ascertain the precise performance of this compound within specific product applications.

References

Safety Operating Guide

Proper Disposal of Hex-2-en-1-yl Pentanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Hex-2-en-1-yl pentanoate, a flammable liquid and ester, adherence to proper disposal protocols is essential. This guide provides detailed, step-by-step procedures for the appropriate management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, guidance for similar flammable esters should be followed. Always handle the chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Hand Protection Nitrile gloves
Eye/Face Protection Safety glasses with side-shields or chemical goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator.

Disposal Procedures for this compound

The disposal of this compound must comply with all local, state, and federal regulations. It is classified as a hazardous waste due to its flammability and should never be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Designate a specific, properly labeled waste container for flammable organic liquids and esters. Do not mix this compound with incompatible waste streams such as acids, bases, or oxidizers.[1]

  • Container Selection: Use a chemically resistant container with a secure, screw-top cap.[1] Ensure the container is in good condition and free from leaks.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its flammable nature. List all components and their approximate percentages if it is a mixed waste stream.[1]

  • Accumulation: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.[2][3]

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[4] For larger spills, follow your institution's emergency spill response procedures. The absorbent material contaminated with the chemical must also be disposed of as hazardous waste.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to treat or dispose of the chemical waste through incineration on-site unless authorized and equipped to do so.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Protocol cluster_final Final Disposition cluster_spill Spill Contingency start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation waste_container Select Labeled 'Flammable Organic Waste' Container ventilation->waste_container transfer Carefully Transfer Waste to Container waste_container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill Potential Spill storage Store in Designated Hazardous Waste Accumulation Area seal->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup end_process End of Disposal Process pickup->end_process absorb Absorb with Inert Material spill->absorb spill_waste Collect Contaminated Material in a Sealed Container absorb->spill_waste spill_disposal Dispose of as Hazardous Waste spill_waste->spill_disposal spill_disposal->pickup

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet, and ensure compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.